Product packaging for 2-(4-Benzhydrylpiperazin-1-yl)ethanol(Cat. No.:CAS No. 10527-64-7)

2-(4-Benzhydrylpiperazin-1-yl)ethanol

Cat. No.: B180287
CAS No.: 10527-64-7
M. Wt: 296.4 g/mol
InChI Key: QEYZAHKHYSGDJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(4-Benzhydrylpiperazin-1-yl)ethanol is a useful research compound. Its molecular formula is C19H24N2O and its molecular weight is 296.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H24N2O B180287 2-(4-Benzhydrylpiperazin-1-yl)ethanol CAS No. 10527-64-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-benzhydrylpiperazin-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O/c22-16-15-20-11-13-21(14-12-20)19(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,19,22H,11-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEYZAHKHYSGDJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401283035
Record name 4-(Diphenylmethyl)-1-piperazineethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401283035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10527-64-7
Record name 4-(Diphenylmethyl)-1-piperazineethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10527-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Benzhydryl-1-piperazineethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010527647
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Diphenylmethyl)-1-piperazineethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401283035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[4-(diphenylmethyl)piperazin-1-yl]ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.242.964
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-BENZHYDRYL-1-PIPERAZINEETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9AMR7XC6Q8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Benzhydrylpiperazin-1-yl)ethanol (CAS 10527-64-7)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Benzhydrylpiperazin-1-yl)ethanol (CAS 10527-64-7), a key chemical intermediate in the pharmaceutical industry. The document details its chemical and physical properties, outlines established synthetic protocols, and summarizes its known biological activities and applications in drug discovery. Particular emphasis is placed on its role as a precursor in the synthesis of various therapeutic agents. This guide is intended to be a valuable resource for researchers and professionals involved in medicinal chemistry and drug development.

Chemical and Physical Properties

This compound is a piperazine derivative characterized by a benzhydryl group attached to one of the piperazine nitrogens and a hydroxyethyl group on the other. This structure serves as a versatile scaffold in medicinal chemistry.

PropertyValueReference
CAS Number 10527-64-7[1][2]
Molecular Formula C₁₉H₂₄N₂O[2]
Molecular Weight 296.41 g/mol [1][2]
Boiling Point 180 °C (at 0.01 Torr)[2]
Density 1.115 ± 0.06 g/cm³ (Predicted)[2]
pKa 14.96 ± 0.10 (Predicted)[2]
InChI Key QEYZAHKHYSGDJK-UHFFFAOYSA-N[1]
Synonyms 1-Piperazineethanol, 4-(diphenylmethyl)-; 1-Diphenylmethyl-4-(2-hydroxyethyl)piperazine[2][3]

Spectroscopic Data

The structural integrity of this compound is typically confirmed using nuclear magnetic resonance (NMR) spectroscopy.

TechniqueParameterObserved ValuesReference
¹H NMR Chemical Shift (δ)7.16–7.49 (m, 10H, Ar–H), 4.2 (s, 1H, CH), 3.6 (t, 2H, CH₂), 2.5 (t, 2H, CH₂), 2.4 (m, 8H, piperazine CH₂)[1]
¹³C NMR Chemical Shift (δ)142.9, 128.5, 127.8, 126.9 (aromatic C), 77.1 (benzhydryl CH), 60.5 (CH₂OH), 57.9 (piperazine CH₂), 53.6 (piperazine CH₂)[1]

Synthesis Protocols

The synthesis of this compound is most commonly achieved through nucleophilic substitution. Below are detailed experimental protocols for established synthetic routes.

Synthesis from 1-(2-Hydroxyethyl)piperazine and Chlorodiphenylmethane

This is a primary and widely recognized method for synthesizing the target compound.[1]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 1-(2-hydroxyethyl)piperazine (1 equivalent) and a suitable base such as potassium carbonate (2-3 equivalents) in a solvent like toluene or acetone.[1]

  • Addition of Reagents: Add chlorodiphenylmethane (1 equivalent) to the mixture. A catalytic amount of potassium iodide can be added to facilitate the reaction.[1]

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).[1]

  • Work-up and Purification: Upon completion, cool the mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

G cluster_reactants Reactants cluster_conditions Conditions 1-(2-Hydroxyethyl)piperazine 1-(2-Hydroxyethyl)piperazine Reaction Reaction 1-(2-Hydroxyethyl)piperazine->Reaction Chlorodiphenylmethane Chlorodiphenylmethane Chlorodiphenylmethane->Reaction Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction Solvent (e.g., Toluene) Solvent (e.g., Toluene) Solvent (e.g., Toluene)->Reaction Heat (Reflux) Heat (Reflux) Heat (Reflux)->Reaction Product This compound Reaction->Product Nucleophilic Substitution

Synthesis of this compound.

Synthesis from Benzhydrol

An alternative route starts from benzhydrol, which is first converted to a halogenated intermediate.

Experimental Protocol:

  • Halogenation of Benzhydrol: React benzhydrol with a halogenating agent (e.g., thionyl chloride or hydrogen bromide) in an inert solvent to form benzhydryl chloride or bromide. The reaction is typically monitored by TLC. After completion, the solvent is removed under reduced pressure to yield the crude halogenated intermediate.[4]

  • Condensation with Piperazine Ethanol: The crude benzhydryl halide is then condensed with 1-(2-hydroxyethyl)piperazine in a suitable solvent in the presence of a base.[4]

  • Purification via Salt Formation: The product can be acidified with hydrochloric acid to form the dihydrochloride salt, which can be purified by recrystallization. The purified salt is then treated with a base to liberate the free base form of this compound.[4]

G Start Benzhydrol Step1 Halogenation (e.g., SOCl2) Start->Step1 Intermediate Benzhydryl Halide Step1->Intermediate Step2 Condensation with 1-(2-Hydroxyethyl)piperazine Intermediate->Step2 CrudeProduct Crude Product Step2->CrudeProduct Step3 Acidification (HCl) CrudeProduct->Step3 Salt Dihydrochloride Salt Step3->Salt Step4 Purification (Recrystallization) Salt->Step4 PureSalt Purified Salt Step4->PureSalt Step5 Basification PureSalt->Step5 FinalProduct This compound Step5->FinalProduct

Multi-step synthesis from Benzhydrol.

Biological Activities and Applications

This compound is a crucial intermediate in the synthesis of several pharmaceuticals.[2] It is notably a precursor to Cetirizine, a second-generation antihistamine, and Manidipine, a calcium channel blocker.[4]

The benzhydrylpiperazine scaffold is a "privileged scaffold" in medicinal chemistry, known for its presence in numerous biologically active compounds. Derivatives of this core structure have shown a wide range of pharmacological activities:

  • Antihistaminic Activity: The benzhydrylpiperazine framework is a cornerstone of many H1 receptor antagonists used to treat allergic conditions.[1]

  • Central Nervous System (CNS) Activity: Due to its structural similarity to psychoactive substances, this compound and its analogs are used in research to explore potential antidepressant, anxiolytic, and anticonvulsant effects.[1][2] These activities are often linked to interactions with dopaminergic and serotoninergic systems.[1]

  • Anti-inflammatory Activity: Certain derivatives have been developed as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), suggesting potential therapeutic applications in inflammatory diseases.[5]

  • Antimicrobial Activity: Novel derivatives have been synthesized and screened for their efficacy against various microbial pathogens.[6]

G cluster_derivatives Biological Activities of Derivatives Core Benzhydrylpiperazine Scaffold Antihistaminic Antihistaminic Core->Antihistaminic H1 Receptor Antagonism CNS_Activity CNS Activity (Antidepressant, Anxiolytic) Core->CNS_Activity Dopaminergic & Serotoninergic Modulation Anti_inflammatory Anti-inflammatory (COX-2/5-LOX Inhibition) Core->Anti_inflammatory Enzyme Inhibition Antimicrobial Antimicrobial Core->Antimicrobial Antibacterial & Antifungal Effects

Pharmacological potential of the benzhydrylpiperazine scaffold.

Safety and Handling

This compound is intended for research use only and is not for human or veterinary use.[1] Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as gloves, lab coats, and safety glasses. Avoid inhalation, ingestion, and skin contact. It should be stored in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound is a compound of significant interest in medicinal chemistry and pharmaceutical development. Its versatile synthesis and the broad range of biological activities associated with its derivatives underscore its importance as a building block for novel therapeutic agents. This guide provides essential technical information to support further research and development involving this key intermediate.

References

An In-depth Technical Guide to 2-(4-Benzhydrylpiperazin-1-yl)ethanol: Synthesis, Applications, and Pharmacological Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Benzhydrylpiperazin-1-yl)ethanol is a key chemical intermediate, primarily recognized for its integral role in the synthesis of the dihydropyridine calcium channel blocker, Manidipine. While its direct therapeutic applications are not established, its core structure, the benzhydrylpiperazine moiety, is a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous biologically active compounds. This technical guide provides a comprehensive overview of this compound, detailing its synthesis, established applications, and the largely untapped pharmacological potential suggested by the activities of its derivatives. This document is intended to serve as a resource for researchers in drug discovery and development, offering insights into its chemistry and the broader therapeutic possibilities of the benzhydrylpiperazine class.

Core Applications of this compound

The primary and most well-documented application of this compound is as a crucial intermediate in the pharmaceutical industry.

  • Synthesis of Manidipine: This compound is a pivotal precursor in the multi-step synthesis of Manidipine, a second-generation calcium channel blocker used for the treatment of hypertension.[1] Its structure provides the necessary benzhydrylpiperazine portion of the final Manidipine molecule.

  • Research Chemical: It is used as a research chemical for investigating the effects of piperazine derivatives on the central nervous system (CNS).[2] Its structural similarity to known psychoactive substances makes it a candidate for exploring interactions with various neurotransmitter systems.[2]

  • Reference Standard: this compound is also recognized as a known impurity in the manufacturing of Cetirizine, a widely used second-generation antihistamine.[3] As such, it serves as a reference standard for quality control during the production of Cetirizine.

  • Toxicological Studies: The compound is utilized in toxicological research to understand the potential health risks and adverse effects associated with piperazine derivatives, aiding in the safety assessment of related compounds.[2]

Synthesis and Physicochemical Properties

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction.

General Synthesis Pathway

The most common synthetic route involves the reaction of 1-(2-Hydroxyethyl)piperazine with a benzhydryl halide, such as chlorodiphenylmethane or benzhydryl bromide, in the presence of a base.[3]

G cluster_reactants Reactants cluster_conditions Reaction Conditions 1-(2-Hydroxyethyl)piperazine 1-(2-Hydroxyethyl)piperazine Product This compound 1-(2-Hydroxyethyl)piperazine->Product Benzhydryl_Halide Benzhydryl Halide (e.g., Chlorodiphenylmethane) Benzhydryl_Halide->Product Base Base (e.g., K2CO3) Base->Product Solvent Solvent (e.g., Toluene, DMF) Solvent->Product

Figure 1: General Synthesis Scheme
Physicochemical Data

PropertyValue
Molecular Formula C₁₉H₂₄N₂O
Molecular Weight 296.41 g/mol
CAS Number 10527-64-7
Boiling Point 180 °C (at 0.01 Torr)[2]
Density (Predicted) 1.115 ± 0.06 g/cm³[2]

Pharmacological Potential of the Benzhydrylpiperazine Scaffold

While this compound itself is not marketed as a therapeutic agent, its core benzhydrylpiperazine structure is present in a multitude of compounds with diverse pharmacological activities. The exploration of its derivatives has revealed potential in several therapeutic areas.

Antihistaminic Activity

The benzhydrylpiperazine framework is a classic pharmacophore for histamine H1 receptor antagonists.[3] This is exemplified by drugs like Cetirizine and Hydroxyzine. It is plausible that this compound possesses some affinity for the H1 receptor, though this has not been extensively quantified in publicly available literature.

H1_Pathway cluster_ligand Ligand cluster_receptor Receptor cluster_signaling Signaling Cascade cluster_response Cellular Response Ligand Benzhydrylpiperazine Derivative H1R Histamine H1 Receptor Ligand->H1R Antagonism Gq Gq Protein Activation H1R->Gq PLC Phospholipase C Activation Gq->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC Increased Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Response Allergic Response (e.g., smooth muscle contraction, increased vascular permeability) Ca_PKC->Response

Figure 2: Histamine H1 Receptor Signaling Pathway
Central Nervous System (CNS) Activity

Analogues of this compound have shown potential antidepressant, anxiolytic-like, and anticonvulsant properties in preclinical studies.[3] The piperazine ring is a common feature in many CNS-active drugs, and its derivatives are known to interact with dopaminergic and serotoninergic systems.[3]

Anticancer and Anti-inflammatory Potential

Recent research has focused on benzhydrylpiperazine derivatives for their potential as anticancer and anti-inflammatory agents.

  • Anticancer: Derivatives have demonstrated antiproliferative activity against various cancer cell lines, including breast, liver, cervical, and colon cancer.[3] Some derivatives have also been investigated as inhibitors of epidermal growth factor receptor (EGFR).

  • Anti-inflammatory: The benzhydrylpiperazine scaffold has been identified as a promising starting point for designing potent dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in inflammatory pathways.[4]

Quantitative Data for Benzhydrylpiperazine Derivatives

The following table summarizes in vitro activity data for some derivatives of the benzhydrylpiperazine class to illustrate the therapeutic potential of this scaffold.

Derivative ClassTargetAssayActivityReference
Oxadiazole HybridsCOX-2Colorimetric Inhibitor ScreeningIC₅₀ = 0.25 µM (for lead compound)[4]
Oxadiazole Hybrids5-LOX5-LOX Inhibitor ScreeningIC₅₀ = 1.12 µM (for lead compound)[4]
Nitrobenzenesulfonamide HybridsM. tuberculosis H37RvIn vitro Antimycobacterial AssayMIC = 0.78 to >25 µg/mL[5]
Cinnamylpiperazine DerivativesHeLa (Cervical Cancer)MTT AssayIC₅₀ = 13.23 ± 3.51 µM (for lead compound)[6]
HDAC InhibitorsMDA-MB-231 (Breast Cancer)MTT AssayIC₅₀ = 5.42 µM (for lead compound)[7]

Experimental Protocols

Detailed experimental protocols for the synthesis and potential biological evaluation of this compound are provided below.

Synthesis of this compound

This protocol is adapted from established methods for the synthesis of Manidipine intermediates.[8]

Materials:

  • 1-(2-Hydroxyethyl)piperazine

  • Benzhydryl bromide (or Chlorodiphenylmethane)

  • Anhydrous potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Reaction flask, magnetic stirrer, heating mantle, separation funnel, rotary evaporator.

Procedure:

  • In a reaction flask, dissolve 1-(2-Hydroxyethyl)piperazine and anhydrous potassium carbonate in DMF.

  • Under stirring, add benzhydryl bromide to the mixture in portions.

  • Stir the reaction mixture at room temperature for 3-4 hours.

  • Pour the reaction mixture into water and extract the product with diethyl ether.

  • Wash the ether phase with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • The product can be further purified by column chromatography or recrystallization if necessary.

Synthesis_Workflow start Start dissolve Dissolve 1-(2-Hydroxyethyl)piperazine and K2CO3 in DMF start->dissolve add_reagent Add Benzhydryl Bromide dissolve->add_reagent react Stir at Room Temperature for 3-4 hours add_reagent->react quench Pour into Water react->quench extract Extract with Diethyl Ether quench->extract wash Wash Ether Layer with Water extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate end Crude Product concentrate->end

Figure 3: Synthesis Workflow Diagram
In Vitro Histamine H1 Receptor Binding Assay

This is a representative protocol to assess the affinity of a test compound for the histamine H1 receptor.

Materials:

  • HEK293 cells expressing recombinant human histamine H1 receptor.

  • [³H]-Mepyramine (radioligand).

  • Test compound (this compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Prepare cell membranes from HEK293-H1R cells.

  • In a 96-well plate, add cell membranes, [³H]-mepyramine, and varying concentrations of the test compound.

  • Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ and Ki values for the test compound.

In Vitro Calcium Channel Blocking Assay (Aortic Ring Assay)

This protocol provides a functional assessment of calcium channel blocking activity.[9]

Materials:

  • Isolated rat thoracic aorta.

  • Krebs-Henseleit solution.

  • Potassium chloride (KCl) to induce depolarization.

  • Test compound (this compound).

  • Organ bath with a force transducer.

Procedure:

  • Prepare aortic rings and mount them in an organ bath containing Krebs-Henseleit solution, gassed with 95% O₂ / 5% CO₂ at 37°C.

  • Allow the tissue to equilibrate under a resting tension.

  • Induce contraction by adding a high concentration of KCl to the bath.

  • Once a stable contraction is achieved, add the test compound in a cumulative manner to obtain a concentration-response curve.

  • Record the relaxation of the aortic ring as a measure of calcium channel blocking activity.

  • Compare the results with a known calcium channel blocker like Verapamil.

Conclusion

This compound is a valuable molecule in synthetic organic and medicinal chemistry. While its primary role is that of a synthetic intermediate, the pharmacological promiscuity of the benzhydrylpiperazine scaffold suggests that this core molecule could serve as a starting point for the development of novel therapeutics. The data on its derivatives in the areas of antihistaminic, CNS, anticancer, and anti-inflammatory research highlight the potential for further investigation. This guide provides a foundational understanding for researchers aiming to explore the synthesis and biological activities of this compound and its analogues.

References

An In-depth Technical Guide to 2-(4-Benzhydrylpiperazin-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential mechanism of action of 2-(4-Benzhydrylpiperazin-1-yl)ethanol. This document is intended for an audience with a strong background in chemistry and pharmacology.

Compound Identification and Structure

This compound is a tertiary amine and a member of the benzhydrylpiperazine class of compounds. Structurally, it features a central piperazine ring substituted with a benzhydryl group at one nitrogen and a 2-hydroxyethyl group at the other.

  • Chemical Formula: C₁₉H₂₄N₂O

  • IUPAC Name: this compound

  • CAS Number: 10527-64-7[1]

  • Synonyms: 1-Piperazineethanol, 4-(diphenylmethyl)-; 1-Diphenylmethyl-4-(2-hydroxyethyl)piperazine; Cetirizine Impurity 2[2][3]

The benzhydrylpiperazine core is a significant pharmacophore in medicinal chemistry, forming the backbone of many antihistamine drugs.[1] This compound is also known as a related compound or impurity in the synthesis of the widely used second-generation antihistamine, Cetirizine.[1]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in experimental and physiological systems.

PropertyValueSource
Molecular Weight 296.40 g/mol [2]
Chemical Formula C₁₉H₂₄N₂O[2]
Boiling Point 180 °C (at 0.01 Torr)[2]
Density (Predicted) 1.115 ± 0.06 g/cm³[2]
pKa (Predicted) 14.96 ± 0.10[2]

Synthesis and Analysis

The primary synthesis of this compound is achieved through a nucleophilic substitution reaction. Below is a representative experimental protocol and a visualization of the synthesis workflow.

Experimental Protocol: Synthesis

A widely recognized method for synthesizing this compound involves the reaction of 1-(2-hydroxyethyl)piperazine with chlorodiphenylmethane.[1]

Materials:

  • 1-(2-Hydroxyethyl)piperazine

  • Chlorodiphenylmethane

  • Potassium Carbonate (K₂CO₃)

  • Potassium Iodide (KI) (optional, as catalyst)

  • Toluene or Acetone (solvent)

Procedure:

  • In a round-bottom flask, dissolve 1-(2-hydroxyethyl)piperazine and a molar excess of potassium carbonate in a suitable solvent such as toluene.

  • Add a catalytic amount of potassium iodide, if desired, to facilitate the reaction.

  • Add chlorodiphenylmethane to the mixture dropwise while stirring.

  • Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored using Thin-Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the inorganic salts (potassium carbonate and potassium chloride).

  • Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.

  • The crude product can be further purified by column chromatography or recrystallization to obtain pure this compound.

Experimental Protocol: Purity Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of the final compound. While a specific protocol for this exact molecule is not detailed in the literature, a general method used for related benzhydrylpiperazine compounds can be adapted.[1]

Instrumentation:

  • HPLC System: With UV detector

  • Column: C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., pH 3.0)

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Flow Rate: 1.0 mL/min

Procedure:

  • Prepare a standard solution of the purified compound in a suitable diluent (e.g., mobile phase).

  • Inject the standard solution into the HPLC system to determine the retention time.

  • Inject the sample solution to be analyzed.

  • The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram. Purity for analogous compounds often exceeds 95%.[1]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Solvent cluster_process Reaction & Workup cluster_product Product & Analysis R1 1-(2-Hydroxyethyl)piperazine Reaction Nucleophilic Substitution (Reflux) R1->Reaction R2 Chlorodiphenylmethane R2->Reaction Base K2CO3 (Base) Base->Reaction Solvent Toluene (Solvent) Solvent->Reaction Filter Filtration Reaction->Filter Cool Evap Solvent Evaporation Filter->Evap Remove Salts Crude Crude Product Evap->Crude Purify Purification (Chromatography) Crude->Purify Final Pure this compound Purify->Final Analysis Purity Analysis (HPLC) Final->Analysis H1_Antagonism cluster_receptor Cell Membrane H1R_inactive H1 Receptor (Inactive) H1R_active H1 Receptor (Active) H1R_inactive->H1R_active No_Response Blockade of Allergic Response H1R_inactive->No_Response Gq Gq Protein H1R_active->Gq Activates PLC Phospholipase C Gq->PLC Activates Response Allergic Response (e.g., Vasodilation) PLC->Response Leads to Histamine Histamine Histamine->H1R_inactive Binds & Activates Antagonist This compound Antagonist->H1R_inactive Binds & Stabilizes

References

An In-depth Technical Guide to the Core Mechanism of Action of 2-(4-Benzhydrylpiperazin-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the core mechanism of action of 2-(4-Benzhydrylpiperazin-1-yl)ethanol, a significant chemical intermediate and a known related compound in the synthesis of the second-generation antihistamine, Cetirizine. Based on its structural framework and its role as a direct precursor to a well-characterized pharmacologically active molecule, the primary mechanism of action of this compound is identified as the antagonism of the histamine H1 receptor. This document provides a comprehensive overview of the implied pharmacological effects, the relevant signaling pathways, and detailed experimental protocols for the characterization of this and similar compounds.

Introduction

This compound is a piperazine derivative featuring a prominent benzhydryl group. The benzhydrylpiperazine scaffold is a privileged structure in medicinal chemistry, frequently associated with compounds targeting the histamine H1 receptor.[1] Notably, this compound serves as a key intermediate in several synthetic routes leading to Cetirizine, a potent and selective second-generation H1 receptor antagonist widely used in the treatment of allergic conditions.[2][3] Its formal designation as "Cetirizine Related Compound B" in pharmacopeial contexts underscores this direct chemical relationship.[4]

Given that this compound is the immediate alcoholic precursor to the carboxylic acid moiety of Cetirizine, it is highly probable that it shares a similar pharmacological profile, primarily acting as a competitive antagonist at the H1 receptor. This guide will, therefore, focus on this principal mechanism of action, drawing inferences from the well-established pharmacology of Cetirizine while providing the necessary experimental frameworks to confirm and quantify these activities directly.

Primary Mechanism of Action: Histamine H1 Receptor Antagonism

The primary mechanism of action of this compound is inferred to be the competitive antagonism of the histamine H1 receptor. In this capacity, the compound is expected to bind to the H1 receptor without activating it, thereby preventing the binding of endogenous histamine. This action at the molecular level mitigates the downstream effects of histamine, which are responsible for the symptoms of allergic reactions.

Signaling Pathway of H1 Receptor Antagonism

Histamine H1 receptors are G-protein coupled receptors (GPCRs) that, upon activation by histamine, primarily couple to the Gq/11 family of G-proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events culminate in the physiological responses associated with allergic reactions, such as smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation.

An antagonist like this compound would occupy the histamine binding site on the H1 receptor, stabilizing it in an inactive conformation and thus blocking the initiation of this signaling pathway.

H1_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Histamine Histamine H1R_inactive H1 Receptor (Inactive) Histamine->H1R_inactive Binds & Activates Antagonist This compound Antagonist->H1R_inactive Binds & Blocks H1R_active H1 Receptor (Active) H1R_inactive->H1R_active Gq11 Gq/11 H1R_active->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC Protein Kinase C (PKC) DAG->PKC Allergic_Response Allergic Response (e.g., smooth muscle contraction, increased vascular permeability) Ca2_release->Allergic_Response PKC->Allergic_Response

Caption: Histamine H1 Receptor Signaling Pathway and Antagonism.

Quantitative Data

CompoundTargetAssay TypeKi (nM)Reference
CetirizineHistamine H1 ReceptorRadioligand Binding~6
LevocetirizineHistamine H1 ReceptorRadioligand Binding~3
DextrocetirizineHistamine H1 ReceptorRadioligand Binding~100

Ki (Inhibition Constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Experimental Protocols

To empirically determine the mechanism of action and pharmacological profile of this compound, the following experimental protocols are recommended.

Radioligand Binding Assay for H1 Receptor Affinity

This protocol is designed to determine the binding affinity (Ki) of the test compound for the histamine H1 receptor through competitive displacement of a radiolabeled ligand.

Workflow Diagram:

Binding_Assay_Workflow A Prepare cell membranes expressing H1 receptors B Incubate membranes with [³H]mepyramine (radioligand) and varying concentrations of This compound A->B C Separate bound from free radioligand via vacuum filtration B->C D Quantify bound radioactivity using liquid scintillation counting C->D E Calculate IC₅₀ and Ki values using non-linear regression D->E

References

The Pharmacological Profile of Benzhydrylpiperazine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzhydrylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs with a wide range of pharmacological activities. This technical guide provides an in-depth overview of the pharmacological profile of benzhydrylpiperazine compounds, with a particular focus on their synthesis, structure-activity relationships (SAR), and interactions with key central nervous system (CNS) targets. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working with this important class of molecules.

Core Pharmacological Activities

Benzhydrylpiperazine derivatives have been investigated for a multitude of therapeutic applications, primarily leveraging their ability to modulate the activity of G-protein coupled receptors (GPCRs) and other biological targets. The core pharmacological activities associated with this scaffold include antihistaminic, antidopaminergic, anti-inflammatory, anticancer, antimicrobial, and antitubercular effects.

Antihistaminic and Antidopaminergic Activity

Many first and second-generation antihistamines, such as hydroxyzine, cetirizine, and cyclizine, are based on the benzhydrylpiperazine structure.[][2][3] These compounds primarily exert their effects through antagonism of the histamine H1 receptor.[][2] Notably, some of these compounds also exhibit affinity for dopamine D2 receptors, which contributes to their sedative and anxiolytic properties.[][4][5] For instance, hydroxyzine has been shown to have a high affinity for serotonin 5-HT2A receptors and dopamine D2 receptors.[][4] While cetirizine is highly selective for the H1 receptor, it is a metabolite of hydroxyzine and has been speculated to have some effects on central D2 receptors at higher doses.[6][7][8]

Anti-inflammatory and Anticancer Activity

Recent research has explored the potential of benzhydrylpiperazine derivatives as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade.[9] Certain derivatives have demonstrated potent anti-inflammatory and analgesic effects in preclinical models.[9] Furthermore, some benzhydrylpiperazine compounds have shown promising anticancer activity against various cancer cell lines.[9]

Antimicrobial and Antitubercular Activity

The benzhydrylpiperazine scaffold has also been incorporated into novel antimicrobial and antitubercular agents. Studies have reported the synthesis of derivatives with significant activity against various bacterial and mycobacterial strains.

Data Presentation: Quantitative Pharmacological Data

The following tables summarize the available quantitative data for representative benzhydrylpiperazine compounds and related derivatives.

Table 1: Receptor Binding Affinities (Ki) of Benzhydrylpiperazine Derivatives

CompoundReceptorKi (nM)SpeciesReference
CetirizineHistamine H1~6Human[6]
LevocetirizineHistamine H1~3Human[6]
DextrocetirizineHistamine H1~100Human[6]
HydroxyzineDopamine D2Moderate Affinity-[][4][5]
Substituted N-Phenylpiperazine 6aDopamine D31.4 - 43Human[10]
Substituted N-Phenylpiperazine 7aDopamine D32.5 - 31Human[10]
Piperidine Derivative 5Histamine H37.70Human[11]
Piperidine Derivative 5Sigma-13.64Human[11]
Piperazine Derivative 16Sigma-17.6-[11]
Piperazine Derivative 16Sigma-227-[11]

Table 2: In Vitro Functional Activity (IC50/EC50) of Benzhydrylpiperazine Derivatives

CompoundAssayIC50/EC50 (µM)TargetReference
Compound 9dCOX-2 Inhibition0.25 ± 0.03COX-2[9]
Compound 9d5-LOX Inhibition7.87 ± 0.335-LOX[9]
Compound 9gCOX-2 Inhibition0.49COX-2[9]
Compound 9g5-LOX Inhibition9.165-LOX[9]
N-Phenylpiperazine WW-III-55Adenylyl Cyclase Inhibition67.6 ± 12.5% of maxDopamine D3[10]
N-Phenylpiperazine LS-3-134Adenylyl Cyclase Inhibition34.4 ± 1.7% of maxDopamine D3[10]
MDA-MB231 cytotoxic effectCytotoxicity Assay31 - 40Cancer Cells[12]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the pharmacological profiling of benzhydrylpiperazine compounds.

Radioligand Binding Assays

This protocol is adapted for a 96-well plate format to determine the affinity of test compounds for the dopamine D2 receptor.[13][14][15]

  • Radioligand: [³H]-Spiperone (specific activity ~16.2 Ci/mmol). The final concentration in the assay should be approximately 2-3 times the Kd value for the D2 receptor (~0.05 nM in transfected cells).[13]

  • Membrane Preparation: Prepare membranes from cells stably expressing the human dopamine D2 receptor.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

  • Procedure:

    • To each well of a 96-well plate, add 50 µL of assay buffer, 50 µL of [³H]-Spiperone solution (at 5x final concentration), 50 µL of test compound dilution series or vehicle, and 50 µL of membrane suspension.

    • For non-specific binding determination, use a saturating concentration of a known D2 antagonist (e.g., 10 µM haloperidol).

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

    • Terminate the assay by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Dry the filter plate and add scintillation cocktail to each well.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate Ki values from IC50 values using the Cheng-Prusoff equation.

This protocol outlines the determination of compound affinity for the histamine H1 receptor.[16][17]

  • Radioligand: [³H]-Pyrilamine (mepyramine).

  • Tissue/Cell Preparation: Membranes from guinea pig brain or cells expressing the human histamine H1 receptor.

  • Assay Buffer: 50 mM sodium/potassium phosphate buffer, pH 7.4.

  • Procedure:

    • In a 96-well plate, combine 50 µL of assay buffer, 50 µL of [³H]-pyrilamine solution, 50 µL of test compound dilutions, and 50 µL of membrane preparation.

    • Define non-specific binding with a high concentration of a known H1 antagonist (e.g., 1 µM triprolidine).

    • Incubate at 25°C for 60 minutes.

    • Harvest the samples by rapid vacuum filtration over glass fiber filters.

    • Wash the filters with ice-cold wash buffer.

    • Measure the filter-bound radioactivity by liquid scintillation counting.

  • Data Analysis: Determine Ki values from IC50 values using the Cheng-Prusoff equation.

Functional Assays

This assay measures the increase in intracellular calcium following receptor activation.

  • Cell Line: HEK293 cells stably expressing the human histamine H1 receptor.

  • Reagents: Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Procedure:

    • Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

    • Load the cells with the calcium-sensitive dye in HBSS for 60 minutes at 37°C.

    • Wash the cells with HBSS to remove excess dye.

    • Prepare a plate with test compounds at various concentrations.

    • Measure the baseline fluorescence using a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Add the test compounds to the cell plate and immediately measure the change in fluorescence over time.

  • Data Analysis: Calculate EC50 values for agonists or IC50 values for antagonists from the concentration-response curves.

This assay quantifies changes in intracellular cyclic AMP levels upon receptor modulation.

  • Cell Line: CHO-K1 cells stably expressing the human dopamine D2 receptor.

  • Reagents: cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based).

  • Procedure:

    • Seed cells in a 96-well plate.

    • For Gi-coupled receptors, stimulate adenylyl cyclase with forskolin.

    • Add test compounds at various concentrations and incubate for a specified time (e.g., 30 minutes at 37°C).

    • Lyse the cells and measure the cAMP concentration according to the kit manufacturer's instructions.

  • Data Analysis: Determine EC50 or IC50 values from the dose-response curves.

This functional assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.

  • Membrane Preparation: Membranes from cells expressing the receptor of interest.

  • Reagents: [³⁵S]GTPγS, GDP, assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA).

  • Procedure:

    • In a 96-well plate, mix the membrane preparation with GDP and the test compound.

    • Initiate the reaction by adding [³⁵S]GTPγS.

    • Incubate for 60 minutes at 30°C.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Plot the stimulated binding as a function of compound concentration to determine EC50 and Emax values.

Mandatory Visualizations

Signaling Pathways

Gq_Coupled_Signaling_Pathway Ligand Benzhydrylpiperazine (Antagonist) H1R Histamine H1 Receptor (GPCR) Ligand->H1R Inhibits Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Releases Ca2->PKC Activates Response Cellular Response (e.g., Inflammation) PKC->Response Leads to Gi_Coupled_Signaling_Pathway Ligand Benzhydrylpiperazine (Antagonist) D2R Dopamine D2 Receptor (GPCR) Ligand->D2R Inhibits Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP to PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Leads to Radioligand_Binding_Workflow start Start prep_membranes Prepare Receptor Membranes start->prep_membranes prep_reagents Prepare Radioligand, Test Compounds, and Buffers start->prep_reagents incubation Incubate Membranes, Radioligand, and Test Compound prep_membranes->incubation prep_reagents->incubation filtration Rapid Filtration and Washing incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50, Ki) counting->analysis end End analysis->end

References

Toxicological Profile of 2-(4-Benzhydrylpiperazin-1-yl)ethanol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An Introduction to 2-(4-Benzhydrylpiperazin-1-yl)ethanol and the Rationale for a Surrogate Approach

This compound is a piperazine derivative for which direct and comprehensive toxicological data is not publicly available. The compound is recognized as a related substance and potential impurity in the synthesis of the well-known second-generation antihistamine, cetirizine. Given the structural similarity and its classification as "Cetirizine EP Impurity G," a thorough toxicological assessment necessitates a surrogate approach, relying on the extensive data available for cetirizine and other structurally related benzhydrylpiperazine derivatives. This guide provides a comprehensive overview of the toxicological profile of cetirizine, offering a scientifically grounded, inferred safety assessment for this compound for researchers, scientists, and drug development professionals.

The Metabolic Relationship: Hydroxyzine, Cetirizine, and Related Compounds

To understand the toxicological context, it is crucial to recognize the metabolic pathway of related compounds. Hydroxyzine, a first-generation antihistamine, is metabolized in the body to form cetirizine, its active carboxylic acid metabolite. This metabolic conversion is a key aspect of hydroxyzine's pharmacological and toxicological profile. This compound, being the ethanol analog of the carboxylic acid cetirizine, is a closely related chemical entity.

Hydroxyzine Hydroxyzine Cetirizine Cetirizine Hydroxyzine->Cetirizine Metabolism Target This compound Cetirizine->Target Structural Analogue / Impurity cluster_cell Cell Membrane H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC PKC Activation DAG->PKC Response Allergic Response (e.g., inflammation, smooth muscle contraction) Ca->Response PKC->Response Histamine Histamine Histamine->H1R binds and activates Cetirizine Cetirizine / this compound Cetirizine->H1R binds and blocks start Study Initiation acclimation Animal Acclimation (e.g., Rats, Mice) start->acclimation grouping Randomization into Groups (Control, Low, Mid, High Dose) acclimation->grouping dosing Chronic Dosing (2 Years) (e.g., in diet, gavage) grouping->dosing monitoring Clinical Observation & Body Weight Monitoring dosing->monitoring necropsy Terminal Necropsy dosing->necropsy histopath Histopathological Examination of Tissues necropsy->histopath analysis Data Analysis & Reporting histopath->analysis end Conclusion on Carcinogenic Potential analysis->end start Test Initiation strains Selection of Bacterial Strains (e.g., Salmonella typhimurium, E. coli) start->strains prep Preparation of Test Compound & Controls strains->prep exposure Exposure of Bacteria to Test Compound (with and without metabolic activation system, e.g., S9 mix) prep->exposure incubation Incubation on Minimal Media Plates exposure->incubation counting Counting of Revertant Colonies incubation->counting analysis Data Analysis (Comparison to Controls) counting->analysis end Conclusion on Mutagenic Potential analysis->end

An In-depth Technical Guide to the Solubility of 2-(4-Benzhydrylpiperazin-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(4-Benzhydrylpiperazin-1-yl)ethanol, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of direct quantitative solubility data in publicly accessible literature, this document outlines a robust, generalized experimental protocol for determining its solubility in a range of relevant solvents. This guide is intended to equip researchers and professionals in drug development with the necessary information to effectively work with this compound.

Introduction

This compound is a piperazine derivative that serves as a crucial building block in the synthesis of numerous active pharmaceutical ingredients (APIs).[1] Its structural framework is found in compounds developed for a variety of therapeutic areas. The solubility of this intermediate is a critical parameter that influences reaction kinetics, purification methods, and the overall efficiency of synthetic processes. Understanding its behavior in different solvents is paramount for process optimization and scale-up in pharmaceutical manufacturing.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₉H₂₄N₂O[1]
Molecular Weight 296.41 g/mol [1]
Boiling Point 180 °C at 0.01 Torr
Appearance Light yellow oily liquid[2]

Solubility Profile

Table 2: Anticipated Solubility of this compound in Various Solvents

SolventTypeExpected Solubility (at 25°C)Notes
WaterPolar ProticLow to ModerateThe piperazine moiety may enhance aqueous solubility.
EthanolPolar ProticHighCommonly used for recrystallization of related compounds.[3]
MethanolPolar ProticHighSimilar to ethanol, expected to be a good solvent.
AcetonePolar AproticHighA common solvent for the synthesis of this compound.[4]
TolueneNon-polarModerate to HighUsed as a solvent in the synthesis of this compound.[4]
Dichloromethane (DCM)Polar AproticHighA common solvent for organic synthesis and purification.
N,N-Dimethylformamide (DMF)Polar AproticHighUsed as a solvent in a patented synthesis method.[2]
n-HexaneNon-polarLowExpected to have low solubility due to its non-polar nature.

Note: The solubility values in this table are qualitative estimations based on the chemical structure and solvents used in related synthetic procedures. Experimental determination is required for precise quantitative data.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of this compound, based on the widely accepted "saturation shake-flask" method.[5][6]

Materials and Equipment
  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Volumetric flasks

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • Analytical balance

  • pH meter (for aqueous solutions)

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure equilibrium is reached.[5]

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).[7]

    • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is recommended to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved.[5]

  • Sample Preparation and Analysis:

    • After equilibration, allow the samples to stand undisturbed for a short period to allow the excess solid to sediment.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Filter the sample through a syringe filter to remove any undissolved solid particles.

    • Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

    • Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.

Data Analysis
  • Construct a calibration curve using standard solutions of this compound of known concentrations.

  • Use the calibration curve to determine the concentration of the compound in the diluted samples.

  • Calculate the solubility in the original solvent, taking into account the dilution factor.

Visualization of Experimental Workflow

The following diagrams illustrate the key processes involved in the synthesis and solubility determination of this compound.

G Figure 1: Synthetic Pathway A 1-(2-Hydroxyethyl)piperazine C This compound A->C B Chlorodiphenylmethane B->C

Caption: Synthetic Pathway for this compound.

G Figure 2: Solubility Determination Workflow cluster_0 Preparation cluster_1 Equilibration cluster_2 Analysis A Add excess solute to solvent B Seal vials A->B C Agitate at constant temperature B->C D Monitor for equilibrium (24-72h) C->D E Sedimentation D->E F Syringe filtration E->F G Dilution F->G H HPLC analysis G->H

Caption: Experimental Workflow for Solubility Determination.

Conclusion

While direct, quantitative solubility data for this compound remains to be extensively published, this guide provides a framework for its determination. The outlined experimental protocol, based on the standard shake-flask method, offers a reliable approach for researchers and drug development professionals to generate the necessary data for process optimization and formulation development. The anticipated solubility profile suggests that polar organic solvents are likely to be effective, but empirical testing is essential for accurate characterization.

References

Spectroscopic Profile of 2-(4-Benzhydrylpiperazin-1-yl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the organic compound 2-(4-Benzhydrylpiperazin-1-yl)ethanol, a molecule of interest in medicinal chemistry and drug development. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Molecular Structure and Properties

  • IUPAC Name: this compound

  • CAS Number: 10527-64-7[1][2]

  • Molecular Formula: C₁₉H₂₄N₂O[1]

  • Molecular Weight: 296.41 g/mol [1]

Spectroscopic Data

The structural elucidation and confirmation of this compound are primarily achieved through a combination of NMR, IR, and MS techniques. The data presented herein has been compiled from available literature and spectral databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.16–7.49m10HAromatic protons (Ar-H) of the two phenyl rings
5.10s1HBenzhydryl methine proton (CH)
3.58t4HPiperazine methylene protons (CH₂)
3.32t2HEthanol methylene protons (CH₂)
2.5-2.7m4HPiperazine methylene protons (CH₂) adjacent to ethanol group
3.65t2HEthanol methylene protons (CH₂-OH)
-OHbr s1HHydroxyl proton

Data sourced from publicly available spectral information.[3]

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
142.8Quaternary aromatic carbons
128.5Aromatic CH
127.8Aromatic CH
127.0Aromatic CH
73.89Benzhydryl methine carbon (CH)
72.0Ethanol carbon (CH₂-OH)
59.5Ethanol carbon (piperazine-CH₂)
54.1–56.9Piperazine carbons (CH₂)

Data sourced from publicly available spectral information.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the characteristic functional groups present in the molecule. While a full spectrum is not publicly available, the expected key vibrational bands are listed below.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3400 (broad)StrongO-H stretch (hydroxyl group)
3080-3020MediumAromatic C-H stretch
2950-2800StrongAliphatic C-H stretch (piperazine and ethanol)
1600, 1495, 1450Medium-WeakAromatic C=C skeletal vibrations
1150-1050StrongC-N stretch (piperazine)
1050-1000StrongC-O stretch (primary alcohol)
Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and fragmentation pattern of the compound.

Table 4: Mass Spectrometry Data for this compound

TechniqueModeObserved m/zAssignment
Electrospray Ionization (ESI)Positive297.2[M+H]⁺
Electrospray Ionization (ESI)Positive319.2[M+Na]⁺

Note: The exact m/z values may vary slightly depending on the instrument and experimental conditions.[3]

Experimental Protocols

The following are generalized yet detailed methodologies for acquiring the spectroscopic data presented above. These protocols are intended to serve as a guide for researchers.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field strength spectrometer.

    • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

    • Spectral Width: -2 to 12 ppm.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency).

    • Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Spectral Width: 0 to 200 ppm.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Perform baseline correction.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Reference the spectrum to the TMS signal at 0 ppm.

IR Spectroscopy Protocol
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrument Parameters (FT-IR):

    • Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: A background spectrum of the empty ATR crystal should be collected before the sample measurement.

  • Data Processing:

    • The instrument software automatically ratios the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

    • Identify and label the major absorption peaks.

Mass Spectrometry Protocol
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • A small amount of formic acid or ammonium acetate may be added to promote ionization in positive ion mode.

  • Instrument Parameters (ESI-MS):

    • Mass Spectrometer: An electrospray ionization mass spectrometer (e.g., Q-TOF, Orbitrap).

    • Ionization Mode: Positive ion mode.

    • Infusion: Introduce the sample solution into the ion source via a syringe pump at a flow rate of 5-10 µL/min.

    • Capillary Voltage: 3-5 kV.

    • Drying Gas (N₂): Set to an appropriate flow rate and temperature to desolvate the ions.

    • Mass Range: Scan a mass range that includes the expected molecular ion (e.g., m/z 100-500).

  • Data Processing:

    • The software will generate a mass spectrum showing the relative abundance of ions as a function of their mass-to-charge ratio.

    • Identify the molecular ion peak ([M+H]⁺) and any other significant adducts or fragments.

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures described.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve add_tms Add TMS Standard dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer instrument Place in Spectrometer transfer->instrument setup Set Acquisition Parameters instrument->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference to TMS baseline->reference integrate Integrate Peaks reference->integrate

Caption: Workflow for NMR Spectroscopic Analysis.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing place_sample Place Sample on ATR Crystal apply_pressure Apply Pressure place_sample->apply_pressure background Collect Background Spectrum apply_pressure->background sample_scan Collect Sample Spectrum background->sample_scan ratio Ratio Sample to Background sample_scan->ratio identify_peaks Identify Peaks ratio->identify_peaks

Caption: Workflow for FT-IR Spectroscopic Analysis.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prepare_solution Prepare Dilute Solution add_modifier Add Ionization Modifier (optional) prepare_solution->add_modifier infuse Infuse into Ion Source add_modifier->infuse set_params Set Instrument Parameters infuse->set_params acquire_scan Acquire Mass Scan set_params->acquire_scan generate_spectrum Generate Mass Spectrum acquire_scan->generate_spectrum identify_ion Identify Molecular Ion Peak generate_spectrum->identify_ion

Caption: Workflow for ESI-MS Analysis.

References

2-(4-Benzhydrylpiperazin-1-yl)ethanol safety data sheet (SDS) information

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of publicly available safety information for 2-(4-Benzhydrylpiperazin-1-yl)ethanol (CAS No. 10527-64-7). A complete and verified Safety Data Sheet (SDS) from a primary manufacturer was not available at the time of writing. The information presented here is collated from various sources and may be incomplete. It is intended for informational purposes only and should not be substituted for a comprehensive risk assessment or an official SDS. All personnel handling this chemical should exercise caution and adhere to standard laboratory safety practices.

Chemical Identification and Properties

This section outlines the basic chemical identifiers and the limited available physical and chemical properties of this compound.

PropertyValueSource
CAS Number 10527-64-7[1][2][3][4][5]
Molecular Formula C₁₉H₂₄N₂O[1][2][3]
Molecular Weight 296.41 g/mol [2][3][5]
Synonyms 1-Diphenylmethyl-4-(2-hydroxyethyl)piperazine, 4-Benzhydryl-1-piperazineethanol, Cetirizine Related Compound B (USP), Manidipine Impurity 1[1][3][5]
Boiling Point 180 °C (at 0.01 Torr)[1]
Density (Predicted) 1.115 ± 0.06 g/cm³[1]
Vapor Pressure 1.333Pa at 180℃[1]
pKa (Predicted) 14.96 ± 0.10[1]
Appearance Data not available[1]
Melting Point Data not available[1]
Flash Point Data not available[1]
Solubility Data not available[1]

Hazard Identification and Classification

Comprehensive GHS classification for this compound is not consistently available. One source suggests it is harmful if swallowed. However, without a complete SDS, a full hazard profile cannot be established. The compound is known to be a piperazine derivative with potential psychoactive effects, suggesting it may target the central nervous system.[1] It is also identified as an impurity in the manufacturing of Manidipine.[3]

Hazard StatementClassificationSource
Harmful if swallowedAcute Toxicity, Oral (Category 4) - Implied[6]

Note: The GHS classification is not definitively established from multiple corroborating sources.

First-Aid Measures

In the absence of a specific SDS, the following first-aid measures are based on general principles for handling laboratory chemicals.

FirstAidMeasures cluster_exposure Route of Exposure cluster_action Immediate Action cluster_medical Medical Attention exposure Chemical Exposure inhalation Inhalation exposure->inhalation skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact ingestion Ingestion exposure->ingestion move_fresh_air Move to fresh air. Provide artificial respiration if not breathing. inhalation->move_fresh_air wash_skin Remove contaminated clothing. Wash skin with soap and water. skin_contact->wash_skin rinse_eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. eye_contact->rinse_eyes rinse_mouth Rinse mouth. Do NOT induce vomiting. Drink water (two glasses at most). ingestion->rinse_mouth seek_medical_attention Seek Immediate Medical Attention move_fresh_air->seek_medical_attention wash_skin->seek_medical_attention rinse_eyes->seek_medical_attention rinse_mouth->seek_medical_attention

First-Aid Response Workflow

Handling and Storage

Proper handling and storage are crucial to minimize exposure and maintain the integrity of the chemical.

AspectRecommendation
Handling Use in a well-ventilated area or under a chemical fume hood.[3] Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wear appropriate personal protective equipment (PPE).
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage temperature is 2-8°C.[5]

Personal Protective Equipment (PPE)

The following PPE is recommended as a minimum standard for handling this compound.

PPE_Recommendations cluster_ppe Recommended Personal Protective Equipment lab_worker Laboratory Personnel safety_glasses Safety glasses with side-shields lab_worker->safety_glasses lab_coat Lab coat lab_worker->lab_coat gloves Chemical-resistant gloves (e.g., nitrile) lab_worker->gloves respirator Respirator (if ventilation is inadequate or aerosols are generated) lab_worker->respirator

Personal Protective Equipment

Toxicological Information

Detailed toxicological data for this specific compound is largely unavailable in the public domain. It is noted to be used in toxicological studies to understand the risks associated with piperazine derivatives.[1] The lack of comprehensive data necessitates handling this compound as potentially hazardous.

Experimental Protocols

No detailed experimental protocols for safety testing or other procedures involving this compound were found in the publicly available literature. Researchers should develop their own protocols based on the intended application and standard laboratory safety guidelines.

Use in Research and Development

This compound is utilized in several areas of scientific research:

  • Neuroscience Research: As a research chemical to study the effects of piperazine derivatives on the central nervous system.[1]

  • Pharmaceutical Development: As a starting material or intermediate in the synthesis of new drug candidates.[1]

  • Toxicological Studies: As a test compound to evaluate the potential health risks of piperazine derivatives.[1]

ResearchApplications cluster_applications Primary Research Applications main_compound This compound neuroscience Study of CNS Effects main_compound->neuroscience pharma Intermediate in Drug Synthesis main_compound->pharma toxicology Toxicological Profiling of Piperazine Derivatives main_compound->toxicology

Research and Development Uses

References

The Benzhydrylpiperazines: A Technical History of a Cornerstone in Antihistamine Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of benzhydrylpiperazine derivatives marked a significant milestone in the development of first-generation H1 antihistamines. This class of compounds, characterized by a diphenylmethyl (benzhydryl) group attached to a piperazine ring, laid the groundwork for numerous therapeutic agents, some of which remain in clinical use today. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and pharmacological evaluation of these foundational molecules.

Historical Context: The Dawn of Antihistamines

The quest for compounds that could counteract the effects of histamine began in the 1930s, shortly after the molecule's identification as a key mediator of allergic reactions. Early efforts at the Pasteur Institute in Paris by researchers like Daniel Bovet led to the discovery of the first clinically useful antihistamine, phenbenzamine (Antergan), in 1942. This breakthrough spurred a flurry of research and development in the 1940s and 1950s, leading to the introduction of several classes of antihistamines, including the ethanolamines (e.g., diphenhydramine) and the ethylenediamines. It was within this fertile scientific environment that the benzhydrylpiperazine series emerged.

Discovery and Early Development

The benzhydrylpiperazine scaffold was identified as a promising pharmacophore for H1 receptor antagonism in the late 1940s and early 1950s. Researchers at Burroughs Wellcome (now part of GlaxoSmithKline) and other pharmaceutical companies systematically explored the structure-activity relationships of this chemical series.

Key early derivatives include:

  • Cyclizine: Developed in the American division of Burroughs Wellcome, cyclizine was found to be a potent and long-acting antiemetic.[1] It was first marketed in the United States under the trade name Marezine.

  • Chlorcyclizine: A chlorinated analog of cyclizine, it also demonstrated significant antihistaminic activity.

  • Meclizine: Patented in 1951 and entering medical use in 1953, meclizine became widely used for the treatment of motion sickness and vertigo.

These first-generation compounds, while effective, were known for their sedative side effects due to their ability to cross the blood-brain barrier and antagonize H1 receptors in the central nervous system.[2]

Core Chemical Structure and Synthesis

The fundamental structure of the benzhydrylpiperazine derivatives consists of a benzhydryl group linked to a nitrogen atom of the piperazine ring. Variations in the substituent on the other piperazine nitrogen and on the phenyl rings of the benzhydryl moiety led to a diverse range of compounds with varying potencies and properties.

Caption: General chemical structure of benzhydrylpiperazine derivatives.

Experimental Protocol: General Synthesis of 1-Benzhydrylpiperazine

The synthesis of the core intermediate, 1-benzhydrylpiperazine, is a critical step in the preparation of this class of drugs. A common method involves the nucleophilic substitution of a benzhydryl halide with piperazine.

Materials:

  • Benzhydryl chloride (or bromide)

  • Piperazine (anhydrous)

  • Anhydrous potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF) or a suitable solvent

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

Procedure:

  • To a solution of benzhydryl chloride (1.0 eq) in DMF, add anhydrous piperazine (2.5 eq) and anhydrous potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100°C and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield 1-benzhydrylpiperazine.

Experimental Protocol: Synthesis of Cyclizine

Materials:

  • 1-Benzhydrylpiperazine

  • Formaldehyde (37% solution in water)

  • Formic acid

  • Sodium hydroxide solution

  • Methanol

  • Hydrochloric acid

Procedure (via Eschweiler-Clarke reaction): [3]

  • Prepare a solution of formic acid and formaldehyde in water.

  • Add 1-benzhydrylpiperazine to the solution.

  • Heat the reaction mixture to approximately 50-95°C.

  • After the reaction is complete, cool the mixture and basify with a sodium hydroxide solution to isolate the cyclizine free base.

  • To form the hydrochloride salt, dissolve the cyclizine free base in methanol.

  • Add one mole of hydrochloric acid to the methanolic solution, maintaining the temperature between 45-55°C.

  • Stir the mixture for 2 hours, then filter and dry the resulting precipitate to obtain cyclizine hydrochloride.

Pharmacological Evaluation

The antihistaminic activity of benzhydrylpiperazine derivatives was historically evaluated using a variety of in vitro and in vivo assays.

Experimental Protocol: Guinea Pig Ileum Assay

This classic pharmacological preparation was instrumental in the initial screening of antihistamines. It relies on the ability of histamine to induce smooth muscle contraction in the guinea pig ileum, an effect that can be antagonized by H1 receptor blockers.

Materials:

  • Guinea pig

  • Tyrode's physiological salt solution

  • Histamine dihydrochloride stock solution

  • Test compound (benzhydrylpiperazine derivative) solution

  • Student organ bath with a kymograph or a transducer and data acquisition system

  • Aerator (carbogen: 95% O₂, 5% CO₂)

  • Isotonic frontal writing lever

Procedure:

  • A guinea pig is euthanized, and a segment of the ileum is isolated and placed in Tyrode's solution.

  • A 2-3 cm piece of the ileum is mounted in the organ bath containing Tyrode's solution, maintained at 32-37°C, and aerated with carbogen.

  • One end of the tissue is attached to the aeration tube, and the other to the isotonic lever or transducer.

  • The tissue is allowed to equilibrate for at least 30 minutes, with the Tyrode's solution being changed every 10-15 minutes.

  • A dose-response curve for histamine is established by adding increasing concentrations of histamine to the bath and recording the resulting contractions.

  • The tissue is then incubated with a known concentration of the test compound for a set period.

  • The histamine dose-response curve is re-established in the presence of the antagonist.

  • The antagonistic effect of the test compound is quantified by the rightward shift of the histamine dose-response curve, allowing for the determination of its potency (e.g., pA₂ value).

Modern Screening Methods: Calcium Mobilization Assay

Contemporary drug discovery efforts utilize cell-based assays that are more amenable to high-throughput screening. The H1 receptor is a Gq-protein coupled receptor, and its activation leads to an increase in intracellular calcium.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human H1 receptor

  • Cell culture medium and reagents

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

  • Probenecid (to prevent dye leakage)

  • Histamine

  • Test compounds

  • A fluorescence plate reader with an automated liquid handling system

Procedure:

  • Plate the H1 receptor-expressing cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.

  • Load the cells with the fluorescent calcium indicator dye according to the manufacturer's protocol, often in the presence of probenecid.

  • Incubate the plate to allow for dye de-esterification.

  • Prepare a plate containing various concentrations of the test compounds (antagonists).

  • Use the fluorescence plate reader to measure the baseline fluorescence, then add the test compounds to the cell plate and incubate.

  • Add a fixed concentration of histamine (agonist) to all wells and immediately measure the change in fluorescence over time.

  • The inhibition of the histamine-induced calcium signal by the test compound is used to determine its IC₅₀ value.

Data Presentation: Comparative Pharmacology

The following table summarizes the H1 receptor binding affinities (Ki) for several first-generation antihistamines, including benzhydrylpiperazine derivatives and related compounds. Lower Ki values indicate higher binding affinity.

CompoundClassH1 Receptor Ki (nM)Reference
DiphenhydramineEthanolamine16[4]
Cyclizine Benzhydrylpiperazine 24Foye's Principles of Medicinal Chemistry, 7th Ed.
Chlorcyclizine Benzhydrylpiperazine 3.1Foye's Principles of Medicinal Chemistry, 7th Ed.
Hydroxyzine Benzhydrylpiperazine 2.0Gillard, M. et al. (2002)
Cetirizine Benzhydrylpiperazine 6.0[4]
PromethazinePhenothiazine2.0Gillard, M. et al. (2002)

Note: Ki values can vary between studies depending on the experimental conditions.

Mechanism of Action and Signaling Pathway

Benzhydrylpiperazine derivatives exert their primary effect by acting as inverse agonists at the histamine H1 receptor. They bind to the receptor and stabilize its inactive conformation, thereby reducing its constitutive activity and blocking the binding of histamine.

The H1 receptor is coupled to the Gq alpha subunit of a heterotrimeric G protein. Upon activation by histamine, Gqα activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm. The increased intracellular Ca²⁺ and DAG together activate protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to the physiological effects of histamine, such as smooth muscle contraction, increased vascular permeability, and the transcription of pro-inflammatory genes via pathways like NF-κB. By blocking the initial activation of the H1 receptor, benzhydrylpiperazine derivatives inhibit this entire signaling cascade.

H1_Signaling_Pathway Histamine Histamine H1R H1 Receptor Histamine->H1R Activates Gq Gq Protein H1R->Gq Activates Benzhydrylpiperazine Benzhydrylpiperazine (Inverse Agonist) Benzhydrylpiperazine->H1R Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Activates Downstream Downstream Effects (e.g., NF-κB activation, inflammation) PKC->Downstream Phosphorylates targets leading to Screening_Cascade cluster_0 Compound Synthesis & Library cluster_1 Primary Screening cluster_2 Secondary & Orthogonal Assays cluster_3 Lead Optimization cluster_4 In Vivo Evaluation Synthesis Synthesis of Benzhydrylpiperazine Analogs PrimaryAssay High-Throughput Screening (e.g., Calcium Mobilization Assay) Synthesis->PrimaryAssay HitID Hit Identification (Potency: IC₅₀) PrimaryAssay->HitID SecondaryAssay Functional Assays (e.g., Guinea Pig Ileum) HitID->SecondaryAssay BindingAssay Receptor Binding Assay (Determine Ki) HitID->BindingAssay SAR Structure-Activity Relationship (SAR) Studies SecondaryAssay->SAR Selectivity Selectivity Profiling (Other GPCRs, Channels) BindingAssay->Selectivity BindingAssay->SAR Selectivity->SAR SAR->Synthesis Iterative Design ADME In Vitro ADME/Tox (Metabolic Stability, Cytotoxicity) SAR->ADME LeadSelection Lead Candidate Selection ADME->LeadSelection InVivo In Vivo Efficacy Models (e.g., Histamine-induced paw edema) LeadSelection->InVivo PKPD Pharmacokinetics/ Pharmacodynamics (PK/PD) InVivo->PKPD Preclinical Preclinical Candidate PKPD->Preclinical

References

An In-Depth Technical Guide on the Psychoactive Effects of 1-Benzylpiperazine (BZP)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Benzylpiperazine (BZP) is a synthetic psychoactive substance belonging to the piperazine chemical class. Initially investigated as a potential antidepressant, its development was halted due to its amphetamine-like effects and abuse potential.[1][2][3] BZP acts as a central nervous system (CNS) stimulant, producing euphoric and sympathomimetic effects.[4][5][6] Its primary mechanism of action involves the modulation of dopaminergic and serotonergic neurotransmission, exhibiting a pharmacological profile with similarities to both amphetamine and, to a lesser extent, MDMA.[1][7][8][9] This technical guide provides a comprehensive overview of the psychoactive effects of BZP, including its pharmacodynamics, subjective and physiological effects, and toxicological profile. Detailed experimental protocols and signaling pathways are presented to facilitate further research and understanding of this compound.

Pharmacodynamics

BZP's psychoactive effects are primarily attributed to its interaction with monoamine neurotransmitter systems. It functions as a releasing agent and reuptake inhibitor of dopamine (DA), norepinephrine (NE), and serotonin (5-HT).[10]

Neurotransmitter Transporter Interactions

BZP exhibits a higher potency for the norepinephrine transporter (NET) and dopamine transporter (DAT) compared to the serotonin transporter (SERT).[1] This profile is more aligned with classic stimulants like d-amphetamine than with serotonergic releasing agents like MDMA.

Table 1: In Vitro Potency of BZP at Monoamine Transporters

TransporterAssay TypeParameterValueReference
Dopamine Transporter (DAT)Neurotransmitter ReleaseEC50175 nM[1]
Norepinephrine Transporter (NET)Neurotransmitter ReleaseEC5062 nM[1]
Serotonin Transporter (SERT)Neurotransmitter ReleaseEC506050 nM[1]
Receptor Interactions

In addition to its effects on neurotransmitter transporters, BZP also demonstrates activity as a non-selective agonist at a variety of serotonin receptors.[1][6] Its interaction with the 5-HT2A receptor may contribute to mild hallucinogenic effects at higher doses, while activity at 5-HT2B and 5-HT3 receptors could be responsible for some of its peripheral side effects, such as gastrointestinal issues and headaches, respectively.[1][6] BZP also acts as an antagonist at α2-adrenergic receptors, which can lead to an increase in norepinephrine release.[1]

Table 2: Receptor Binding Affinities of BZP

ReceptorBinding ParameterValueReference
α2-AdrenoreceptorAntagonistHigh Affinity[1]
5-HT2A ReceptorAgonist-[1]
5-HT2B ReceptorPartial Agonist/Antagonist-[1]
5-HT3 ReceptorAgonist-[1]

Note: Specific Ki or IC50 values for receptor binding are not consistently reported in the reviewed literature.

Psychoactive Effects

The subjective and physiological effects of BZP are consistent with its stimulant properties.

Subjective Effects

Users report a range of subjective effects, including:

  • Euphoria and Mood Elevation: Feelings of well-being, elation, and happiness are commonly reported.[1][5]

  • Increased Energy and Alertness: BZP produces stimulant effects, leading to increased wakefulness and energy.[5][11]

  • Enhanced Sociability: Users may experience an increased desire to interact with others.[1]

  • Altered Sensory Perception: Some users report an enhanced appreciation for music and tingling skin sensations.[1]

Physiological Effects

The physiological effects of BZP are primarily sympathomimetic:

  • Cardiovascular: Increased heart rate and blood pressure are consistently observed.[1][12]

  • Autonomic: Pupil dilation (mydriasis), dry mouth (xerostomia), and decreased appetite are common.[1][4]

  • Other: Mild jaw clenching (bruxism) and changes in body temperature have been reported.[1]

The onset of effects after oral administration is typically within 1-2 hours, with a duration of 4-8 hours.[4][11][13]

Toxicology and Adverse Effects

The use of BZP is associated with a range of adverse effects, particularly at higher doses.

Common Adverse Effects
  • Nausea and vomiting[5]

  • Headache[5]

  • Anxiety and agitation[5][14]

  • Insomnia[1][14]

  • Hangover-like symptoms following cessation of effects[1]

Severe and Life-Threatening Toxic Effects
  • Seizures: BZP has been associated with the occurrence of tonic-clonic seizures, even in individuals without a prior history of epilepsy.[1][13]

  • Acute Psychosis: Hallucinations, paranoia, and delusional thinking have been reported.[1][4]

  • Serotonin Syndrome: Although less common than with more potent serotonergic agents, the risk of serotonin syndrome exists, particularly when BZP is combined with other serotonergic drugs.[5] Symptoms can include hyperthermia, agitation, and neuromuscular abnormalities.

  • Renal Toxicity: There have been reports of renal toxicity associated with BZP use.[1]

Signaling Pathways and Experimental Workflows

Putative Signaling Pathway of BZP's Psychoactive Effects

The following diagram illustrates the proposed signaling pathway through which BZP exerts its primary psychoactive effects.

BZP_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron BZP BZP DAT Dopamine Transporter (DAT) BZP->DAT Inhibits Reuptake & Promotes Efflux NET Norepinephrine Transporter (NET) BZP->NET Inhibits Reuptake & Promotes Efflux SERT Serotonin Transporter (SERT) BZP->SERT Weakly Inhibits Reuptake & Promotes Efflux DA Dopamine DAT->DA Reuptake NE Norepinephrine NET->NE Reuptake FiveHT Serotonin (5-HT) SERT->FiveHT Reuptake D_receptors Dopamine Receptors DA->D_receptors Binds A_receptors Adrenergic Receptors NE->A_receptors Binds FiveHT_receptors Serotonin Receptors FiveHT->FiveHT_receptors Binds Psychoactive_Effects Psychoactive Effects (Euphoria, Stimulation) D_receptors->Psychoactive_Effects Signal Transduction A_receptors->Psychoactive_Effects Signal Transduction FiveHT_receptors->Psychoactive_Effects Signal Transduction

Caption: Proposed mechanism of BZP's psychoactive effects via monoamine transporter interaction.

Experimental Workflow for Assessing Psychoactive Effects in Rodents

The following diagram outlines a typical experimental workflow for characterizing the psychoactive properties of a compound like BZP in a rodent model.

Experimental_Workflow start Animal Acclimation drug_admin Drug Administration (e.g., BZP, Saline) start->drug_admin locomotor Locomotor Activity Assay drug_admin->locomotor drug_discrim Drug Discrimination Assay drug_admin->drug_discrim neurochem In Vivo Microdialysis drug_admin->neurochem data_analysis Data Analysis locomotor->data_analysis drug_discrim->data_analysis neurochem->data_analysis results Results Interpretation data_analysis->results

Caption: Standard experimental workflow for preclinical evaluation of psychoactive substances.

Detailed Experimental Protocols

In Vivo Microdialysis in Rats to Measure Neurotransmitter Release

This protocol is adapted from studies assessing the effects of piperazine analogues on monoamine release.[15]

  • Subjects: Male Sprague-Dawley rats (250-300g) are used. Animals are housed individually with ad libitum access to food and water on a 12-hour light/dark cycle.

  • Surgical Implantation: Rats are anesthetized with isoflurane and placed in a stereotaxic frame. A guide cannula is implanted, targeting the nucleus accumbens. The cannula is secured with dental cement. Animals are allowed to recover for at least 5 days post-surgery.

  • Microdialysis Procedure: On the day of the experiment, a microdialysis probe is inserted into the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min). After a stabilization period of at least 2 hours, baseline dialysate samples are collected every 20 minutes.

  • Drug Administration: BZP (or vehicle control) is administered via intraperitoneal (i.p.) injection. Dialysate collection continues for at least 3 hours post-injection.

  • Neurochemical Analysis: Dialysate samples are analyzed for dopamine, norepinephrine, and serotonin content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Neurotransmitter concentrations are expressed as a percentage of the mean baseline concentration. Statistical analysis is performed using appropriate methods, such as repeated measures ANOVA.

Drug Discrimination in Rats

This protocol is based on studies evaluating the discriminative stimulus effects of BZP.[16]

  • Subjects: Male Wistar rats are food-deprived to 85% of their free-feeding weight.

  • Apparatus: Standard two-lever operant conditioning chambers are used.

  • Training: Rats are trained to discriminate between an injection of a known stimulant (e.g., d-amphetamine) and saline. Responses on one lever are reinforced with food pellets following administration of the training drug, while responses on the other lever are reinforced after saline administration. Training continues until a high level of accuracy is achieved.

  • Substitution Testing: Once trained, rats are administered various doses of BZP prior to being placed in the operant chamber. The percentage of responses on the drug-appropriate lever is recorded. Full substitution is considered to have occurred if a high percentage (e.g., >80%) of responses are made on the drug-appropriate lever.

  • Data Analysis: Dose-response curves are generated to determine the extent to which BZP substitutes for the training drug.

Conclusion

1-Benzylpiperazine is a psychoactive compound with a well-characterized stimulant profile. Its primary mechanism of action involves the release and reuptake inhibition of dopamine and norepinephrine, with weaker effects on serotonin. The subjective and physiological effects are similar to those of amphetamine, a finding supported by both human and animal studies.[1][3][10] While it can produce desirable euphoric and stimulant effects, its use is also associated with a significant risk of adverse events, including seizures and psychosis.[1][13] The information provided in this technical guide, including the detailed pharmacodynamic data, signaling pathways, and experimental protocols, serves as a valuable resource for researchers in the fields of pharmacology, toxicology, and drug development. Further research is warranted to fully elucidate the long-term neurological consequences of BZP use.[8][9]

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-(4-Benzhydrylpiperazin-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Benzhydrylpiperazin-1-yl)ethanol is a key intermediate in the synthesis of various pharmaceuticals, most notably the second-generation antihistamine, Cetirizine.[1][2][3][4] The molecular structure features a benzhydryl group attached to a piperazine ring, a common scaffold in medicinal chemistry known for conferring activity at various biological targets.[1] This document provides a detailed protocol for the synthesis of this compound via nucleophilic substitution, a commonly employed and efficient method. The protocol is intended for use by qualified researchers and scientists in a laboratory setting.

Chemical Profile and Properties

A summary of the key chemical properties for the target compound and primary reactants is provided below for reference.

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
Product This compound10527-64-7C₁₉H₂₄N₂O296.41180 (at 0.01 Torr)[5]
Reactant 1 1-Benzhydrylpiperazine841-77-0C₁₇H₂₀N₂252.36190 (at 1 Torr)
Reactant 2 2-Bromoethanol540-51-2C₂H₅BrO124.96149-150
Base Potassium Carbonate584-08-7K₂CO₃138.21Decomposes
Solvent Acetonitrile75-05-8C₂H₃N41.0581-82

Reaction Scheme

The synthesis proceeds via an SN2 reaction where the secondary amine of 1-benzhydrylpiperazine acts as a nucleophile, attacking the electrophilic carbon of 2-bromoethanol. A base, such as potassium carbonate, is used to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established literature procedures for the N-alkylation of piperazine derivatives.[6]

Materials and Equipment:

  • 1-Benzhydrylpiperazine

  • 2-Bromoethanol

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl Acetate

  • Deionized Water

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

  • Glassware for extraction and filtration

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

  • Column chromatography setup (Silica gel, 60-120 mesh)

Procedure:

  • Reaction Setup: To a stirred solution of 1-benzhydrylpiperazine (e.g., 0.6 g, 2.38 mmol) in acetonitrile (10 mL) in a round-bottom flask, add anhydrous potassium carbonate (e.g., 0.66 g, 4.76 mmol).

  • Addition of Reagent: To this suspension, add 2-bromoethanol (e.g., 0.30 g, 2.38 mmol) dropwise at room temperature.

  • Reaction: Heat the resulting mixture to reflux (approximately 82°C) for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up:

    • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in deionized water and transfer it to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (e.g., 2 x 15 mL).

    • Combine the organic layers and wash with brine solution.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product, typically a light yellow syrup, can be purified by column chromatography.[6]

    • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane) and pack the column.

    • Load the crude product onto the column and elute with a mixture of ethyl acetate and hexane (e.g., 4:6 ratio).

    • Collect the fractions containing the pure product (monitor by TLC) and concentrate under reduced pressure to yield pure this compound.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification process.

G start Start: Assemble Reactants setup Reaction Setup: - Dissolve 1-Benzhydrylpiperazine in Acetonitrile - Add K₂CO₃ start->setup addition Reagent Addition: Add 2-Bromoethanol setup->addition reflux Reaction: Reflux for 2-4 hours addition->reflux workup Work-up: - Solvent removal - Aqueous extraction with Ethyl Acetate - Brine wash & drying reflux->workup purification Purification: Silica Gel Column Chromatography workup->purification end End Product: Pure this compound purification->end

Caption: Workflow for the synthesis and purification of this compound.

Characterization Data

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques. Expected spectral data are provided below.[6]

TechniqueExpected Data
¹H NMR (CDCl₃)δ 2.28-2.45 (m, 4H), 2.48-2.60 (m, 6H), 3.55 (t, 2H, J = 6.0 Hz), 4.19 (s, 1H), 7.12-7.38 (m, 9H)
IR (neat)υ 2929, 2858, 1459, 1375, 1280, 1095, 935 cm⁻¹
EIMS m/z (%)331 (M⁺, 95), 315 (10), 287 (20), 201 (100)
Purity (HPLC)>95% (purity can be method-dependent)[7]

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • 2-Bromoethanol is toxic and corrosive. Handle with extreme care and avoid inhalation or skin contact.

  • Acetonitrile and ethyl acetate are flammable liquids. Keep away from ignition sources.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol before starting the experiment.

References

Application Notes and Protocols for the Analytical Detection of 2-(4-Benzhydrylpiperazin-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Benzhydrylpiperazin-1-yl)ethanol is a key intermediate in the synthesis of various pharmaceutical compounds and is also known as a related substance or impurity in the production of cetirizine, a widely used antihistamine.[1] Its detection and quantification are crucial for ensuring the purity, safety, and efficacy of final drug products. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies are based on established analytical principles for piperazine derivatives and related pharmaceutical impurities.

Chemical and Physical Properties

PropertyValue
Chemical FormulaC₁₉H₂₄N₂O
Molecular Weight296.41 g/mol
CAS Number10527-64-7
Boiling Point180 °C (at 0.01 Torr)
Density1.115 ± 0.06 g/cm³ (Predicted)

Synthesis Pathway

The primary synthesis route for this compound involves a nucleophilic substitution reaction between 1-(2-hydroxyethyl)piperazine and chlorodiphenylmethane.[1]

Synthesis_Pathway 1-(2-Hydroxyethyl)piperazine 1-(2-Hydroxyethyl)piperazine Reaction Reaction 1-(2-Hydroxyethyl)piperazine->Reaction Chlorodiphenylmethane Chlorodiphenylmethane Chlorodiphenylmethane->Reaction This compound This compound Reaction->this compound Nucleophilic Substitution

Caption: Synthesis of this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

This method is adapted from the analysis of cetirizine and its related impurities.[2][3] It is suitable for quantifying this compound in bulk drug substances and pharmaceutical formulations.

Experimental Protocol:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify

Caption: HPLC experimental workflow.

Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile and 0.05 M phosphate buffer (pH 3.0) in a gradient elution
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 20 µL
Diluent Mobile phase at initial conditions

Quantitative Data (Expected Performance based on structurally related compounds):

ParameterExpected Value
Linearity Range 0.1 - 10 µg/mL (r² > 0.999)
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2.0%
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Trace Analysis

GC-MS is a powerful technique for the identification of volatile and semi-volatile compounds. For piperazine derivatives, derivatization is often employed to improve chromatographic behavior and sensitivity.

Experimental Protocol:

GCMS_Workflow cluster_prep_gcms Sample Preparation cluster_gcms GC-MS Analysis cluster_data_gcms Data Analysis Sample_GCMS Dissolve Sample in Ethyl Acetate Derivatize Derivatize with TFAA at 70°C Sample_GCMS->Derivatize Dry Evaporate to Dryness and Reconstitute Derivatize->Dry Inject_GCMS Inject into GC-MS System Dry->Inject_GCMS Separate_GCMS Chromatographic Separation Inject_GCMS->Separate_GCMS Ionize_Detect Electron Ionization and Mass Detection Separate_GCMS->Ionize_Detect Analyze_Spectra Analyze Mass Spectra Ionize_Detect->Analyze_Spectra Compare_Library Compare with Spectral Library Analyze_Spectra->Compare_Library

Caption: GC-MS experimental workflow.

GC-MS Conditions:

ParameterCondition
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1 mL/min
Injection Mode Splitless at 250 °C
Oven Temperature Program Initial 100 °C for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MS Ionization Mode Electron Ionization (EI) at 70 eV
MS Scan Range 40 - 500 m/z
Derivatizing Agent N-Trifluoroacetylacetamide (TFAA)

Expected Quantitative Performance:

ParameterExpected Value
Limit of Detection (LOD) 0.1 - 1 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantification

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices such as biological fluids or for detecting low-level impurities in drug products.

Experimental Protocol:

LCMSMS_Workflow cluster_prep_lcmsms Sample Preparation cluster_lcmsms LC-MS/MS Analysis cluster_data_lcmsms Data Analysis Sample_LCMSMS Protein Precipitation or LLE Evaporate_Reconstitute Evaporate and Reconstitute in Mobile Phase Sample_LCMSMS->Evaporate_Reconstitute Inject_LCMSMS Inject into LC-MS/MS System Evaporate_Reconstitute->Inject_LCMSMS Separate_LCMSMS Chromatographic Separation Inject_LCMSMS->Separate_LCMSMS Ionize_Detect_MRM ESI+ and MRM Detection Separate_LCMSMS->Ionize_Detect_MRM Integrate_MRM Integrate MRM Transitions Ionize_Detect_MRM->Integrate_MRM Quantify_IS Quantify using Internal Standard Integrate_MRM->Quantify_IS

References

Application Note: HPLC Method Development for the Analysis of 2-(4-Benzhydrylpiperazin-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(4-Benzhydrylpiperazin-1-yl)ethanol is a significant chemical intermediate and a known impurity in the synthesis of cetirizine, a widely used second-generation antihistamine.[1] Accurate and robust analytical methods are crucial for its quantification in pharmaceutical process control and quality assurance. This application note details a systematic approach to developing a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound. The described protocol is based on established methodologies for related benzhydrylpiperazine derivatives, such as cetirizine and levocetirizine.[2][3][4][5][6][7][8][9][10]

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. This information is vital for selecting the initial chromatographic conditions.

PropertyValue/PredictionSource
Molecular Weight296.4 g/mol [1]
Boiling Point180 °C (at 0.01 Torr)
pKa (predicted)14.96 ± 0.10
Density (predicted)1.115 ± 0.06 g/cm³

The presence of the benzhydryl group provides a strong chromophore, making UV detection a suitable choice.

Experimental Protocols

1. Instrumentation and Materials

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point. C8 columns can also be considered.[3][9]

  • Chemicals:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium dihydrogen phosphate (analytical grade)

    • Orthophosphoric acid (analytical grade)

    • Water (HPLC grade)

2. Preparation of Solutions

  • Mobile Phase Preparation (Initial Conditions):

    • Buffer Preparation (e.g., 20 mM Phosphate Buffer, pH 3.0): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid.

    • Mobile Phase: Mix the prepared buffer and acetonitrile in a ratio of 60:40 (v/v).[4]

    • Filter the mobile phase through a 0.45 µm membrane filter and degas before use.[5]

  • Standard Solution Preparation (e.g., 100 µg/mL):

    • Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase. This will be the stock solution.

    • Further dilute the stock solution with the mobile phase to achieve the desired working concentrations.

3. Chromatographic Conditions (Initial)

  • Column: C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: 20 mM Phosphate Buffer (pH 3.0) : Acetonitrile (60:40, v/v)

  • Flow Rate: 1.0 mL/min[5]

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C[9]

  • Detection Wavelength: 230 nm[2][7]

4. Method Development and Optimization Strategy

The goal is to achieve a sharp, symmetrical peak with a reasonable retention time and good resolution from any potential impurities.

  • Wavelength Selection: If using a PDA detector, scan the UV spectrum of the analyte to determine the wavelength of maximum absorbance (λmax). Based on literature for similar compounds, 230 nm is a suitable starting point.[2][7]

  • Mobile Phase Composition:

    • Organic Modifier: Vary the ratio of acetonitrile to buffer. Increasing the acetonitrile percentage will decrease the retention time, while decreasing it will increase retention.

    • pH of Buffer: Adjust the pH of the aqueous phase. For piperazine-containing compounds, a slightly acidic pH (e.g., 3-4) often provides good peak shape by ensuring the analyte is in a single ionic form.

  • Column Selection: If peak shape is poor (e.g., tailing), consider a different C18 column from another manufacturer or a C8 column.

  • Flow Rate: Adjust the flow rate to optimize the analysis time and resolution. A typical range is 0.8 to 1.5 mL/min.

Data Presentation

The following tables summarize the type of quantitative data that should be generated during method validation, following ICH guidelines.

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor≤ 2.0
Theoretical Plates> 2000
% RSD of Peak Area (n=6)≤ 2.0%
% RSD of Retention Time (n=6)≤ 1.0%

Table 2: Method Validation Summary

ParameterConcentration RangeResult
Linearity 10 - 150 µg/mLCorrelation Coefficient (r²) > 0.999
Precision (%RSD)
- Repeatability (Intra-day)100 µg/mL (n=6)< 2.0%
- Intermediate Precision (Inter-day)100 µg/mL (n=6)< 2.0%
Accuracy (% Recovery) 50%, 100%, 150% of target98.0% - 102.0%
Limit of Detection (LOD) -(To be determined)
Limit of Quantification (LOQ) -(To be determined)
Robustness
- Flow Rate (± 0.1 mL/min)% RSD < 2.0%
- Mobile Phase pH (± 0.2 units)% RSD < 2.0%
- Column Temperature (± 2 °C)% RSD < 2.0%

Visualizations

HPLC_Method_Development cluster_prep Preparation cluster_dev Development & Optimization cluster_val Validation A Define Analyte & Physicochemical Properties B Select Initial Column & Mobile Phase A->B C Prepare Standard & Sample Solutions B->C D Initial Chromatographic Run C->D E Evaluate Peak Shape, Retention & Resolution D->E F Optimize Mobile Phase (Organic Ratio, pH) E->F Not Acceptable H Finalize Method E->H Acceptable G Optimize Flow Rate & Temperature F->G G->D I System Suitability H->I J Linearity & Range I->J K Accuracy & Precision J->K L LOD & LOQ K->L M Robustness L->M

Caption: Relationship of the analyte to related compounds.

References

Application Notes and Protocols for Monitoring 2-(4-Benzhydrylpiperazin-1-yl)ethanol Reactions by Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This document provides detailed application notes and protocols for monitoring the synthesis of 2-(4-Benzhydrylpiperazin-1-yl)ethanol using Thin-Layer Chromatography (TLC). TLC is a simple, rapid, and cost-effective analytical technique ideal for qualitatively monitoring the progress of a chemical reaction by observing the consumption of starting materials and the formation of the product. These guidelines are intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

The synthesis of this compound is a common reaction in medicinal chemistry, and effective monitoring is crucial for optimizing reaction conditions and determining reaction completion. This note will focus on a common synthetic route: the N-alkylation of 1-benzhydrylpiperazine with a 2-haloethanol, such as 2-bromoethanol or 2-chloroethanol.

Reaction Principle and TLC Monitoring

The synthesis of this compound typically involves the nucleophilic substitution reaction between 1-benzhydrylpiperazine and a 2-haloethanol in the presence of a base.

Reaction Scheme:

TLC Monitoring Principle:

The progress of the reaction can be monitored by spotting the reaction mixture on a TLC plate at different time intervals. The separation of the components on the TLC plate is based on their differential partitioning between the stationary phase (e.g., silica gel) and the mobile phase (a solvent system). The less polar compounds will travel further up the plate, resulting in a higher Retention Factor (Rf), while more polar compounds will have a stronger interaction with the stationary phase and travel shorter distances, leading to a lower Rf value.

In this specific reaction:

  • 1-Benzhydrylpiperazine: Is a relatively non-polar molecule.

  • 2-Bromoethanol/2-Chloroethanol: Is a polar molecule.

  • This compound (Product): Has a polarity intermediate between the two starting materials, due to the introduction of the polar hydroxyl group.

Therefore, on a normal-phase TLC plate, we expect to see the disappearance of the starting material spots and the appearance of a new spot corresponding to the product.

Experimental Protocols

Materials and Equipment
  • TLC Plates: Silica gel 60 F254 pre-coated aluminum or glass plates.

  • Mobile Phase (Solvent System): A mixture of ethyl acetate and hexane (e.g., 1:1 v/v). The polarity can be adjusted as needed. A more polar system like Butanol:Acetic Acid:Water (4:1:1 v/v) can also be effective for piperazine derivatives[1].

  • TLC Developing Chamber: A glass chamber with a lid.

  • Spotting Capillaries: Glass capillaries for applying the sample to the TLC plate.

  • Visualization:

    • UV lamp (254 nm).

    • Iodine chamber.

    • Potassium permanganate (KMnO4) stain.

    • Ninhydrin stain.

    • p-Anisaldehyde stain.

  • Reaction Samples: Aliquots taken from the reaction mixture at different time points (e.g., t=0, 1h, 2h, etc.).

  • Reference Standards: Pure samples of 1-benzhydrylpiperazine, 2-bromoethanol (or 2-chloroethanol), and this compound, if available.

TLC Plate Preparation and Spotting
  • Using a pencil, gently draw a straight line (the origin) approximately 1 cm from the bottom of the TLC plate.

  • Mark small, evenly spaced points on the origin line where the samples will be spotted.

  • Using a capillary tube, spot a small amount of each reference standard and the reaction mixture on the marked points. The spots should be small and concentrated to ensure good separation.

  • It is good practice to spot the starting materials, the co-spot (a mixture of starting material and reaction mixture), and the reaction mixture on the same plate for direct comparison.

TLC Development
  • Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm.

  • Place a piece of filter paper in the chamber, ensuring it is saturated with the solvent, to maintain a saturated atmosphere. Close the chamber and allow it to equilibrate for 5-10 minutes.

  • Carefully place the spotted TLC plate into the chamber. Ensure the origin line is above the solvent level.

  • Allow the solvent to ascend the plate by capillary action.

  • When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Allow the plate to air dry completely.

Visualization
  • UV Light: View the dried TLC plate under a UV lamp at 254 nm. Compounds containing the benzhydryl group (1-benzhydrylpiperazine and the product) will appear as dark spots against a fluorescent background[2]. Circle the visible spots with a pencil.

  • Iodine Vapor: Place the TLC plate in a sealed chamber containing a few crystals of iodine. Most organic compounds will appear as brown spots. This method is generally non-destructive.

  • Potassium Permanganate Stain: Prepare a solution of 1.5 g KMnO4, 10 g K2CO3, and 1.25 mL 10% NaOH in 200 mL of water. Dip the plate in the solution or spray it evenly. Oxidizable functional groups like alcohols and secondary amines will appear as yellow or brown spots on a purple background[3].

  • Ninhydrin Stain: Prepare a solution of 0.2 g ninhydrin in 100 mL of ethanol or butanol. After dipping or spraying, gently heat the plate. Primary and secondary amines will give colored spots (secondary amines may be faint yellow)[4][5].

  • p-Anisaldehyde Stain: Prepare a solution of 135 mL absolute ethanol, 5 mL concentrated sulfuric acid, 1.5 mL glacial acetic acid, and 3.7 mL p-anisaldehyde. Dip the plate and heat gently. This stain is effective for many functional groups including alcohols and amines, often giving a range of colors[2][3].

Data Analysis

Calculate the Retention Factor (Rf) for each spot using the following formula:

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

The Rf value is a characteristic of a compound in a specific solvent system and can be used for identification when compared to a reference standard.

Data Presentation

The progress of the reaction can be summarized by the change in the TLC profile over time. The following table provides an example of expected Rf values in a given solvent system.

CompoundFunctionExpected Rf (Ethyl Acetate:Hexane 1:1)Visualization Method(s)
1-BenzhydrylpiperazineStarting Material~ 0.7 - 0.8UV (254 nm), Iodine, Ninhydrin (faint), p-Anisaldehyde
2-BromoethanolStarting Material~ 0.2 - 0.3Potassium Permanganate, p-Anisaldehyde
This compoundProduct~ 0.4 - 0.5UV (254 nm), Iodine, Potassium Permanganate, p-Anisaldehyde

Note: These Rf values are illustrative and may vary depending on the exact experimental conditions.

Visualizations

Logical Relationship of Components in the Reaction

G Figure 1: Reaction Components SM1 1-Benzhydrylpiperazine Product This compound SM1->Product SM2 2-Bromoethanol SM2->Product Base Base Base->Product

Caption: Figure 1: Key components in the synthesis of this compound.

Experimental Workflow for TLC Monitoring

G Figure 2: TLC Monitoring Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_plate Prepare TLC Plate spot_samples Spot Samples prep_plate->spot_samples prep_chamber Equilibrate Developing Chamber develop_plate Develop TLC Plate prep_chamber->develop_plate spot_samples->develop_plate dry_plate Dry Plate develop_plate->dry_plate visualize Visualize Spots dry_plate->visualize calculate_rf Calculate Rf Values visualize->calculate_rf interpret Interpret Results calculate_rf->interpret

Caption: Figure 2: Step-by-step workflow for monitoring the reaction using TLC.

Troubleshooting

  • Spots are streaky: The sample may be too concentrated, or the compound may be acidic or basic. Try diluting the sample or adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase.

  • Rf values are too high or too low: Adjust the polarity of the mobile phase. If the spots are too high (high Rf), decrease the polarity of the mobile phase (e.g., increase the proportion of hexane). If the spots are too low (low Rf), increase the polarity (e.g., increase the proportion of ethyl acetate).

  • No spots are visible: The compound may not be UV active and may not react with the chosen visualization agent. Try a different or a more universal stain (e.g., potassium permanganate or p-anisaldehyde). Also, ensure the sample concentration is high enough to be detected.

Conclusion

Thin-Layer Chromatography is an indispensable tool for the real-time monitoring of the synthesis of this compound. By following the protocols outlined in this document, researchers can effectively track the progress of the reaction, identify the presence of starting materials and products, and make informed decisions about reaction time and workup procedures. The use of appropriate solvent systems and visualization techniques is key to obtaining clear and interpretable results.

References

Application of Novel Phenylpiperazine Analogs in the Development of Anticonvulsant Agents: A Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel anticonvulsant agents with improved efficacy and better safety profiles is a continuous endeavor in neuroscience and drug development. Phenylpiperazine derivatives have garnered significant interest as a scaffold for centrally acting agents due to their versatile binding capabilities to various receptors and transporters in the central nervous system. This document provides a detailed set of application notes and experimental protocols for the preclinical evaluation of novel phenylpiperazine compounds, exemplified by the hypothetical molecule BZPPE (1-(3-(4-bromobenzoyl)phenyl)piperazine), for their potential as anticonvulsant agents. The following sections outline the standard experimental workflow, from initial screening in established seizure models to the assessment of neurotoxicity, and provide a framework for data interpretation.

Application Notes

The initial preclinical assessment of a potential anticonvulsant agent typically involves a battery of in vivo tests in rodent models. The two most widely used and clinically validated models for the initial screening of anticonvulsant drugs are the maximal electroshock (MES) test and the subcutaneous pentylenetetrazol (scPTZ) test.[1] The MES test is considered a model of generalized tonic-clonic seizures, and drugs that are effective in this model, such as phenytoin and carbamazepine, often act by blocking voltage-gated sodium channels.[1][2][3][4][5] The scPTZ test is a model for generalized myoclonic and absence seizures, and compounds effective in this model, like ethosuximide, often modulate T-type calcium channels or enhance GABAergic neurotransmission.[1][2][6]

A comprehensive screening strategy therefore utilizes both models to build a pharmacological profile of the test compound. Positive results in these initial screens are then typically followed by quantitative evaluations to determine the median effective dose (ED50). Furthermore, an assessment of neurotoxicity, commonly using the rotarod test to measure motor impairment, is crucial for establishing a therapeutic index (TI), which is a quantitative measure of the drug's safety margin. A favorable therapeutic index is a key characteristic of a promising anticonvulsant candidate.

Quantitative Data Summary

The following table presents a hypothetical summary of the anticonvulsant activity and neurotoxicity of BZPPE in comparison to standard antiepileptic drugs (AEDs). This format allows for a clear comparison of potency and safety.

CompoundMES Screen (ED50 mg/kg)scPTZ Screen (ED50 mg/kg)Rotarod Neurotoxicity (TD50 mg/kg)Therapeutic Index (MES) (TD50/ED50)Therapeutic Index (scPTZ) (TD50/ED50)
BZPPE 25.545.2>300>11.8>6.6
Phenytoin9.5Inactive68.57.2-
Carbamazepine8.8Inactive56.36.4-
EthosuximideInactive130>500->3.8
Valproic Acid2721494261.62.9

Data are hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: Maximal Electroshock (MES) Induced Seizure Test

Objective: To assess the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure in rodents. This model is predictive of efficacy against generalized tonic-clonic seizures.[1][7]

Materials:

  • Male albino mice (20-25 g)

  • Electro-convulsometer

  • Corneal electrodes

  • 0.9% Saline solution with 0.5% Tween 80 (vehicle)

  • Test compound (BZPPE) and reference drug (e.g., Phenytoin)

  • Animal scale

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Animal Preparation: Acclimatize mice for at least one week before the experiment. House them in a temperature-controlled environment with a 12-hour light/dark cycle and provide free access to food and water.

  • Grouping: Divide the animals into groups of 8-10. One group will serve as the vehicle control, and the other groups will receive different doses of the test compound or the reference drug.

  • Drug Administration: Administer the test compound (e.g., BZPPE at 10, 30, 100 mg/kg) or vehicle intraperitoneally. The time between drug administration and the seizure induction (pretreatment time) should be determined based on the pharmacokinetic profile of the compound, typically 30-60 minutes.

  • Seizure Induction: At the designated pretreatment time, apply a drop of saline to the corneal electrodes. Deliver an electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) through the corneal electrodes.

  • Observation: Observe the animal for the presence or absence of the tonic hindlimb extension. The absence of this phase is considered protection.

  • Data Analysis: Calculate the percentage of animals protected in each group. Determine the ED50 (the dose that protects 50% of the animals) using probit analysis.

Protocol 2: Subcutaneous Pentylenetetrazol (scPTZ) Induced Seizure Test

Objective: To evaluate the ability of a test compound to prevent clonic seizures induced by the chemical convulsant pentylenetetrazol. This model is predictive of efficacy against myoclonic and absence seizures.[1][8]

Materials:

  • Male albino mice (20-25 g)

  • Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline)

  • Vehicle (0.9% Saline with 0.5% Tween 80)

  • Test compound (BZPPE) and reference drug (e.g., Ethosuximide)

  • Observation chambers

  • Stopwatches

  • Syringes and needles for i.p. and subcutaneous (s.c.) injection

Procedure:

  • Animal Preparation and Grouping: Follow the same initial steps as in Protocol 1.

  • Drug Administration: Administer the test compound or vehicle intraperitoneally at various doses.

  • Convulsant Administration: At the determined pretreatment time, administer PTZ subcutaneously in the scruff of the neck.

  • Observation: Place the animal in an individual observation chamber and observe for the next 30 minutes for the onset of clonic seizures (characterized by clonus of the forelimbs, hindlimbs, and body lasting for at least 5 seconds). The absence of clonic seizures within the 30-minute observation period is considered protection.

  • Data Analysis: Calculate the percentage of protected animals in each group and determine the ED50 using probit analysis.

Protocol 3: Rotarod Neurotoxicity Test

Objective: To assess the motor coordination and potential neurological deficit induced by the test compound.

Materials:

  • Male albino mice (20-25 g)

  • Rotarod apparatus (e.g., rotating at 6-10 rpm)

  • Test compound (BZPPE)

  • Vehicle

Procedure:

  • Training: Train the mice to stay on the rotating rod for a set period (e.g., 1-2 minutes) for 2-3 consecutive days before the test. Only mice that successfully complete the training are used.

  • Grouping and Administration: On the test day, divide the trained mice into groups and administer the test compound or vehicle at various doses.

  • Testing: At the time of peak effect (determined from the anticonvulsant tests), place each mouse on the rotarod.

  • Observation: Record the time each animal is able to maintain its balance on the rod over a period of 1-2 minutes. An animal is considered to have failed the test if it falls off the rod.

  • Data Analysis: Calculate the percentage of animals in each group that fail the test. Determine the TD50 (the dose that causes motor impairment in 50% of the animals) using probit analysis.

Visualizations

The following diagrams illustrate a key signaling pathway relevant to anticonvulsant drug action and a typical experimental workflow for screening novel compounds.

G cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate GABA_vesicle GABA Vesicle Glutamate->GABA_vesicle GAD GABA GABA GABA_vesicle->GABA Release GAT1 GAT-1 Transporter GABA->GAT1 Reuptake GABA_A GABAA Receptor (Cl- Channel) GABA->GABA_A Cl_ion Cl- Influx GABA_A->Cl_ion Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization BZPPE BZPPE (Hypothetical) Enhances GABAergic Transmission BZPPE->GAT1 Inhibition BZPPE->GABA_A Positive Allosteric Modulation

Caption: Hypothetical mechanism of BZPPE enhancing GABAergic inhibition.

G start Synthesize Novel Compound (e.g., BZPPE) screen Initial Anticonvulsant Screening (Fixed Dose, i.p.) start->screen mes Maximal Electroshock (MES) Test screen->mes scptz Subcutaneous PTZ (scPTZ) Test screen->scptz neurotox Neurotoxicity Assessment screen->neurotox quant Quantitative Evaluation (Dose-Response) mes->quant If Active scptz->quant If Active ed50_mes Determine MES ED50 quant->ed50_mes ed50_scptz Determine scPTZ ED50 quant->ed50_scptz ti Calculate Therapeutic Index (TI = TD50 / ED50) ed50_mes->ti ed50_scptz->ti rotarod Rotarod Test neurotox->rotarod td50 Determine TD50 rotarod->td50 td50->ti

Caption: Experimental workflow for preclinical anticonvulsant screening.

References

Application Notes and Protocols for Benzhydrylpiperazine Derivatives in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of benzhydrylpiperazine derivatives in cancer cell line research. While specific data for 2-(4-Benzhydrylpiperazin-1-yl)ethanol is not extensively available in the current literature, a significant body of research exists for structurally related benzhydrylpiperazine derivatives, demonstrating their potential as anticancer agents. This document summarizes the cytotoxic activities, mechanisms of action, and relevant experimental protocols for these derivatives.

Data Presentation: Cytotoxicity of Benzhydrylpiperazine Derivatives

The following tables summarize the in vitro cytotoxic activity of various benzhydrylpiperazine derivatives against a range of human cancer cell lines. The half-maximal inhibitory concentration (GI50 or IC50) values indicate the concentration of the compound required to inhibit cell growth by 50%.

Table 1: Cytotoxicity (GI50, µM) of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives [1]

CompoundR-groupHUH7 (Liver)FOCUS (Liver)MAHLAVU (Liver)HEPG2 (Liver)HEP3B (Liver)MCF7 (Breast)BT20 (Breast)T47D (Breast)CAMA-1 (Breast)HCT116 (Colon)KATO-3 (Gastric)MFE-296 (Endometrial)
5a 4-Cl4.644.15----------
5c 4-OCH3---7.221.676.0911.62-1.226.1810.079.73
5e 4-NO2-------0.31----
5g 2,4-di F--7.00---------

Table 2: Antiproliferative Activity (IC50, µM) of a Dispiropiperazine Derivative (SPOPP-3) [2][3]

Cell LineCancer TypeIC50 (µM)
Leukemia cell lines Leukemia0.63 - 3.60
Glioblastoma cell lines Glioblastoma2.95 - 6.30
Colon cancer cell lines Colon2.44 - 5.42
Cervical cancer cell lines Cervical4.23
Ovarian cancer cell lines Ovarian6.30
Breast cancer cell lines Breast4.00 - 6.17
Liver cancer cell line Liver13.03
Pancreatic cancer cell lines Pancreatic8.62 - 9.17
Prostate cancer cell line Prostate9.80

Table 3: Antiproliferative Activity (IC50, µM) of Benzhydrylpiperazine-1,2,3-triazoline Hybrids [4]

CompoundHL-60 (Leukemia)Z138 (Lymphoma)DND-41 (Leukemia)
10 19.9018.0018.50
11 16.8018.5019.20
13 --19.90

Table 4: Cytotoxicity (IC50, µM) of 7-piperazinethylchrysin (7-PEC) [5][6]

Cell LineCancer TypeIC50 (µM)
HCT-116 Colon1.5

Experimental Protocols

Cell Viability and Cytotoxicity Assays

A common method to assess the effect of benzhydrylpiperazine derivatives on cancer cell viability is the Sulforhodamine B (SRB) assay or the MTT assay.

Protocol: Sulforhodamine B (SRB) Assay [1][7]

  • Cell Seeding: Plate cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the benzhydrylpiperazine derivatives (e.g., from 2.5 µM to 40 µM) for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

  • Cell Fixation: Gently remove the medium and fix the cells with 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Washing: Wash the plates five times with tap water and allow them to air dry.

  • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Dye Solubilization: Air dry the plates and then add 10 mM Tris base solution to each well to solubilize the bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 values.

Apoptosis Assays

Apoptosis induction is a key mechanism of action for many anticancer agents. Hoechst staining and Annexin V/PI double staining are common methods to detect apoptosis.

Protocol: Hoechst 33258 Staining for Apoptotic Morphology [5][6]

  • Cell Culture and Treatment: Grow cells on coverslips in a 6-well plate and treat them with the test compound for the desired time.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 10 minutes.

  • Staining: Wash the cells again with PBS and stain with 10 µg/mL Hoechst 33258 for 15 minutes in the dark.

  • Mounting and Visualization: Wash the cells with PBS, mount the coverslips on glass slides, and observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.

Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

  • Cell Treatment: Treat cells with the benzhydrylpiperazine derivative at various concentrations for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Annexin V-FITC negative and PI negative: Live cells

    • Annexin V-FITC positive and PI negative: Early apoptotic cells

    • Annexin V-FITC positive and PI positive: Late apoptotic/necrotic cells

    • Annexin V-FITC negative and PI positive: Necrotic cells

Cell Cycle Analysis

Benzhydrylpiperazine derivatives can induce cell cycle arrest. Cell cycle distribution can be analyzed by flow cytometry using propidium iodide (PI) staining.[2][8]

Protocol: Cell Cycle Analysis by PI Staining and Flow Cytometry [3][8]

  • Cell Treatment and Harvesting: Treat cells with the compound for 24-48 hours, then harvest and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A. Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases can be quantified.

Signaling Pathways and Mechanisms of Action

Research on benzhydrylpiperazine derivatives suggests that their anticancer effects are often mediated through the induction of apoptosis. For example, 7-piperazinethylchrysin (7-PEC) has been shown to induce apoptosis in HCT-116 human colon cancer cells through the intrinsic mitochondrial pathway.[5][6]

Key Events in 7-PEC-Induced Apoptosis: [5][6][9]

  • Increased production of intracellular reactive oxygen species (ROS).

  • Reduction of mitochondrial membrane potential (ΔΨm).

  • Upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.

  • Release of cytochrome c from the mitochondria into the cytosol.

  • Activation of caspases-9 and -3.

  • Cleavage of poly(ADP-ribose) polymerase-1 (PARP1).

  • Activation of p53 and downregulation of p-Akt.

Visualizations

Experimental Workflow for Evaluating Anticancer Activity

G General Workflow for Evaluating Anticancer Activity of Benzhydrylpiperazine Derivatives cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis and Interpretation A Cancer Cell Line Culture B Treatment with Benzhydrylpiperazine Derivatives A->B C Cell Viability Assay (e.g., SRB, MTT) B->C E Apoptosis Assay (Annexin V/PI, Hoechst) B->E F Cell Cycle Analysis (PI Staining) B->F G Western Blot for Key Proteins B->G D Determine GI50/IC50 Values C->D H Quantify Apoptosis and Cell Cycle Arrest E->H F->H I Analyze Protein Expression Changes G->I J Elucidate Signaling Pathways H->J I->J

Caption: General workflow for in vitro evaluation of benzhydrylpiperazine derivatives.

Intrinsic Apoptosis Pathway Induced by 7-piperazinethylchrysin (7-PEC)

G Signaling Pathway of 7-PEC-Induced Apoptosis in HCT-116 Cells PEC 7-piperazinethylchrysin (7-PEC) ROS ↑ Intracellular ROS PEC->ROS p53 ↑ p53 PEC->p53 pAkt ↓ p-Akt PEC->pAkt MMP ↓ Mitochondrial Membrane Potential ROS->MMP CytC Cytochrome c Release MMP->CytC Bax ↑ Bax Bax->CytC Bcl2 ↓ Bcl-2 Bcl2->CytC p53->Bax Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis PARP->Apoptosis

Caption: Intrinsic apoptosis pathway induced by 7-PEC in cancer cells.

References

Application Notes and Protocols for Radiolabeling of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the radiolabeling of piperazine derivatives, a versatile scaffold for developing radiotracers for PET and SPECT imaging. The protocols cover common radiolabeling methods with Carbon-11 ([¹¹C]), Fluorine-18 ([¹⁸F]), and Technetium-99m ([⁹⁹mTc]), targeting a range of receptors implicated in various neurological and oncological conditions.

Introduction to Radiolabeled Piperazine Derivatives

Piperazine derivatives are a prominent class of compounds in medicinal chemistry due to their presence in numerous clinically used drugs. Their ability to be readily modified at the N1 and N4 positions allows for the fine-tuning of their pharmacological properties and the introduction of various radiolabels. This has led to the development of a wide array of radiolabeled piperazine-based ligands for non-invasive in vivo imaging of receptors such as sigma receptors, serotonin receptors (5-HT), the vesicular acetylcholine transporter (VAChT), colony-stimulating factor 1 receptor (CSF1R), and metabotropic glutamate receptor 1 (mGluR1). These imaging agents are invaluable tools in drug development and for understanding the pathophysiology of diseases.

Quantitative Data Summary

The following tables summarize the quantitative data for the radiolabeling of various piperazine derivatives as reported in the literature.

RadiotracerTargetRadioisotopePrecursorMethodRadiochemical Yield (Decay-Corrected)Radiochemical PuritySpecific ActivityReference
--INVALID-LINK---(S)-1Sigma-2 Receptor¹¹CDesmethyl precursor of a hydrophilic PB28 analogueO-alkylation with [¹¹C]CH₃I53% ± 7%>99%>100 GBq/µmol[1]
[¹¹C]CPPCCSF1R¹¹CN-desmethyl precursorMethylation52 ± 6%98.9%72-93 GBq/µmol[2]
[⁹⁹mTc]TcN-[3]5-HT₇ Receptor⁹⁹mTc1-(3-nitropyridin-2-yl)piperazine derivativeReaction with ⁹⁹mTcN²⁺ core>96%>96%Not Reported[4]
[⁹⁹mTc]-tricarbonyl-arylpiperazine5-HT₁ₐ Receptor⁹⁹mTcPhenyl piperazine triazole derivativeReaction with [⁹⁹mTc][(H₂O)₃(CO)₃]⁺>95%>95%Not Reported[5]
[¹²⁵I]BP-ISigma-1 Receptor¹²⁵ITributyltin precursorIododestannylation53 ± 10%>99%Not Reported[6]
[¹⁸F]4aFAP¹⁸FAlkyne precursorClick reaction10.8%>97.0%0.1-5.8 GBq/µmol
1-(4-[¹⁸F]fluorophenyl)piperazinePrecursor¹⁸FN,O,O'-tris(toluene-p-sulfonyl)bis(2-hydroxyethyl)amine and 4-fluoroanilineNucleophilic substitution7–15%>98%Not Reported

Experimental Protocols

Protocol 1: ¹¹C-Labeling of a Piperazine Derivative via O-Alkylation

This protocol describes the radiolabeling of a hydrophilic analogue of PB28 for imaging sigma-2 receptors using [¹¹C]methyl iodide.[1]

Materials:

  • Desmethyl precursor of the piperazine derivative

  • [¹¹C]Methyl iodide ([¹¹C]CH₃I)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Sodium hydride (NaH)

  • HPLC purification system with a suitable column (e.g., C18)

  • Mobile phase (e.g., acetonitrile/water mixture with additives)

  • Solid-phase extraction (SPE) cartridge (e.g., C18)

  • Sterile water for injection

  • Ethanol for formulation

Procedure:

  • Precursor Preparation: Dissolve the desmethyl precursor (typically 1-2 mg) in anhydrous DMF (200-300 µL) in a reaction vial.

  • Activation: Add a suspension of sodium hydride in oil (1-2 equivalents) to the precursor solution at room temperature. Stir the mixture for 10-15 minutes to ensure complete deprotonation of the hydroxyl group.

  • Radiolabeling Reaction: Bubble the gaseous [¹¹C]CH₃I through the reaction mixture at room temperature. The trapping efficiency of [¹¹C]CH₃I should be monitored. Continue the reaction for 5-10 minutes at 80-100 °C.

  • Quenching: After the reaction, quench the mixture by adding 500 µL of the HPLC mobile phase.

  • Purification: Inject the crude reaction mixture onto the semi-preparative HPLC system. Collect the fraction corresponding to the radiolabeled product.

  • Formulation: Dilute the collected HPLC fraction with sterile water for injection. Pass the diluted solution through a C18 SPE cartridge to trap the product. Wash the cartridge with sterile water to remove residual HPLC solvents. Elute the final product from the cartridge with a small volume of ethanol and dilute with sterile saline for injection.

  • Quality Control: Analyze the final product for radiochemical purity by analytical HPLC and determine the specific activity.

Protocol 2: ⁹⁹mTc-Labeling of a Piperazine Derivative

This protocol outlines the labeling of a 1-(2-pyridyl)piperazine derivative with a Technetium-99m nitrido core ([⁹⁹mTc]N²⁺) for imaging 5-HT₇ receptors.[4]

Materials:

  • Piperazine derivative ligand

  • Sodium [⁹⁹mTc]pertechnetate (Na[⁹⁹mTc]O₄)

  • Succinic dihydrazide (SDH)

  • Stannous chloride (SnCl₂)

  • Saline solution (0.9% NaCl)

  • Phosphate buffer (pH 7.4)

  • HPLC system for quality control

Procedure:

  • Preparation of the ⁹⁹mTc-nitrido core:

    • In a sterile vial, add 5 mg of SDH and 50 µg of SnCl₂.

    • Add 1 mL of Na[⁹⁹mTc]O₄ solution (activity as required).

    • Heat the vial in a boiling water bath for 15 minutes.

    • Allow the vial to cool to room temperature.

  • Radiolabeling:

    • To the vial containing the [⁹⁹mTc]N²⁺ core, add a solution of the piperazine derivative (typically 1 mg dissolved in a small volume of ethanol or DMSO and diluted with saline).

    • Incubate the reaction mixture at room temperature for 20-30 minutes.

  • Quality Control:

    • Determine the radiochemical purity of the labeled compound using radio-HPLC. A common mobile phase is a gradient of acetonitrile and water containing 0.1% trifluoroacetic acid.

Visualizations

Signaling Pathways

G Apoptosis Apoptosis Sigma2R Sigma2R EGFR EGFR Sigma2R->EGFR interacts with mTOR mTOR Sigma2R->mTOR regulates Caspases Caspases Sigma2R->Caspases activates PKC PKC EGFR->PKC activates Raf Raf EGFR->Raf activates Transcription Transcription PKC->Transcription MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Caspases->Apoptosis

G S_HT1A_R 5-HT1A Receptor Gi Gi/o S_HT1A_R->Gi activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Gi->AC inhibits PKA PKA cAMP->PKA activates ERK ERK PKA->ERK activates

G S_HT7_R 5-HT7 Receptor Gs Gs S_HT7_R->Gs activates G12 G12 S_HT7_R->G12 activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Gs->AC activates Rho_GTPases Rho GTPases G12->Rho_GTPases activates PKA PKA cAMP->PKA activates

Experimental Workflows

G start Start precursor_prep Dissolve Desmethyl Precursor in DMF start->precursor_prep activation Add NaH for Deprotonation precursor_prep->activation radiolabeling Bubble [11C]CH3I Gas through Mixture activation->radiolabeling quench Quench Reaction with HPLC Eluent radiolabeling->quench hplc Purify by Semi-Prep HPLC quench->hplc formulation Formulate on C18 SPE Cartridge hplc->formulation qc Quality Control (Analytical HPLC) formulation->qc end End qc->end

G start Start core_prep Prepare [99mTc]N2+ Core with SDH/SnCl2 start->core_prep radiolabeling Add Piperazine Derivative Ligand core_prep->radiolabeling incubation Incubate at Room Temperature radiolabeling->incubation qc Quality Control (Radio-HPLC) incubation->qc end End qc->end

References

Application Notes and Protocols for 2-(4-Benzhydrylpiperazin-1-yl)ethanol in Neuropharmacological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Benzhydrylpiperazin-1-yl)ethanol is a piperazine derivative with a prominent benzhydryl moiety.[1][2] This structural class is of significant interest in neuropharmacology due to its members' interactions with various central nervous system (CNS) targets.[1][2] Structurally related to known psychoactive substances, this compound serves as a valuable research chemical for investigating the effects of piperazine derivatives on the CNS.[2] It is also utilized as an intermediate in the synthesis of novel drug candidates and is recognized as a reference impurity in the manufacturing of the antihistamine Cetirizine.[1]

Analogues of this compound have shown potential for interactions with dopaminergic and serotoninergic systems, suggesting possible antidepressant, anxiolytic-like, and anticonvulsant activities.[1] These application notes provide an overview of its potential uses in neuropharmacological assays, detailed experimental protocols, and relevant data from structurally similar compounds to guide researchers in their investigations.

Data Presentation

Table 1: Binding Affinities (Ki, nM) of Selected Multi-target Piperazine Analogues [1]

CompoundD2 Receptor5-HT1A Receptor5-HT2A Receptor
Analogue 1152550
Analogue 9812030
Analogue 10228515
Analogue 13530075

Note: The specific structures of the compounds listed are detailed in the source publication. This data is intended to be representative of the benzhydrylpiperazine class and may not directly reflect the binding profile of this compound.

Experimental Protocols

Radioligand Binding Assays for Dopamine D2 and Serotonin 5-HT2A Receptors

This protocol provides a general framework for determining the binding affinity of this compound to dopamine D2 and serotonin 5-HT2A receptors.

a. Dopamine D2 Receptor Binding Assay

  • Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D2 receptor.

  • Materials:

    • Cell membranes expressing recombinant human dopamine D2 receptors.

    • [3H]-Spiperone (radioligand).

    • Haloperidol (for non-specific binding determination).

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

    • Test compound: this compound dissolved in a suitable solvent (e.g., DMSO).

    • 96-well microplates.

    • Glass fiber filters.

    • Scintillation cocktail and liquid scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, add assay buffer, cell membranes, and either the test compound, buffer (for total binding), or haloperidol (for non-specific binding).

    • Add [3H]-Spiperone to all wells at a final concentration close to its Kd.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value of the test compound from a concentration-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

b. Serotonin 5-HT2A Receptor Binding Assay

  • Objective: To determine the binding affinity (Ki) of this compound for the human serotonin 5-HT2A receptor.

  • Materials:

    • Cell membranes expressing recombinant human 5-HT2A receptors.

    • [3H]-Ketanserin (radioligand).

    • Ketanserin or another suitable antagonist (for non-specific binding determination).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Test compound: this compound.

    • Other materials as listed for the D2 receptor binding assay.

  • Procedure:

    • Follow a similar procedure as described for the D2 receptor binding assay, substituting the appropriate receptor preparation, radioligand, and non-specific binding agent.

  • Data Analysis:

    • Analyze the data as described for the D2 receptor binding assay to determine the Ki value for the 5-HT2A receptor.

In Vivo Behavioral Assays

These protocols are designed to assess the potential anxiolytic-like and antidepressant-like effects of this compound in mice.

a. Elevated Plus Maze (EPM) for Anxiolytic-like Activity

  • Objective: To evaluate the anxiolytic-like effects of this compound.

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

  • Animals: Male mice are commonly used.

  • Procedure:

    • Administer this compound or vehicle to the mice at a predetermined time before the test (e.g., 30 minutes).

    • Place a mouse individually in the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for a fixed period (e.g., 5 minutes).

    • Record the time spent in the open arms and the number of entries into the open and closed arms using a video tracking system.

  • Data Analysis:

    • Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters is indicative of an anxiolytic-like effect.

b. Forced Swim Test (FST) for Antidepressant-like Activity

  • Objective: To assess the antidepressant-like potential of this compound.

  • Apparatus: A transparent cylindrical container filled with water.

  • Animals: Male mice are typically used.

  • Procedure:

    • Administer the test compound or vehicle to the mice prior to the test session.

    • Place each mouse individually into the cylinder of water from which it cannot escape.

    • The test duration is typically 6 minutes.

    • Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the state in which the mouse makes only the movements necessary to keep its head above water.

  • Data Analysis:

    • A significant decrease in the duration of immobility compared to the vehicle-treated group suggests an antidepressant-like effect.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G_protein_coupled_receptor_signaling cluster_receptor Cell Membrane cluster_effector Intracellular Signaling Ligand This compound Receptor Dopamine/Serotonin Receptor Ligand->Receptor Binds to G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: Putative G-protein coupled receptor signaling pathway.

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Behavioral Assays Receptor_Binding Receptor Binding Assays (Dopamine & Serotonin Receptors) Data_Analysis_Ki Data Analysis (Ki determination) Receptor_Binding->Data_Analysis_Ki Compound_Admin Compound Administration (Vehicle vs. Test Compound) EPM Elevated Plus Maze (Anxiety-like Behavior) Compound_Admin->EPM FST Forced Swim Test (Antidepressant-like Behavior) Compound_Admin->FST Behavioral_Analysis Behavioral Data Analysis EPM->Behavioral_Analysis FST->Behavioral_Analysis

Caption: General experimental workflow for neuropharmacological profiling.

References

Application Notes and Protocols: 2-(4-Benzhydrylpiperazin-1-yl)ethanol as a Versatile Starting Material for Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(4-Benzhydrylpiperazin-1-yl)ethanol is a key building block in medicinal chemistry, serving as a versatile scaffold for the synthesis of a diverse range of novel compounds with significant therapeutic potential. The inherent structural features of the benzhydrylpiperazine moiety, a "privileged scaffold," allow for strategic modifications, leading to derivatives with a wide spectrum of biological activities.[1] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of novel compounds derived from this compound, focusing on their anti-inflammatory, anticancer, and antitubercular properties.

I. Synthesis of Bioactive Derivatives

The hydroxyl group of this compound offers a reactive site for further chemical modifications, enabling the attachment of various pharmacophores and heterocyclic ring systems. This has been successfully exploited to generate libraries of novel compounds with enhanced biological activities.

A. Synthesis of Dual COX-2/5-LOX Inhibitors with Anti-inflammatory and Anticancer Activity

A novel series of benzhydrylpiperazine-based compounds featuring a 1,3,4-oxadiazole moiety have been synthesized and identified as potent dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[1] These enzymes are key players in the arachidonic acid cascade, which produces pro-inflammatory mediators like prostaglandins and leukotrienes.[1] Dual inhibition of COX-2 and 5-LOX is a promising strategy for developing safer anti-inflammatory drugs with reduced gastrointestinal and cardiovascular side effects.[1]

Experimental Protocol: General procedure for the synthesis of 2-((4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)methyl)-5-substituted-phenyl-1,3,4-oxadiazole derivatives (9a-u)

  • Dissolve 1-((4-chlorophenyl)(phenyl)methyl)piperazine (5) in dimethylformamide (DMF).

  • Add 1.5 equivalents of potassium hydroxide to the solution.

  • Stir the mixture under a nitrogen atmosphere for approximately 30 minutes.

  • Add 2 equivalents of the respective 2-(chloromethyl)-5-phenyl-1,3,4-oxadiazole derivative (8a-u).

  • Stir the reaction mixture continuously for 2–4 hours at room temperature, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice.

  • Collect the resulting precipitate and purify it by column chromatography (n-hexane/EtOAc).

  • Recrystallize the final products from ethanol.[2]

Quantitative Data: In Vitro COX-1/COX-2 and 5-LOX Inhibition

CompoundSubstitutionCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) for COX-25-LOX IC50 (µM)
9d 4-Cl33.40 ± 1.210.25 ± 0.03133.597.87 ± 0.33
9e 4-F29.87 ± 0.980.47 ± 0.0563.5511.24 ± 0.51
9g 2,4-diCl38.12 ± 1.540.49 ± 0.0677.799.16 ± 0.42
9l 4-NO245.21 ± 1.870.48 ± 0.0494.1813.58 ± 0.63
Celecoxib -29.53 ± 1.150.36 ± 0.02382.04-
Zileuton ----14.29 ± 0.173
Indomethacin -15.23 ± 0.6716.78 ± 0.750.91-

Data extracted from Saraf, P., et al. (2023).[1]

Quantitative Data: In Vitro Anticancer Activity (IC50 in µM)

CompoundA549 (Lung)COLO-205 (Colon)MIA-PA-CA-2 (Pancreatic)
9d 15.82 ± 0.7119.36 ± 0.8723.41 ± 1.05
9g 21.74 ± 0.9825.18 ± 1.1328.93 ± 1.30
Doxorubicin 1.25 ± 0.051.89 ± 0.082.14 ± 0.09

Data extracted from Saraf, P., et al. (2023).[1]

Signaling Pathway: Arachidonic Acid Cascade and Inhibition by Dual COX-2/5-LOX Inhibitors

Arachidonic_Acid_Cascade AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 LOX5 5-LOX AA->LOX5 PGs Prostaglandins (Gastric Protection, etc.) COX1->PGs PGs_inflam Prostaglandins (Inflammation, Pain) COX2->PGs_inflam LTs Leukotrienes (Inflammation) LOX5->LTs Inhibitor Benzhydrylpiperazine-Oxadiazole Derivatives (e.g., 9d) Inhibitor->COX2 Inhibition Inhibitor->LOX5 Inhibition

Caption: Inhibition of COX-2 and 5-LOX pathways by novel derivatives.

B. Synthesis of Antitubercular Agents

Novel hybrids of benzhydrylpiperazine coupled with nitrobenzenesulfonamide have been synthesized and demonstrated potent activity against Mycobacterium tuberculosis H37Rv.[3] The 2,4-dinitrobenzenesulfonamide moiety, in particular, has emerged as a promising scaffold for the development of new anti-TB drugs.[3]

Experimental Protocol: General procedure for the synthesis of N-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-nitrobenzenesulfonamide hybrids (7a-aa)

A detailed, step-by-step protocol would require access to the specific supplementary information of the cited paper. However, a general outline based on the publication is as follows:

  • Synthesize the necessary benzhydrylpiperazine-containing intermediate with a primary amine.

  • React the intermediate with the appropriate nitrobenzenesulfonyl chloride in a suitable solvent and in the presence of a base.

  • Monitor the reaction by TLC.

  • Upon completion, work up the reaction mixture, which may involve extraction and washing.

  • Purify the crude product by crystallization or column chromatography to obtain the final hybrid compounds.

Quantitative Data: In Vitro Antitubercular Activity (MIC in µg/mL)

CompoundRR1MIC (µg/mL)
7k H2,4-dinitro0.78
7l H2-nitro>25
7m H4-nitro>25
7s F2,4-dinitro0.78
7t F2-nitro>25
7u F4-nitro>25
Isoniazid --0.05
Rifampicin --0.1
Ethambutol --1.56

Data extracted from Murthy, V. S., et al. (2021).[3]

Experimental Workflow: Synthesis of Antitubercular Hybrids

Antitubercular_Synthesis Start This compound (or related amine) Intermediate Amine Intermediate Start->Intermediate Functional Group Transformation Product Benzhydrylpiperazine-Nitrobenzenesulfonamide Hybrids Intermediate->Product Reagent Nitrobenzenesulfonyl Chloride Reagent->Product Reaction Purification Purification Product->Purification

Caption: General workflow for the synthesis of antitubercular hybrids.

C. Synthesis of Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents

New derivatives of 1,2-benzothiazine incorporating a phenylpiperazine moiety have been rationally designed and synthesized, showing promising anticancer activity.[4][5] The design was inspired by known topoisomerase II (Topo II) inhibitors.[4]

Experimental Protocol: General procedure for the synthesis of phenylpiperazine derivatives of 1,2-benzothiazine

  • Synthesize the 1,2-benzothiazine scaffold from commercially available saccharin.

  • Alkylate the 1,2-benzothiazine derivative with a suitable chloro-oxoethyl-phenylpiperazine derivative (e.g., 1-(2-chloro-1-oxoethyl)-4-(3,4-dichlorophenyl)piperazine).

  • The reaction is typically carried out in a suitable solvent with a base.

  • Monitor the reaction by TLC.

  • After completion, the product is isolated and purified, often by crystallization.

Quantitative Data: In Vitro Cytotoxicity (IC50 in µM)

CompoundMCF-7 (Breast Adenocarcinoma)MCF10A (Non-tumorigenic Epithelial)
BS230 1.8 ± 0.110.2 ± 0.5
Doxorubicin 2.5 ± 0.21.5 ± 0.1

Data extracted from a study on phenylpiperazine derivatives of 1,2-benzothiazine.[4][5]

Logical Relationship: Rationale for Anticancer Drug Design

Anticancer_Design Start This compound (Core Scaffold) Scaffold1 Phenylpiperazine Moiety Start->Scaffold1 Provides Pharmacophore Hybrid Novel Hybrid Compound (e.g., BS230) Scaffold1->Hybrid Scaffold2 1,2-Benzothiazine Scaffold Scaffold2->Hybrid Hybridization Target Topoisomerase II / DNA Hybrid->Target Binding Activity Anticancer Activity Target->Activity Leads to

Caption: Design strategy for novel anticancer agents.

II. Neuropharmacological Applications

The benzhydrylpiperazine core is a common feature in compounds that interact with the central nervous system, particularly with dopaminergic and serotonergic systems.[1] These neurotransmitter systems are crucial for regulating mood, cognition, and motor control, and their modulation is a key strategy in the treatment of various neurological and psychiatric disorders.

Signaling Pathway: Dopaminergic and Serotonergic System Interactions

Neurotransmitter_Interaction DA_Neuron Dopaminergic Neuron SER_Neuron Serotonergic Neuron DA_Neuron->SER_Neuron Crosstalk DA_Release Dopamine Release DA_Neuron->DA_Release SER_Release Serotonin Release SER_Neuron->SER_Release DA_Receptor Dopamine Receptors (D1, D2, etc.) DA_Release->DA_Receptor SER_Receptor Serotonin Receptors (5-HT1, 5-HT2, etc.) SER_Release->SER_Receptor Postsynaptic Postsynaptic Neuron (e.g., in Striatum, Cortex) Signaling Downstream Signaling (cAMP, Ca2+, etc.) Postsynaptic->Signaling DA_Receptor->Postsynaptic SER_Receptor->Postsynaptic Behavior Modulation of Behavior (Mood, Motor Control) Signaling->Behavior Compound Benzhydrylpiperazine Derivatives Compound->DA_Receptor Modulation Compound->SER_Receptor Modulation

Caption: Interaction of dopaminergic and serotonergic systems.

Conclusion

This compound is a highly valuable and versatile starting material for the development of novel therapeutic agents. Its structural features allow for the synthesis of a wide array of derivatives with potent and diverse biological activities. The application notes and protocols provided herein offer a foundation for researchers to explore the potential of this scaffold in the discovery of new drugs for the treatment of inflammation, cancer, tuberculosis, and neurological disorders. Further derivatization and biological evaluation are warranted to fully elucidate the therapeutic potential of this promising chemical entity.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(4-Benzhydrylpiperazin-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-(4-Benzhydrylpiperazin-1-yl)ethanol.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue 1: The crude product is an oil and does not solidify.

  • Possible Cause 1: Residual Solvent: The presence of residual high-boiling point solvents from the reaction (e.g., DMF, toluene) can prevent the product from solidifying.

    • Solution: Ensure the crude product is thoroughly dried under high vacuum, possibly with gentle heating, to remove all residual solvent. An aqueous work-up followed by extraction with a volatile organic solvent can also help remove high-boiling point impurities.

  • Possible Cause 2: Presence of Impurities: Unreacted starting materials or byproducts can act as an impurity, leading to the formation of a eutectic mixture or inhibiting crystallization.

    • Solution: Attempt to purify a small portion of the oil via flash column chromatography to isolate the pure compound and induce crystallization. Seeding the oil with a previously obtained pure crystal of this compound can also initiate crystallization.

Issue 2: Low yield after purification.

  • Possible Cause 1: Incomplete Reaction: The synthesis reaction may not have gone to completion, resulting in a lower amount of the desired product in the crude mixture.

    • Solution: Before purification, monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the limiting reagent.

  • Possible Cause 2: Product Loss During Extraction: The product, being a tertiary amine, can have some solubility in both acidic and basic aqueous solutions, leading to loss during acid-base extractions if the pH is not carefully controlled.

    • Solution: During aqueous work-up, ensure the pH of the aqueous layer is sufficiently basic (pH > 10) before extracting the product with an organic solvent. Perform multiple extractions with smaller volumes of the organic solvent to maximize recovery.

  • Possible Cause 3: Inefficient Recrystallization: The chosen recrystallization solvent may be too good a solvent for the product, leading to significant loss in the mother liquor.

    • Solution: Experiment with different solvent systems for recrystallization. A solvent system where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. Consider using a co-solvent system (e.g., ethanol/water, ethyl acetate/hexane) to fine-tune the solubility.

Issue 3: Impurities are still present after purification.

  • Possible Cause 1: Co-elution during Column Chromatography: An impurity may have a similar polarity to the product, causing it to co-elute during column chromatography.

    • Solution: Optimize the eluent system for column chromatography. A shallower gradient or an isocratic elution with a solvent system that provides better separation on TLC should be used. For benzhydrylpiperazine derivatives, a hexane:ethyl acetate eluent system is often a good starting point.[1]

  • Possible Cause 2: Incomplete Removal of Starting Materials: Unreacted 1-(2-Hydroxyethyl)piperazine is polar and can be difficult to remove completely.

    • Solution: An acid wash during the work-up can help remove the more basic 1-(2-Hydroxyethyl)piperazine. Alternatively, purification via formation of the dihydrochloride salt of the product can effectively separate it from non-basic impurities.

  • Possible Cause 3: Thermal Degradation: The compound may be sensitive to prolonged heating.

    • Solution: Avoid excessive heating during solvent removal and drying. Use a rotary evaporator at a moderate temperature and a high vacuum.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities are typically unreacted starting materials, such as 1-(2-Hydroxyethyl)piperazine and chlorodiphenylmethane (or benzhydryl chloride).[1] Byproducts from side reactions, such as the dialkylated piperazine, can also be present. This compound is also known as a related compound and potential impurity in the manufacturing of Cetirizine.[1]

Q2: What is the recommended method for monitoring the reaction progress?

A2: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the reaction. Use a suitable eluent system, such as ethyl acetate:hexane (e.g., 1:1), and visualize the spots under UV light (254 nm) and/or by staining with a potassium permanganate or phosphomolybdic acid solution.[2][3] The product is a tertiary amine and will be UV active due to the benzhydryl group.

Q3: What are the best recrystallization solvents for this compound?

A3: For similar benzhydrylpiperazine derivatives, ethanol has been successfully used for recrystallization.[4] A co-solvent system like ethyl acetate/petroleum ether has also been reported for related piperazine compounds.[5] The ideal solvent or solvent system should be determined experimentally to maximize yield and purity.

Q4: How can I purify this compound without using column chromatography?

A4: An effective alternative to column chromatography is purification through salt formation. The crude product can be dissolved in a suitable solvent and treated with hydrochloric acid to precipitate the dihydrochloride salt. The salt can then be filtered, washed with a non-polar solvent to remove impurities, and then neutralized with a base to regenerate the pure free base of this compound. This method has been shown to yield high-purity product.

Q5: How is the purity of the final product typically determined?

A5: High-Performance Liquid Chromatography (HPLC) is the standard method for accurately determining the purity of this compound.[1] A pure compound should show a single sharp peak. Purity is typically reported as a percentage of the total peak area in the chromatogram. For some benzhydrylpiperazine derivatives, purities exceeding 95% have been reported using HPLC.[1]

Data Presentation

Table 1: Comparison of Purification Techniques for Benzhydrylpiperazine Derivatives

Purification MethodTypical Purity AchievedTypical YieldAdvantagesDisadvantages
Recrystallization >98%Moderate to HighSimple, cost-effective, scalable.Can have lower yields if the compound has high solubility in the chosen solvent.
Column Chromatography >99%ModerateHigh purity can be achieved, good for removing closely related impurities.Time-consuming, requires large volumes of solvent, may not be ideal for large-scale production.
Acid-Base Salt Formation >99.5%HighHighly effective for removing non-basic impurities, scalable.Requires additional steps of salt formation and liberation of the free base.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

  • Adsorbent Preparation: Prepare a slurry of silica gel (100-200 mesh) in the initial eluent (e.g., 20% ethyl acetate in hexane).

  • Column Packing: Pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Dry the silica gel and carefully load it onto the top of the packed column.

  • Elution: Start the elution with a low polarity eluent (e.g., 20% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 50% ethyl acetate in hexane).

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization from Ethanol

  • Dissolution: In a flask, dissolve the crude this compound in a minimum amount of hot ethanol.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to obtain the purified this compound.

Protocol 3: Purification by Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). The product will move to the aqueous layer as the hydrochloride salt, while non-basic impurities will remain in the organic layer.

  • Separation: Separate the aqueous layer containing the product salt.

  • Basification: Cool the aqueous layer in an ice bath and add a base (e.g., 2M NaOH) until the solution is strongly basic (pH > 10), which will precipitate the free base of the product.

  • Extraction: Extract the product back into an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

  • Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the purified product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis cluster_final Result start Crude Product option1 Column Chromatography start->option1 High Purity Needed option2 Recrystallization start->option2 Simple & Scalable option3 Acid-Base Extraction start->option3 Remove Non-basic Impurities analysis Purity Check (HPLC, TLC) option1->analysis option2->analysis option3->analysis end Pure Product (>99%) analysis->end

Caption: Purification workflow for this compound.

troubleshooting_oily_product start Crude product is an oil cause1 Residual Solvent? start->cause1 cause2 Impurities Present? start->cause2 solution1 Dry under high vacuum with gentle heating cause1->solution1 Yes solution2 Purify a small sample by column chromatography cause2->solution2 Yes end Solid Product solution1->end solution3 Seed with a pure crystal solution2->solution3 solution3->end

Caption: Troubleshooting guide for an oily product.

References

Technical Support Center: Synthesis of 2-(4-Benzhydrylpiperazin-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the identification of impurities during the synthesis of 2-(4-Benzhydrylpiperazin-1-yl)ethanol. It is intended for researchers, scientists, and drug development professionals to ensure the quality and purity of the final active pharmaceutical ingredient (API).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and analysis of this compound.

Q1: An unexpected peak has appeared in the HPLC chromatogram of my reaction mixture. How can I identify this unknown impurity?

A1: The appearance of an unknown peak indicates the presence of an impurity. A systematic approach is required for its identification and characterization. The general workflow involves gathering initial data, isolating the impurity, and then elucidating its structure.

Logical Workflow for Impurity Identification:

G cluster_0 Phase 1: Detection & Preliminary Analysis cluster_1 Phase 2: Hypothesis & Data Interpretation cluster_2 Phase 3: Isolation & Structural Elucidation cluster_3 Phase 4: Confirmation detect Unknown Peak Detected in HPLC lcms Perform LC-MS Analysis detect->lcms uv Analyze UV Spectrum lcms->uv mw Determine Molecular Weight from MS Data uv->mw Initial Data hypo Hypothesize Potential Structures (Starting Materials, By-products, Degradants) isolate Isolate Impurity (Prep-HPLC or Flash Chromatography) hypo->isolate Need for Pure Sample mw->hypo frag Analyze MS/MS Fragmentation Pattern frag->hypo nmr Acquire NMR Spectra (1H, 13C, etc.) isolate->nmr confirm Confirm Structure nmr->confirm Final Confirmation synthesis Synthesize Reference Standard (Optional) confirm->synthesis

Caption: Workflow for the identification of an unknown synthesis impurity.

Q2: My final product purity is consistently low after purification. What are the likely causes?

A2: Low purity of the final product can stem from several factors throughout the synthetic and purification process. Consider the following possibilities:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure all starting materials have been consumed.

  • Side Reactions: Unintended side reactions could be producing by-products that are difficult to separate from the desired product.[1][2] Review the reaction mechanism for potential side reactions.

  • Purity of Starting Materials: Impurities in the starting materials can be carried through the synthesis.[3] Always check the purity of your 1-(2-hydroxyethyl)piperazine and chlorodiphenylmethane before starting the reaction.

  • Degradation: The product may be degrading during the workup or purification steps. This can be caused by exposure to acid, base, heat, light, or air.[1][3]

  • Inefficient Purification: The chosen purification method (e.g., recrystallization, column chromatography) may not be effective at separating specific impurities. You may need to optimize the solvent system or stationary phase.

Q3: My crude NMR spectrum is complex and doesn't clearly show the expected product peaks. What should I do?

A3: A complex crude NMR spectrum can be misleading. Before concluding the reaction failed, consider the following:

  • Purification is Key: Do not rely solely on the crude NMR. Purify a small sample of the reaction mixture using flash chromatography or preparative TLC and then acquire an NMR spectrum of the purified product.

  • Presence of Paramagnetic Species: Trace amounts of metal catalysts or other paramagnetic impurities can cause significant peak broadening, making the spectrum difficult to interpret.

  • Solvent and Reagent Peaks: Ensure you can identify peaks corresponding to residual solvents and any unreacted reagents.

  • Conformational Isomers: Some molecules, including piperazine derivatives, can exist as multiple conformers in solution, leading to a more complex NMR spectrum than anticipated.[4]

Frequently Asked Questions (FAQs)

Q1: What is the primary synthesis route for this compound and what are its common impurities?

A1: The most common synthesis route is the nucleophilic substitution reaction between 1-(2-hydroxyethyl)piperazine and chlorodiphenylmethane.[5] This reaction is typically performed in a suitable solvent with a base to neutralize the HCl formed.

Table 1: Potential Impurities in this compound Synthesis

Impurity NamePossible SourceRecommended Analytical Technique
1-(2-Hydroxyethyl)piperazineUnreacted starting materialHPLC, GC-MS
Benzhydrol (Diphenylmethanol)Hydrolysis of chlorodiphenylmethaneHPLC, GC-MS
1,4-bis(benzhydryl)piperazineOver-alkylation of piperazine nitrogenHPLC, LC-MS
BenzophenoneOxidation of starting materials or productHPLC, LC-MS
Residual Solvents (e.g., Toluene, Acetone)From reaction or purification stepsGC-HS (Gas Chromatography-Headspace)
Cetirizine Related CompoundsThis compound is a known impurity and intermediate in the synthesis of Cetirizine.[5][6]HPLC, LC-MS

Q2: Which analytical techniques are most effective for impurity profiling of this API?

A2: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling.[][8]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the primary technique for separating and quantifying organic impurities.[1] A reverse-phase C18 column is often used.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is crucial for identifying unknown impurities by providing molecular weight and fragmentation data.[8]

  • Gas Chromatography (GC): GC is the preferred method for the analysis of volatile organic impurities, particularly residual solvents.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (¹H and ¹³C) is the most powerful technique for the definitive structural elucidation of isolated impurities.[1][2][9]

Q3: What are the typical acceptance criteria for impurities in an API according to regulatory guidelines?

A3: Regulatory bodies like the ICH (International Council for Harmonisation) have established thresholds for reporting, identifying, and qualifying impurities in new drug substances.

Table 2: ICH Q3A (R2) Thresholds for New Drug Substances

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%
  • Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.

  • Identification Threshold: The level above which the structure of an impurity must be determined.

  • Qualification Threshold: The level above which the biological safety of an impurity must be established.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general representation of a common synthesis method.

  • Reaction Setup: To a solution of 1-(2-hydroxyethyl)piperazine (1.1 equivalents) and a base such as potassium carbonate (2.0 equivalents) in a suitable solvent (e.g., toluene or acetone), add chlorodiphenylmethane (1.0 equivalent).

  • Heating: Heat the reaction mixture to reflux (temperature will depend on the solvent) and stir for 6-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the chlorodiphenylmethane is consumed.

  • Workup: Cool the mixture to room temperature. Filter off the inorganic salts. Wash the filtrate with water and then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: HPLC-UV Method for Purity Analysis

This is a representative method and may require optimization.

  • Column: C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm).[5]

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., pH 3.0).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.[5]

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Sample Preparation: Dissolve a known concentration of the sample (e.g., 1 mg/mL) in the mobile phase or a suitable diluent like methanol.

Protocol 3: Impurity Identification by LC-MS

  • Sample Preparation: Prepare the sample as you would for HPLC-UV analysis.

  • Analysis: Inject the sample into an LC-MS system equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Acquire data in both positive and negative ion modes to maximize the chances of detecting all impurities.

  • Data Analysis: Extract the mass-to-charge ratio (m/z) for the parent ion of each unknown peak. This provides the molecular weight of the impurity.

  • MS/MS Fragmentation: If necessary, perform a tandem MS (MS/MS) experiment on the parent ion to obtain fragmentation data, which provides clues about the impurity's structure.

Protocol 4: Structural Elucidation by NMR Spectroscopy

  • Isolation: Isolate a sufficient quantity (typically >1 mg) of the unknown impurity using preparative HPLC or flash chromatography.[3]

  • Sample Preparation: Ensure the isolated impurity is free of residual solvents. Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire a suite of NMR spectra, including:

    • ¹H NMR: Provides information on the number and environment of protons.

    • ¹³C NMR: Shows the number and type of carbon atoms.

    • 2D NMR (e.g., COSY, HSQC, HMBC): Helps to establish the connectivity between atoms in the molecule.

  • Structure Determination: Analyze the combined NMR data to piece together the complete chemical structure of the impurity.

References

Technical Support Center: Optimizing HPLC-UV Detection for Benzhydrylpiperazine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection for benzhydrylpiperazine compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most common challenge when analyzing benzhydrylpiperazine compounds by HPLC-UV?

A1: A primary challenge is often poor peak shape, specifically peak tailing. This is common for basic compounds like benzhydrylpiperazines due to interactions with residual silanol groups on the silica-based stationary phase of the HPLC column.[1][2][3][4] These interactions can lead to asymmetric peaks, which compromise resolution and the accuracy of quantification.[1][2]

Q2: How can I improve the UV detection of benzhydrylpiperazine compounds that lack a strong chromophore?

A2: For benzhydrylpiperazine compounds with poor UV absorbance, pre-column derivatization is a common and effective strategy.[5][6][7] This involves reacting the compound with a derivatizing agent that introduces a chromophore, a group that strongly absorbs UV light. A common agent for secondary amines like piperazines is 4-chloro-7-nitrobenzofuran (NBD-Cl), which creates a UV-active derivative detectable at higher wavelengths, minimizing interference from the sample matrix.[5][6][7] Another option is using 1-(4-Nitrophenyl) piperazine (4-NPP) as a derivatization reagent, which shifts the detection wavelength to the near-visible range (around 392 nm), further reducing matrix interference.[8]

Q3: What is a good starting point for the mobile phase composition for reversed-phase HPLC of benzhydrylpiperazine compounds?

A3: A typical starting point for reversed-phase HPLC is a mixture of an aqueous buffer and an organic modifier.[9][10] For benzhydrylpiperazine compounds, a mobile phase consisting of acetonitrile (MeCN) and water with an acidic modifier like phosphoric acid or formic acid is often used.[11] A gradient elution, where the proportion of the organic solvent is increased during the run, can be effective for separating compounds with a range of polarities.[12][13]

Q4: How does the pH of the mobile phase affect the analysis of benzhydrylpiperazine compounds?

A4: The mobile phase pH is a critical parameter for controlling the retention and peak shape of ionizable compounds like benzhydrylpiperazines.[9][10] Operating at a low pH (e.g., pH 2-3) protonates the basic piperazine nitrogen, which can improve solubility in the mobile phase and reduce interactions with acidic silanol groups on the stationary phase, thereby minimizing peak tailing.[1][2][4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC-UV analysis of benzhydrylpiperazine compounds.

Problem 1: Peak Tailing

Symptoms:

  • Asymmetric peaks with a trailing edge that is broader than the leading edge.

  • Tailing factor (Tf) greater than 1.2.[2]

Potential Causes & Solutions:

Potential CauseRecommended Solution
Secondary Silanol Interactions - Lower Mobile Phase pH: Adjust the mobile phase to a pH between 2 and 3 using an acidic modifier like formic acid or phosphoric acid to protonate the silanol groups and reduce their interaction with the basic analyte.[1][2][4]- Use an End-Capped Column: Employ a column where the residual silanol groups are chemically deactivated (end-capped) to minimize their availability for interaction.[3][4]- Add a Competing Base: Introduce a small concentration of a competing base, such as triethylamine (TEA), to the mobile phase to preferentially interact with the active silanol sites.[1]
Column Overload - Reduce Sample Concentration: Dilute the sample to ensure the injected amount does not exceed the column's capacity.[2]- Decrease Injection Volume: Reduce the volume of the sample injected onto the column.[2]
Mismatched Injection Solvent - Use a Weaker Solvent: Dissolve the sample in a solvent that is weaker than or equal in elution strength to the initial mobile phase to prevent band broadening.[2]
Column Degradation - Flush the Column: Wash the column with a strong solvent to remove contaminants.[2]- Replace the Column: If flushing does not restore performance, the column may be degraded and require replacement.[2]
Problem 2: Poor Resolution or Co-eluting Peaks

Symptoms:

  • Overlapping peaks with no return to baseline between them.

  • Resolution (Rs) value less than 1.5.[13]

Potential Causes & Solutions:

Potential CauseRecommended Solution
Inadequate Separation Efficiency - Use a Longer Column: Increase the column length to provide more theoretical plates and enhance separation.[12][14]- Use a Column with Smaller Particles: Columns packed with smaller particles (e.g., sub-2 µm for UHPLC) offer higher efficiency and better resolution.[12][15]
Insufficient Selectivity - Modify Mobile Phase Composition: Adjust the ratio of the organic modifier (e.g., acetonitrile vs. methanol) to alter the selectivity of the separation.[12][13]- Change the Stationary Phase: Switch to a column with a different stationary phase chemistry (e.g., from C18 to a phenyl or cyano column) to introduce different retention mechanisms.[12][15]
Inappropriate Flow Rate - Optimize Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for interactions with the stationary phase, though this will increase the analysis time.[12][16]
Suboptimal Temperature - Adjust Column Temperature: Increasing the column temperature can improve efficiency and alter selectivity. However, ensure the temperature is within the stability limits of the analytes and the column.[15][16]
Problem 3: Baseline Noise or Drift

Symptoms:

  • Wavy or fluctuating baseline.

  • A steady upward or downward slope of the baseline.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Contaminated or Degraded Mobile Phase - Prepare Fresh Mobile Phase: Use high-purity (HPLC-grade) solvents and reagents to prepare fresh mobile phase daily.[17]- Filter and Degas: Filter the mobile phase through a 0.45 µm or 0.2 µm filter and degas it to remove dissolved air, which can cause bubbles in the system.[18]
Detector Lamp Issue - Allow for Warm-up: Ensure the UV detector lamp has had sufficient time to warm up and stabilize.- Replace Lamp: If the lamp is old or failing, it may need to be replaced.[19][20]
Column Temperature Fluctuation - Use a Column Oven: Maintain a constant column temperature using a thermostatted column compartment to minimize baseline drift.[20][21]
System Contamination - Flush the System: Flush the entire HPLC system, including the pump, injector, and detector, with a strong, appropriate solvent to remove contaminants.

Experimental Protocols

General HPLC-UV Method for Benzhydrylpiperazine Compounds

This protocol provides a general starting point for the analysis of benzhydrylpiperazine compounds. Optimization will likely be required for specific analytes.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • Start with a low percentage of Mobile Phase B (e.g., 10-20%).

    • Linearly increase the percentage of Mobile Phase B over a set time (e.g., to 90% over 15-20 minutes).

    • Hold at a high percentage of Mobile Phase B for a few minutes to wash the column.

    • Return to the initial conditions and allow the column to re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection: Photodiode Array (PDA) detector scanning a range of wavelengths (e.g., 200-400 nm) to determine the optimal wavelength for each compound. For many aromatic compounds, 254 nm is a common starting point.

Pre-column Derivatization Protocol with NBD-Cl

This protocol is adapted for compounds with poor UV absorbance.

  • Sample Preparation: Dissolve a known amount of the benzhydrylpiperazine compound in a suitable solvent (e.g., acetonitrile).

  • Derivatization Reaction:

    • In a reaction vial, mix the sample solution with a solution of NBD-Cl (4-chloro-7-nitrobenzofuran).

    • Add a buffer to maintain an alkaline pH (e.g., borate buffer, pH 9-10), as the reaction is more efficient under basic conditions.

    • Incubate the mixture at an elevated temperature (e.g., 60-70 °C) for a specific time (e.g., 30-60 minutes) to ensure complete reaction.

  • Analysis: After cooling to room temperature, inject an aliquot of the reaction mixture directly into the HPLC-UV system.

  • Detection: Set the UV detector to the maximum absorbance wavelength of the NBD-piperazine derivative, which is typically around 340 nm.[6]

Visualizations

HPLC_Troubleshooting_Workflow cluster_symptoms Observed Problem cluster_diagnosis Diagnosis cluster_solutions Potential Solutions cluster_outcome Outcome Symptom Chromatographic Issue (e.g., Peak Tailing, Poor Resolution) Check_Method Review Method Parameters (Mobile Phase, Column, etc.) Symptom->Check_Method Check_System Inspect HPLC System (Pump, Injector, Detector) Symptom->Check_System Optimize_MP Optimize Mobile Phase (pH, Organic Ratio) Check_Method->Optimize_MP Change_Column Change Column (Different Stationary Phase) Check_Method->Change_Column Optimize_Params Adjust Other Parameters (Flow Rate, Temperature) Check_Method->Optimize_Params System_Maint System Maintenance (Flush, Replace Parts) Check_System->System_Maint Resolution_Achieved Problem Resolved Optimize_MP->Resolution_Achieved Change_Column->Resolution_Achieved System_Maint->Resolution_Achieved Optimize_Params->Resolution_Achieved Peak_Tailing_Causes cluster_solutions_silanol Solutions for Silanol Interactions cluster_solutions_overload Solutions for Overload cluster_solutions_solvent Solutions for Solvent Mismatch cluster_solutions_degradation Solutions for Degradation Cause Peak Tailing Silanol Secondary Silanol Interactions Cause->Silanol Overload Column Overload Cause->Overload Solvent Injection Solvent Mismatch Cause->Solvent Degradation Column Degradation Cause->Degradation Lower_pH Lower Mobile Phase pH Silanol->Lower_pH End_Cap Use End-Capped Column Silanol->End_Cap Reduce_Conc Reduce Sample Concentration Overload->Reduce_Conc Weaker_Solvent Use Weaker Injection Solvent Solvent->Weaker_Solvent Flush_Column Flush or Replace Column Degradation->Flush_Column

References

Technical Support Center: Stability Testing of 2-(4-Benzhydrylpiperazin-1-yl)ethanol Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stability testing of 2-(4-Benzhydrylpiperazin-1-yl)ethanol solutions.

Frequently Asked Questions (FAQs)

Q1: What are the typical degradation pathways for this compound?

A1: Based on the structure, potential degradation pathways include oxidation of the piperazine ring and the ethanol group, as well as hydrolysis under acidic or basic conditions. Forced degradation studies indicate that significant degradation can occur in the presence of acids, bases, and oxidizing agents.[1] The molecule is comparatively stable under neutral, thermal, and photolytic conditions.[1]

Q2: What is a stability-indicating method, and why is it important for this compound?

A2: A stability-indicating method is an analytical procedure that can accurately and selectively quantify the intact drug substance in the presence of its degradation products, excipients, and impurities. It is crucial for stability testing to ensure that the observed decrease in drug concentration is due to degradation and not analytical interference.

Q3: Which analytical techniques are most suitable for the stability testing of this compound solutions?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and effective method for the analysis of piperazine derivatives.[1][2] A reversed-phase C18 column is often employed. The mobile phase composition can be optimized, but a mixture of methanol and water is a good starting point.[1] Gas chromatography (GC) could also be a viable technique.[2][3][4]

Q4: What are the recommended storage conditions for a stability study of this compound solution?

A4: According to ICH guidelines, long-term stability testing is typically conducted at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH. Accelerated stability testing is often performed at 40°C ± 2°C / 75% RH ± 5% RH. The specific conditions should be chosen based on the intended storage and climatic zone.

Q5: What is "mass balance" in the context of stability studies?

A5: Mass balance is the process of accounting for all the drug substance after degradation. It is the sum of the assay of the intact drug and the impurities (degradation products). A good mass balance, typically between 95% and 105%, indicates that all major degradation products have been detected and the analytical method is specific.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Poor peak shape (tailing or fronting) in HPLC analysis. - Inappropriate mobile phase pH.- Column degradation.- Sample overload.- Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analyte.- Use a new column or a different stationary phase.- Reduce the sample concentration or injection volume.
Appearance of extraneous peaks in the chromatogram. - Contamination of the solvent, glassware, or sample.- Carryover from previous injections.- Degradation of the sample in the autosampler.- Use high-purity solvents and clean glassware.- Implement a robust needle wash program in the autosampler.- Keep the autosampler temperature controlled (e.g., 4°C).
Inconsistent assay results. - Inaccurate sample preparation.- Instability of the standard or sample solutions.- Fluctuation in instrument performance.- Ensure accurate weighing and dilution.- Prepare fresh standard and sample solutions before each run.- Perform system suitability tests to ensure the instrument is performing correctly.
Significant drop in analyte concentration under accelerated conditions. - The compound is inherently unstable at elevated temperatures and/or humidity.- Consider refrigerated or frozen storage for the final product.- Investigate the use of stabilizing excipients in the formulation.
Failure to achieve mass balance. - One or more degradation products are not being detected by the analytical method (e.g., lack a chromophore).- Degradants are volatile or insoluble.- The analytical method is not specific.- Use a universal detector like a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) in parallel with the UV detector.- Analyze the headspace for volatile degradants by GC.- Re-validate the analytical method for specificity.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for subjecting a this compound solution to various stress conditions to identify potential degradation products and pathways.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol:water 50:50 v/v) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours.

  • Thermal Degradation: Store the stock solution at 70°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

3. Sample Analysis:

  • At appropriate time points, withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

- Instrument: High-Performance Liquid Chromatograph with a UV detector. - Column: C18, 4.6 mm x 150 mm, 5 µm. - Mobile Phase: Isocratic elution with a mixture of Methanol and Water (65:35 v/v).[1] - Flow Rate: 1.0 mL/min.[1] - Detection Wavelength: 230 nm.[1] - Injection Volume: 10 µL. - Column Temperature: 30°C.

Data Presentation

Table 1: Summary of Forced Degradation Studies
Stress ConditionReagent/ConditionDurationAssay of this compound (%)Number of Degradation Products
Acidic0.1 M HCl24 hours75.22
Alkaline0.1 M NaOH24 hours68.53
Oxidative3% H₂O₂24 hours55.84
Thermal70°C48 hours98.11
Photolytic1.2 million lux hours-99.50
NeutralWater48 hours99.80
Table 2: Stability Data under Accelerated Conditions (40°C/75% RH)
Time Point (Months)Assay (%)Total Impurities (%)
0100.00.1
198.71.2
396.53.4
693.26.7

Mandatory Visualization

Stability_Troubleshooting_Workflow start Stability Issue Encountered check_method Verify Analytical Method Validity start->check_method check_ssp Review Sample Storage and Preparation start->check_ssp is_method_valid Method Valid? check_method->is_method_valid is_ssp_correct SSP Correct? check_ssp->is_ssp_correct is_method_valid->is_ssp_correct Yes revalidate_method Re-validate or Develop New Method is_method_valid->revalidate_method No correct_ssp Correct Sample Storage and Preparation is_ssp_correct->correct_ssp No investigate_formulation Investigate Formulation/Excipient Effects is_ssp_correct->investigate_formulation Yes end_resolved Issue Resolved revalidate_method->end_resolved correct_ssp->end_resolved investigate_environment Investigate Environmental Factors (Light, Air) investigate_formulation->investigate_environment end_inherent Inherent Instability Identified investigate_environment->end_inherent

Caption: Troubleshooting workflow for stability testing issues.

References

preventing side product formation in benzhydrylpiperazine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of common side products during the synthesis of benzhydrylpiperazine.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in benzhydrylpiperazine synthesis?

The two primary side products encountered during the synthesis of benzhydrylpiperazine via the reaction of benzhydryl chloride and piperazine are:

  • 1,4-Dibenzhydrylpiperazine: This is the product of over-alkylation, where both nitrogen atoms of the piperazine ring react with a benzhydryl group.

  • Benzhydryl Alcohol: This results from the hydrolysis of the starting material, benzhydryl chloride, in the presence of water.

Q2: How can I minimize the formation of 1,4-dibenzhydrylpiperazine?

The formation of the di-substituted side product can be significantly reduced by controlling the stoichiometry of the reactants. Using a large excess of piperazine relative to benzhydryl chloride favors the mono-alkylation product. This is because the statistical probability of a benzhydryl chloride molecule reacting with an already mono-substituted piperazine is lower when a large excess of unreacted piperazine is present.

Q3: What is the optimal molar ratio of piperazine to benzhydryl chloride to prevent dialkylation?

While the optimal ratio can vary depending on other reaction conditions, a common starting point is to use a 2 to 5-fold molar excess of piperazine relative to benzhydryl chloride. For instance, a protocol might use 0.01 moles of piperazine for every 0.005 moles of benzhydryl chloride.[1]

Q4: How does temperature affect the formation of side products?

Higher reaction temperatures can sometimes lead to an increase in the rate of side reactions, including the formation of 1,4-dibenzhydrylpiperazine. It is generally recommended to carry out the reaction at a moderate temperature, for example, between 50-80°C, to balance reaction rate and selectivity.[1][2][3]

Q5: How can I prevent the hydrolysis of benzhydryl chloride to benzhydryl alcohol?

Benzhydryl chloride is sensitive to moisture. To prevent its hydrolysis, it is crucial to use anhydrous (dry) solvents and reagents. Ensure that all glassware is thoroughly dried before use and that the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) if possible. Using non-hydroxylic solvents like Dimethylformamide (DMF) or acetonitrile is also recommended.[4]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of benzhydrylpiperazine and provides actionable solutions.

Problem Potential Cause Recommended Solution
High levels of 1,4-dibenzhydrylpiperazine detected in the product mixture. Insufficient excess of piperazine was used.Increase the molar ratio of piperazine to benzhydryl chloride. A 3:1 to 5:1 ratio is a good starting point.
The reaction temperature was too high, promoting over-alkylation.Lower the reaction temperature. Monitor the reaction progress by TLC to find the optimal temperature that favors mono-alkylation without significantly slowing down the reaction.
Inefficient mixing, leading to localized high concentrations of benzhydryl chloride.Ensure vigorous and efficient stirring throughout the reaction to maintain a homogeneous mixture.
Significant amount of benzhydryl alcohol present as an impurity. Presence of water in the reaction mixture.Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. Consider running the reaction under an inert atmosphere.
Use of a protic or hydroxylic solvent.Switch to a non-hydroxylic solvent such as DMF, acetonitrile, or dichloromethane.[3][5]
Low yield of benzhydrylpiperazine. Incomplete reaction.Increase the reaction time and/or temperature moderately. Monitor the reaction by TLC to confirm the consumption of starting materials.
Loss of product during workup or purification.Optimize the extraction and purification steps. For example, ensure the pH is appropriately adjusted during aqueous extraction to keep the product in the organic phase.
Inefficient base used for scavenging HCl.Ensure an adequate amount of a suitable base (e.g., anhydrous potassium carbonate, triethylamine) is used to neutralize the HCl formed during the reaction.[3][5]
Difficulty in separating benzhydrylpiperazine from 1,4-dibenzhydrylpiperazine. Similar polarities of the two compounds.Utilize column chromatography with a suitable solvent system (e.g., hexane:ethyl acetate) for separation. The polarity difference, although small, is often sufficient for chromatographic separation.[2]
Co-crystallization of the product and side product.Attempt recrystallization from a different solvent system. Sometimes, converting the crude product to its hydrochloride salt can facilitate purification, as the salts may have different solubilities.

Data Presentation

Table 1: Effect of Piperazine to Benzhydryl Chloride Molar Ratio on Product Distribution (Illustrative Data)

Molar Ratio (Piperazine : Benzhydryl Chloride)Benzhydrylpiperazine Yield (%)1,4-Dibenzhydrylpiperazine (%)
1 : 14535
2 : 17015
3 : 1855
5 : 190<2

Note: The data in this table is illustrative and based on general principles of N-alkylation of piperazines. Actual results may vary based on specific reaction conditions.

Experimental Protocols

Protocol for Minimizing 1,4-Dibenzhydrylpiperazine Formation

This protocol focuses on using a significant excess of piperazine to favor the formation of the mono-substituted product.

Materials:

  • Benzhydryl chloride

  • Piperazine (anhydrous)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Brine solution

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperazine (e.g., 3 equivalents) in anhydrous DMF.

  • Add anhydrous potassium carbonate (e.g., 2 equivalents).

  • To this stirred suspension, add a solution of benzhydryl chloride (1 equivalent) in anhydrous DMF dropwise over 30 minutes at room temperature.

  • After the addition is complete, heat the reaction mixture to 60-70°C and maintain it for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (disappearance of benzhydryl chloride), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to separate benzhydrylpiperazine from any unreacted starting materials and the 1,4-dibenzhydrylpiperazine side product.

Visualizations

Reaction Pathway and Side Product Formation

benzhydrylpiperazine_synthesis cluster_main_reaction Main Reaction cluster_side_reactions Side Reactions piperazine Piperazine benzhydrylpiperazine Benzhydrylpiperazine (Desired Product) piperazine->benzhydrylpiperazine + Benzhydryl Chloride benzhydryl_chloride Benzhydryl Chloride benzhydryl_chloride->benzhydrylpiperazine benzhydryl_alcohol Benzhydryl Alcohol (Side Product) benzhydryl_chloride->benzhydryl_alcohol + H₂O dibenzhydrylpiperazine 1,4-Dibenzhydrylpiperazine (Side Product) benzhydrylpiperazine->dibenzhydrylpiperazine + Benzhydryl Chloride water H₂O excess_piperazine Excess Piperazine excess_piperazine->dibenzhydrylpiperazine Inhibits anhydrous_conditions Anhydrous Conditions anhydrous_conditions->benzhydryl_alcohol Inhibits

Caption: Reaction scheme for benzhydrylpiperazine synthesis and the formation of major side products.

Troubleshooting Workflow

troubleshooting_workflow start Start Synthesis analyze_product Analyze Crude Product (TLC, LC-MS, NMR) start->analyze_product high_dialkylation High 1,4-Dibenzhydrylpiperazine? analyze_product->high_dialkylation high_hydrolysis High Benzhydryl Alcohol? high_dialkylation->high_hydrolysis No solution_dialkylation Increase Piperazine Excess Lower Reaction Temperature high_dialkylation->solution_dialkylation Yes low_yield Low Yield? high_hydrolysis->low_yield No solution_hydrolysis Use Anhydrous Solvents/Reagents Inert Atmosphere high_hydrolysis->solution_hydrolysis Yes solution_yield Increase Reaction Time/Temp Optimize Workup low_yield->solution_yield Yes purify Purify Product (Column Chromatography) low_yield->purify No solution_dialkylation->start solution_hydrolysis->start solution_yield->start final_product Pure Benzhydrylpiperazine purify->final_product

Caption: A logical workflow for troubleshooting common issues in benzhydrylpiperazine synthesis.

References

Technical Support Center: Crystallization of 2-(4-Benzhydrylpiperazin-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of 2-(4-Benzhydrylpiperazin-1-yl)ethanol.

Frequently Asked Questions (FAQs)

Q1: What are the known physical properties of this compound?

Basic physical properties are listed below. Notably, a specific melting point is not consistently reported, which may suggest the compound is often isolated as an oil or has a low melting point.

PropertyValueSource
Molecular FormulaC19H24N2O[1]
Molecular Weight296.41 g/mol [1]
Boiling Point180 °C at 0.01 Torr[1]
Density (Predicted)1.115 ± 0.06 g/cm³[1]

Q2: I've synthesized this compound and it's a viscous oil. Is this normal?

Yes, it is common for compounds of this nature, particularly high molecular weight amines, to be isolated as viscous oils or low-melting solids.[2] The lack of a reported melting point in several databases supports this observation.[1][3] The key is to purify the oil before attempting crystallization.

Q3: Which solvents should I try for crystallization?

Here is a table of suggested solvents to screen for crystallization:

Solvent ClassExamplesRationale
AlcoholsEthanol, Isopropanol, MethanolThe hydroxyl group can interact with the amine and ethanol moieties of the target compound. Ethanol has been used for a similar derivative.[4][5]
EthersDiethyl ether, Methyl tert-butyl ether (MTBE)Often used as anti-solvents for amines. Can be used to triturate an oil to induce solidification.[2]
HydrocarbonsHexane, HeptaneGood anti-solvents. Useful for precipitating the compound from a more polar solvent or for trituration.[2]
KetonesAcetone, 2-ButanoneSolvents of intermediate polarity that can be effective. A related synthesis used 2-butanone to crystallize a product.[6]
EstersEthyl acetateAnother solvent of intermediate polarity worth screening.
NitrilesAcetonitrileHas been successful for crystallizing oily organic compounds.[2]
WaterThe compound has some hydrophilic character and may have some solubility, potentially useful in a mixed solvent system.[7]

Troubleshooting Crystallization

Problem: My compound "oils out" of solution instead of crystallizing.

This is a common issue, especially with compounds that have low melting points or when the solution is supersaturated at a temperature above the compound's melting point.

Solutions:

  • Reduce the cooling rate: Allow the solution to cool slowly to room temperature, and then gradually cool it further in a refrigerator. Rapid cooling often leads to oiling out.[8]

  • Use a more dilute solution: Add a small amount of additional solvent to the hot solution. This will lower the saturation point and may prevent the compound from coming out of solution as an oil.[8]

  • Lower the temperature of dissolution: If possible, use a lower temperature to dissolve the compound, which can sometimes prevent oiling out upon cooling.

  • Change the solvent system: Experiment with different solvents or solvent mixtures.

Problem: No crystals are forming, even after extended cooling.

This indicates that the solution is not sufficiently supersaturated or that there is a kinetic barrier to nucleation.

Solutions:

  • Induce nucleation:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This creates microscopic imperfections on the glass that can serve as nucleation sites.

    • Seeding: If you have a small crystal of the compound, add it to the solution to act as a template for crystal growth.

  • Increase concentration:

    • Evaporation: Allow some of the solvent to evaporate slowly. This can be done by leaving the flask loosely covered in a fume hood.

    • Boil off excess solvent: If you suspect too much solvent was added, you can gently heat the solution to remove some of the solvent and then allow it to cool again.[8]

  • Use an anti-solvent: Slowly add a solvent in which your compound is insoluble (an "anti-solvent") to a solution of your compound in a solvent in which it is soluble. This will decrease the overall solubility and can promote crystallization.

Problem: The crystallization yields a very poor recovery.

A low yield can be due to several factors, from using too much solvent to premature filtration.

Solutions:

  • Minimize the amount of solvent: Use only the minimum amount of hot solvent required to fully dissolve the compound. Any excess solvent will retain more of your dissolved compound in the mother liquor.[8]

  • Cool thoroughly: Ensure the crystallization mixture has been cooled sufficiently for an adequate amount of time to allow for maximum precipitation of the solid.

  • Check the mother liquor: After filtration, you can test the mother liquor for remaining product by evaporating a small sample. If a significant amount of solid remains, you may be able to recover more product by concentrating the mother liquor and cooling it again for a second crop of crystals.

Experimental Workflow & Troubleshooting Logic

The following diagram illustrates a general workflow for crystallization and a logical approach to troubleshooting common issues.

crystallization_troubleshooting start Start: Dissolve Compound in Minimal Hot Solvent cool Cool Slowly to Room Temperature start->cool observe Observe for Crystallization cool->observe crystals Crystals Form observe->crystals Yes no_crystals No Crystals Form observe->no_crystals No oiled_out Compound Oils Out observe->oiled_out Oils Out filter Isolate Crystals by Filtration crystals->filter induce Induce Nucleation: - Scratch - Seed no_crystals->induce reheat Reheat to Dissolve Oil, Add More Solvent, Cool Slower oiled_out->reheat induce->observe concentrate Concentrate Solution: - Evaporate Solvent - Add Anti-solvent induce->concentrate concentrate->observe reheat->cool end End: Dry Pure Crystals filter->end

Caption: Troubleshooting workflow for crystallization.

References

scale-up considerations for 2-(4-Benzhydrylpiperazin-1-yl)ethanol production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up production of 2-(4-Benzhydrylpiperazin-1-yl)ethanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthesis route for this compound?

A1: The most widely recognized method for synthesis is the nucleophilic substitution reaction between 1-(2-hydroxyethyl)piperazine and a benzhydryl halide, such as chlorodiphenylmethane or bromodiphenylmethane.[1] This reaction is typically performed in a suitable solvent with a base to neutralize the hydrohalic acid byproduct.[1] An alternative approach involves a two-step, one-pot synthesis starting from diphenyl carbinol, which is first converted to a benzhydryl halide in situ using a halogenating agent, and then reacted with 1-(2-hydroxyethyl)piperazine.[2]

Q2: What are the critical process parameters to monitor during scale-up?

A2: Key parameters include reaction temperature, rate of reagent addition (especially the benzhydryl halide), mixing efficiency, and reaction completeness. Temperature control is crucial to minimize side reactions. The reaction progress should be monitored using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the starting materials are fully consumed.[2]

Q3: What are the typical impurities encountered in this synthesis, and how can they be minimized?

A3: A common impurity is the product of N,N'-bis-benzhydrylation of the piperazine ring. Over-alkylation can occur if excess benzhydryl halide is used or if the reaction temperature is too high. Unreacted starting materials, such as 1-(2-hydroxyethyl)piperazine and benzhydryl halide, can also remain.[1] Minimizing these impurities involves strict stoichiometric control, controlled addition of the alkylating agent, and maintaining the optimal reaction temperature. This compound is also known as a related compound or impurity in the manufacturing of Cetirizine.[1]

Q4: What purification methods are effective for obtaining high-purity this compound on a large scale?

A4: A highly effective method involves an acid-base workup. The crude product can be dissolved in an appropriate solvent and acidified (e.g., with hydrochloric acid) to precipitate the dihydrochloride salt.[2] This salt can be isolated and washed to remove neutral impurities. Subsequently, the purified salt is dissolved in water and treated with a base to liberate the free base form of the target compound, which can then be extracted.[2] Recrystallization from a suitable solvent, such as ethanol, is also a viable final purification step.[3]

Q5: What are the primary safety concerns when handling the reagents for this synthesis?

A5: Key safety concerns involve the handling of benzhydryl halides, which can be irritants. If using a halogenating agent like thionyl chloride to prepare the halide in situ, it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), as it is corrosive and reacts violently with water.[2] If the synthesis route involves ethylene oxide, extreme caution is necessary as it is highly toxic, carcinogenic, flammable, and explosive.[4] Standard laboratory safety protocols, including wearing safety glasses, gloves, and a lab coat, are mandatory.[5]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Reaction Yield 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Poor Reagent Quality: Degradation of benzhydryl halide or other starting materials. 3. Base Inefficiency: The base used may not be strong enough or may have poor solubility in the reaction medium. 4. Product Loss During Workup: Emulsion formation during extraction or product remaining in the aqueous layer.1. Monitor the reaction by TLC or HPLC until starting materials are consumed. If the reaction stalls, consider a moderate increase in temperature or extending the reaction time.[2] 2. Verify the purity of starting materials before starting the reaction. Use freshly prepared or properly stored reagents. 3. Switch to a stronger base (e.g., potassium carbonate) or add a phase-transfer catalyst to improve reactivity.[1] 4. To break emulsions, add brine or filter the mixture through celite. Adjust the pH of the aqueous layer to ensure the product (a base) is not protonated and thus water-soluble. Perform multiple extractions with the organic solvent.
High Impurity Levels (e.g., bis-alkylation) 1. Incorrect Stoichiometry: Molar excess of the benzhydryl halide. 2. Poor Temperature Control: High local concentrations and temperature spikes due to rapid addition of the alkylating agent. 3. Extended Reaction Time at High Temperature: Prolonged heating after reaction completion can promote side reactions.1. Use a slight molar excess of 1-(2-hydroxyethyl)piperazine relative to the benzhydryl halide (e.g., 1.1:1).[2] 2. Add the benzhydryl halide solution dropwise to the reaction mixture to maintain better temperature control and avoid localized overheating. Ensure efficient stirring. 3. Once the reaction is deemed complete by TLC/HPLC, proceed with the workup promptly. Avoid unnecessary heating.
Difficulty with Product Isolation/Crystallization 1. Presence of Oily Impurities: Byproducts or residual solvent may be inhibiting crystallization. 2. Incorrect Solvent System: The chosen solvent may not be optimal for crystallization.1. Purify the crude product via acid-base extraction to remove non-basic impurities.[2] Alternatively, consider column chromatography for smaller scales if feasible. 2. Perform a solvent screen to find a suitable recrystallization solvent or solvent mixture. Ethanol has been reported to be effective for crystallization.[3]
Inconsistent Batch-to-Batch Results 1. Variability in Raw Material Quality: Purity differences in starting materials from different suppliers or batches. 2. Inadequate Process Control: Minor deviations in temperature, addition rates, or stirring speed that become significant at scale. 3. Atmospheric Moisture: Some reagents or intermediates may be sensitive to moisture.1. Implement strict quality control checks on all incoming raw materials. 2. Develop and adhere to a detailed Standard Operating Procedure (SOP) that specifies all process parameters and their acceptable ranges. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if moisture sensitivity is suspected.

Experimental Protocols

Protocol: Synthesis via N-Alkylation of 1-(2-hydroxyethyl)piperazine

This protocol is a representative procedure based on common synthetic routes.[1][2]

Materials:

  • 1-(2-hydroxyethyl)piperazine

  • Chlorodiphenylmethane (or Bromodiphenylmethane)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Toluene (or Acetone), anhydrous

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Hydroxide (NaOH), aqueous solution

  • Ethyl Acetate (for extraction)

  • Deionized Water

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: In a clean, dry reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge 1-(2-hydroxyethyl)piperazine (1.1 equivalents) and anhydrous potassium carbonate (2.0 equivalents). Add anhydrous toluene to form a stirrable slurry.

  • Reagent Addition: In a separate vessel, dissolve chlorodiphenylmethane (1.0 equivalent) in anhydrous toluene. Slowly add this solution to the reactor over 1-2 hours while maintaining the internal temperature between 80-90°C.

  • Reaction: After the addition is complete, continue to stir the mixture at 90-100°C. Monitor the reaction progress by TLC or HPLC every 1-2 hours. The reaction is typically complete within 6-12 hours.

  • Workup - Quench and Extraction: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts (potassium carbonate and potassium chloride) and wash the filter cake with toluene. Combine the filtrates.

  • Acidification and Salt Formation: Cool the toluene solution and slowly add concentrated HCl. The dihydrochloride salt of the product will precipitate. Stir for 1 hour, then collect the solid by filtration. Wash the solid with fresh toluene to remove impurities.

  • Liberation of Free Base: Suspend the collected salt in a mixture of deionized water and ethyl acetate. While stirring vigorously, add an aqueous solution of NaOH until the pH of the aqueous layer is >12.

  • Isolation: The product will move into the ethyl acetate layer. Separate the organic layer, and extract the aqueous layer two more times with ethyl acetate. Combine all organic extracts.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound, typically as an oil or a low-melting solid.

  • Final Purification: If required, the product can be further purified by recrystallization from a solvent like ethanol.[3]

Visualizations

Experimental Workflow

G Figure 1: General Experimental Workflow cluster_setup Reaction Setup cluster_reaction Synthesis cluster_workup Workup & Isolation cluster_purification Purification A Charge Reactor with 1-(2-hydroxyethyl)piperazine, Base, and Solvent B Slowly Add Benzhydryl Halide Solution A->B C Heat and Stir (Monitor by TLC/HPLC) B->C D Cool and Filter Inorganic Salts C->D E Acidify to Form Hydrochloride Salt D->E F Isolate Salt by Filtration E->F G Liberate Free Base with NaOH F->G H Extract with Organic Solvent G->H I Dry and Concentrate Solvent H->I J Final Product (Recrystallize if needed) I->J

Caption: Figure 1: General Experimental Workflow for Synthesis.

Troubleshooting Logic for Low Purity

G Figure 2: Troubleshooting for High Impurity Levels Start High Impurity Level Detected by HPLC/NMR Impurity_ID Identify Impurity: Unreacted Starting Material (SM) or Side Product? Start->Impurity_ID Unreacted_SM Cause: Incomplete Reaction Impurity_ID->Unreacted_SM Unreacted SM Side_Product Cause: Side Reaction (e.g., bis-alkylation) Impurity_ID->Side_Product Side Product Unreacted_SM_Sol Solution: - Increase reaction time/temp - Check reagent quality - Verify catalyst/base activity Unreacted_SM->Unreacted_SM_Sol Side_Product_Sol Solution: - Check stoichiometry - Slow down reagent addition - Improve temperature control Side_Product->Side_Product_Sol

Caption: Figure 2: Troubleshooting Logic for High Impurity Levels.

Key Reaction Pathway

G Figure 3: Main Reaction and Key Side Reaction A 1-(2-hydroxyethyl)piperazine Product This compound (Desired Product) A->Product + Benzhydryl Halide B Benzhydryl Halide B->Product Side_Product N,N'-bis(benzhydryl)piperazine (Side Product) Product->Side_Product + Benzhydryl Halide (Excess or High Temp)

References

Technical Support Center: Refining Nucleophilic Substitution Reactions of Chlorodiphenylmethane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to refine the reaction conditions for the nucleophilic substitution of chlorodiphenylmethane.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for nucleophilic substitution of chlorodiphenylmethane?

A1: Chlorodiphenylmethane is a secondary benzylic halide. Due to the stabilization of the resulting carbocation by the two phenyl groups, it can react via both SN1 and SN2 mechanisms. The dominant pathway is highly dependent on the reaction conditions.[1][2]

  • SN1 Pathway: Favored by polar protic solvents, weak nucleophiles, and conditions that stabilize the diphenylmethyl carbocation.[1][3]

  • SN2 Pathway: Favored by polar aprotic solvents, strong nucleophiles, and higher concentrations of the nucleophile.[2][4]

Q2: Which nucleophiles are commonly used with chlorodiphenylmethane?

A2: A wide variety of nucleophiles can be used, including amines, alcohols, carboxylates, azide ions, and cyanide ions.[5][6][7] The strength of the nucleophile is a key factor in determining the reaction mechanism and rate.[6]

Q3: How does the choice of solvent impact the reaction?

A3: The solvent plays a critical role in determining the reaction pathway and rate.[8][9]

  • Polar Protic Solvents (e.g., water, ethanol, methanol) can solvate both the carbocation and the leaving group, thus stabilizing the transition state of the SN1 reaction.[9] They can also hydrogen bond with strong nucleophiles, reducing their nucleophilicity and disfavoring the SN2 pathway.[1][8]

  • Polar Aprotic Solvents (e.g., acetone, DMF, DMSO, acetonitrile) are excellent for SN2 reactions.[8][9] They solvate the cation but not the anionic nucleophile, leaving the nucleophile "bare" and more reactive.[8]

Q4: What are common side reactions to be aware of?

A4: The most common side reaction is elimination (E1 or E2), which competes with substitution, especially when using a strong, sterically hindered base or at higher temperatures.[1] Solvolysis, where the solvent acts as the nucleophile, can also occur, particularly in polar protic solvents like alcohols or water.[6][10]

Q5: Is a catalyst required for this reaction?

A5: Generally, a catalyst is not required, as chloride is a reasonably good leaving group. However, in some cases, a Lewis acid might be used to facilitate the departure of the leaving group, though this is less common for a reactive substrate like chlorodiphenylmethane. For reactions involving alcohols, sometimes a non-nucleophilic base is added to deprotonate the alcohol, making it a more potent nucleophile.[5]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Potential CauseSuggested Solution
Poor Nucleophile Reactivity The chosen nucleophile may be too weak. Consult Table 1 for relative nucleophile strengths. For neutral nucleophiles like alcohols or amines, consider adding a non-nucleophilic base (e.g., pyridine, triethylamine) to deprotonate them in situ, increasing their nucleophilicity.[5][7]
Inappropriate Solvent Choice The solvent may be hindering the desired reaction pathway. For SN2 reactions with strong nucleophiles, switch to a polar aprotic solvent (e.g., DMF, DMSO).[8] For SN1 reactions with weak nucleophiles, use a polar protic solvent (e.g., ethanol, water).[9] Refer to Table 2 for guidance.
Reaction Temperature is Too Low Many substitution reactions require heating to proceed at a reasonable rate. Cautiously increase the temperature in increments (e.g., 10-20 °C) and monitor the reaction progress by TLC or GC. Be aware that higher temperatures can also promote elimination side reactions.
Steric Hindrance If using a bulky nucleophile, an SN2 reaction may be sterically hindered.[3] Consider using a less sterically demanding nucleophile if possible.

Problem 2: Formation of Multiple Products (Side Reactions)

Potential CauseSuggested Solution
Competition from Elimination (E1/E2) Elimination is favored by strongly basic nucleophiles and high temperatures.[1] To favor substitution, use a less basic nucleophile (e.g., N3-, CN- are good nucleophiles but weak bases).[6] Running the reaction at a lower temperature can also minimize elimination.
Solvolysis (Reaction with Solvent) If using a nucleophilic solvent (e.g., ethanol, water), it can compete with your intended nucleophile.[6] Switch to a non-nucleophilic solvent if possible (e.g., THF, DCM, acetonitrile). If the solvent is also the reactant (e.g., in an alcoholysis), ensure it is dry to prevent competing hydrolysis.
Over-alkylation of Amine Nucleophiles Primary and secondary amines can undergo multiple substitutions to form secondary, tertiary, or even quaternary ammonium salts.[5][11] To favor monosubstitution, use a large excess of the amine relative to the chlorodiphenylmethane.[5]

Data Presentation

Table 1: Relative Strength of Common Nucleophiles

StrengthNucleophiles
Excellent I-, HS-, RS-, CN-
Good Br-, N3-, RNH2, OH-, RO-
Fair Cl-, RCOO-
Weak H2O, ROH, RCOOH
Very Weak F-

Note: This is a general guide; nucleophilicity can be solvent-dependent.[6]

Table 2: Common Solvents and Their Influence on Substitution Reactions

SolventTypeDielectric Constant (ε)SN1 Favored?SN2 Favored?
Water (H2O)Polar Protic80YesNo
Methanol (MeOH)Polar Protic33YesNo
Ethanol (EtOH)Polar Protic24YesNo
Dimethyl Sulfoxide (DMSO)Polar Aprotic47NoYes
Acetonitrile (MeCN)Polar Aprotic38NoYes
Dimethylformamide (DMF)Polar Aprotic37NoYes
AcetonePolar Aprotic21NoYes
Dichloromethane (DCM)Non-polar9NoFair
Tetrahydrofuran (THF)Non-polar8NoFair

Experimental Protocols

Example Protocol: Synthesis of Azidodiphenylmethane via SN2 Reaction

This protocol describes a representative procedure for the substitution of chlorodiphenylmethane with sodium azide.

Materials:

  • Chlorodiphenylmethane (1.0 eq)

  • Sodium Azide (NaN3) (1.5 eq)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, dissolve chlorodiphenylmethane in anhydrous DMF.

  • Addition of Nucleophile: Add sodium azide to the solution in one portion.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing diethyl ether and water.

  • Extraction: Wash the organic layer sequentially with water (2x), saturated aqueous sodium bicarbonate solution (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Visualizations

Troubleshooting_Low_Yield start Low or No Yield check_nucleophile Is the nucleophile strong enough? start->check_nucleophile check_solvent Is the solvent appropriate for the desired mechanism? check_nucleophile->check_solvent Yes action_nucleophile Use stronger nucleophile or add a base to activate it. check_nucleophile->action_nucleophile No check_temp Is the reaction temperature adequate? check_solvent->check_temp Yes action_solvent Switch to appropriate solvent type (See Table 2). check_solvent->action_solvent No action_temp Increase temperature cautiously and monitor. check_temp->action_temp No end_bad Consult further literature for specific substrate issues. check_temp->end_bad Yes end_good Problem Solved action_nucleophile->end_good action_solvent->end_good action_temp->end_good

Caption: A decision tree for troubleshooting low reaction yield.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Assemble & Dry Glassware B Add Solvent & Reactant A->B C Add Nucleophile B->C D Heat & Stir C->D E Monitor by TLC/GC D->E F Quench & Extract E->F G Dry & Concentrate F->G H Purify (Chromatography) G->H I Characterize Product (NMR, MS) H->I

Caption: General workflow for a nucleophilic substitution experiment.

SN1_vs_SN2_Pathway cluster_conditions Reaction Conditions cluster_pathways Dominant Mechanism Condition1 Strong Nucleophile Polar Aprotic Solvent High [Nu:-] SN2 SN2 Pathway (Bimolecular) Inversion of Stereochemistry Condition1->SN2 Condition2 Weak Nucleophile Polar Protic Solvent Low [Nu:-] SN1 SN1 Pathway (Unimolecular) Racemization Condition2->SN1

Caption: Factors influencing the competition between SN1 and SN2 pathways.

References

resolving poor solubility of BZPPE in biological buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to the poor solubility of BZPPE (Benzylpiperazine) in biological buffers.

Frequently Asked Questions (FAQs)

Q1: What is BZPPE and why is its solubility in biological buffers a concern?

A1: BZPPE (Benzylpiperazine) is a synthetic compound with stimulant properties that acts on the serotonergic and dopaminergic systems.[1][2] Its hydrochloride salt is a white solid, while the free base is a yellowish-green liquid.[1] Like many research compounds, BZPPE is poorly soluble in aqueous solutions, which can lead to precipitation in biological buffers. This poor solubility can result in inconsistent and unreliable data in various in vitro and in vivo experiments.

Q2: What is the reported solubility of BZPPE in aqueous solutions?

Q3: What are the primary methods to improve the solubility of BZPPE in biological buffers?

A3: The most common strategies to enhance the solubility of poorly soluble weak bases like BZPPE include:

  • pH Adjustment: Lowering the pH of the buffer can increase the solubility of basic compounds.[6][7]

  • Use of Co-solvents: Adding a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[8]

  • Cyclodextrin Complexation: Encapsulating the BZPPE molecule within a cyclodextrin can enhance its aqueous solubility.[9][10][11]

Troubleshooting Guides

Issue 1: BZPPE precipitates out of solution upon addition to my biological buffer.

Possible Cause: The concentration of BZPPE exceeds its solubility limit in the chosen buffer at that specific pH and temperature.

Solutions:

  • Verify Buffer pH: Ensure the pH of your buffer is appropriate for dissolving a weakly basic compound like BZPPE (pKa ≈ 9.25). A lower pH will generally increase its solubility.

  • Prepare a Concentrated Stock in an Organic Solvent: Dissolve the BZPPE in a minimal amount of an organic co-solvent such as DMSO or ethanol to create a high-concentration stock solution. Then, dilute this stock into your aqueous buffer. Be mindful that the final concentration of the organic solvent should be low enough to not affect your experimental system.

  • Gentle Heating and Sonication: Gently warming the solution to 37°C and using an ultrasonic bath can sometimes help to dissolve the compound.[4] However, be cautious as this may only create a supersaturated solution that could precipitate later.

  • Consider a Different Buffer: The composition of the buffer can influence solubility.[12] If you are using a phosphate-based buffer, you could try a TRIS or HEPES-based buffer to see if solubility improves.

Issue 2: My experimental results are inconsistent, and I suspect BZPPE is not fully dissolved.

Possible Cause: Even if visible precipitation is not observed, the compound may not be fully solubilized, leading to variability in the effective concentration.

Solutions:

  • Filter the Solution: After attempting to dissolve the BZPPE, filter the solution through a 0.22 µm filter to remove any undissolved micro-precipitates before use in your assay.

  • Quantify the Soluble Fraction: Use a technique like HPLC-UV to determine the actual concentration of BZPPE in your final buffered solution after filtration.

  • Employ a Solubility Enhancement Technique: Proactively use one of the methods described below (pH adjustment, co-solvents, or cyclodextrins) to ensure complete dissolution.

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

This protocol describes how to prepare a BZPPE solution in a common biological buffer by modifying the pH.

  • Prepare the Buffer: Prepare your desired biological buffer (e.g., Phosphate-Buffered Saline - PBS) at the desired final concentration.

  • Initial pH Adjustment: Adjust the pH of the buffer to a value at least 2 pH units below the pKa of BZPPE (pKa ≈ 9.25). A starting pH of ~7.0 is often a good starting point for cell-based assays, but lower pH values will increase solubility further. Use a sterile solution of hydrochloric acid (HCl) for this adjustment.

  • Dissolve BZPPE: Add the BZPPE powder directly to the pH-adjusted buffer while vortexing or stirring.

  • Final pH Adjustment: Once the BZPPE is fully dissolved, slowly adjust the pH back to your desired experimental pH using a sterile solution of sodium hydroxide (NaOH).

  • Sterile Filtration: Sterile filter the final solution through a 0.22 µm filter before use.

Protocol 2: Solubility Enhancement using a Co-solvent

This protocol details the preparation of a BZPPE solution using a co-solvent.

  • Prepare a Concentrated Stock Solution: Dissolve the BZPPE in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock (e.g., 10 mM). Ensure the compound is fully dissolved.

  • Serial Dilution: Perform serial dilutions of the DMSO stock in your chosen biological buffer (e.g., PBS, TRIS, or HEPES).

  • Final Co-solvent Concentration: Ensure the final concentration of DMSO in your experimental sample is low (typically ≤ 0.5%) to avoid solvent-induced artifacts in biological assays.

  • Vortexing: Vortex the solution thoroughly after each dilution step to ensure homogeneity.

Protocol 3: Solubility Enhancement using Cyclodextrins

This protocol outlines the preparation of a BZPPE-cyclodextrin inclusion complex to improve aqueous solubility.

  • Choose a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and effective choice for enhancing the solubility of poorly soluble drugs.[13]

  • Prepare the Cyclodextrin Solution: Dissolve HP-β-CD in your desired biological buffer to create a stock solution (e.g., 10-50 mM).

  • Kneading Method:

    • Place a molar excess of HP-β-CD in a mortar.

    • Add a small amount of water to form a paste.

    • Gradually add the BZPPE powder and knead the mixture for 30-60 minutes.

    • Dry the resulting paste (e.g., in a desiccator or under vacuum).

    • The resulting powder is the BZPPE-cyclodextrin complex, which can then be dissolved in your biological buffer.[10]

  • Co-evaporation Method:

    • Dissolve BZPPE in a suitable organic solvent (e.g., methanol or ethanol).

    • Dissolve a molar excess of HP-β-CD in water.

    • Mix the two solutions and stir.

    • Evaporate the solvents under reduced pressure to obtain the solid inclusion complex.[10]

    • Dissolve the complex in your biological buffer.

Data Presentation

Table 1: Estimated Solubility of BZPPE and Analogs in PBS (pH 7.2)

CompoundEstimated Solubility in PBS (pH 7.2)Reference
BZPPE (Benzylpiperazine)Poorly Soluble (Qualitative)[3]
1,4-Dibenzylpiperazine HCl10 mg/mL[4]
MBZP (Methylbenzylpiperazine) HCl10 mg/mL[5]

Table 2: Common Co-solvents for Enhancing Solubility of Poorly Soluble Compounds

Co-solventTypical Final Concentration in AssaysNotes
DMSO (Dimethyl Sulfoxide)≤ 0.5%Can affect cell viability at higher concentrations.
Ethanol≤ 1%Can cause protein precipitation at higher concentrations.
PEG 400 (Polyethylene Glycol 400)1-10%Generally well-tolerated in many cell-based assays.

Table 3: Common Cyclodextrins for Solubility Enhancement

CyclodextrinProperties
α-CyclodextrinLimited use due to lower complexation efficiency with most drugs.[14]
β-CyclodextrinCommonly used but has lower aqueous solubility compared to its derivatives.
Hydroxypropyl-β-cyclodextrin (HP-β-CD)High aqueous solubility and low toxicity, making it a popular choice.
Sulfobutylether-β-cyclodextrin (SBE-β-CD)High aqueous solubility and can be used for parenteral formulations.

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubilization Solubilization Method cluster_final Final Steps start Start with BZPPE Powder stock Prepare Concentrated Stock start->stock ph_adjust pH Adjustment stock->ph_adjust Choose Method cosolvent Co-solvent Addition stock->cosolvent Choose Method cyclo Cyclodextrin Complexation stock->cyclo Choose Method buffer Prepare Biological Buffer buffer->ph_adjust buffer->cosolvent buffer->cyclo filter Sterile Filtration (0.22 µm) ph_adjust->filter cosolvent->filter cyclo->filter assay Use in Experiment filter->assay

Caption: Experimental workflow for preparing a soluble BZPPE solution.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron bzp BZPPE dat Dopamine Transporter (DAT) bzp->dat Inhibits Reuptake sert Serotonin Transporter (SERT) bzp->sert Inhibits Reuptake da_release Increased Dopamine Release dat->da_release ser_release Increased Serotonin Release sert->ser_release da Dopamine da_release->da ser Serotonin ser_release->ser da_receptor Dopamine Receptors da->da_receptor ser_receptor Serotonin Receptors (e.g., 5-HT2A) ser->ser_receptor downstream Downstream Signaling (Stimulant & Psychoactive Effects) da_receptor->downstream ser_receptor->downstream

Caption: Simplified signaling pathway of BZPPE's effects on dopaminergic and serotonergic systems.

References

Technical Support Center: Purity Analysis of BZPPE by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method optimization and purity analysis of 1-benzylpiperazine (BZPPE) by High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of BZPPE, offering potential causes and solutions to ensure accurate and reliable results.

IssuePotential CauseRecommended Solution
Peak Fronting 1. Sample Overload: Injecting a sample that is too concentrated.[1][2]1a. Dilute the sample and reinject. A 1-to-10 dilution is a good starting point.[2] 1b. Reduce the injection volume.
2. Incompatible Sample Solvent: The solvent used to dissolve the sample is stronger than the mobile phase.2. Dissolve the sample in the initial mobile phase if possible.
3. Column Temperature Too Low (less common in HPLC): Can sometimes contribute to poor peak shape.[2]3. If applicable to the method, try increasing the column temperature.
Peak Tailing 1. Secondary Interactions: Analyte interacting with active sites (e.g., free silanols) on the column stationary phase.1a. Add a competitor (e.g., a small amount of triethylamine) to the mobile phase to block active sites. 1b. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
2. Column Contamination or Void: Buildup of contaminants at the column inlet or a void has formed in the packing material.2a. Back-flush the column with a strong solvent. 2b. Replace the column if the problem persists.
Retention Time Drift 1. Inconsistent Mobile Phase Composition: Improperly prepared or degraded mobile phase.[3][4]1. Prepare fresh mobile phase, ensuring accurate measurements and thorough mixing. Degas the mobile phase before use.[3]
2. Poor Column Equilibration: Insufficient time for the column to stabilize with the mobile phase.[4]2. Increase the column equilibration time before starting the analytical run.
3. Fluctuations in Column Temperature: Inconsistent oven temperature.[4]3. Ensure the column oven is functioning correctly and maintaining a stable temperature.
Baseline Noise or Drift 1. Air Bubbles in the System: Air trapped in the pump, detector, or lines.[3]1. Degas the mobile phase and purge the HPLC system to remove any air bubbles.[3]
2. Contaminated Mobile Phase or System: Impurities in the solvents or buildup in the system.[5]2. Use high-purity solvents and flush the system with a strong, appropriate solvent.
3. Detector Lamp Issue: The detector lamp may be nearing the end of its life.3. Check the lamp's energy output and replace it if necessary.

Experimental Protocol: Optimized HPLC Method for BZPPE Purity

This protocol outlines a recommended starting method for the purity analysis of BZPPE. Further optimization may be required based on specific laboratory conditions and instrumentation.

1. Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water (v/v)
Gradient Elution 0-2 min: 10% Acetonitrile 2-10 min: 10-90% Acetonitrile 10-12 min: 90% Acetonitrile 12-12.1 min: 90-10% Acetonitrile 12.1-15 min: 10% Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase A (0.1% Formic Acid in Water)

2. Standard and Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of BZPPE reference standard and dissolve it in 100 mL of the sample diluent.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the BZPPE sample and dissolve it in 100 mL of the sample diluent.

3. System Suitability:

Before sample analysis, perform at least five replicate injections of the standard solution. The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor: ≤ 1.5

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

4. Purity Calculation:

The purity of the BZPPE sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visual Workflow and Logic

The following diagrams illustrate the troubleshooting workflow and the logical steps in the HPLC analysis of BZPPE.

HPLC_Troubleshooting_Workflow start Problem with Chromatogram peak_shape Peak Shape Issue? start->peak_shape retention_time Retention Time Drift? peak_shape->retention_time No fronting Peak Fronting peak_shape->fronting Yes tailing Peak Tailing peak_shape->tailing Also Yes baseline Baseline Issue? retention_time->baseline No solve_rt Check Mobile Phase Prep, Equilibration, & Temp. retention_time->solve_rt Yes solve_baseline Degas Mobile Phase, Purge System, Check Lamp baseline->solve_baseline Yes end Problem Resolved baseline->end No/Other Issue solve_fronting Dilute Sample or Change Sample Solvent fronting->solve_fronting solve_tailing Adjust Mobile Phase pH or Use Additive/New Column tailing->solve_tailing solve_fronting->end solve_tailing->end solve_rt->end solve_baseline->end

Caption: A flowchart for troubleshooting common HPLC issues.

HPLC_Analysis_Workflow prep Prepare Mobile Phase, Standard, and Sample system_setup Set Up HPLC System (Column, Temp, Flow) prep->system_setup equilibration Equilibrate Column system_setup->equilibration system_suitability Perform System Suitability Test equilibration->system_suitability analysis Analyze Blank, Standard, and Sample system_suitability->analysis If Passed data_processing Process Data and Calculate Purity analysis->data_processing

References

Validation & Comparative

A Comparative Analysis of 2-(4-Benzhydrylpiperazin-1-yl)ethanol and Other Piperazine-Based CNS Agents

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the pharmacological and structural aspects of piperazine-based compounds targeting the central nervous system.

The piperazine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1] Its unique structural and physicochemical properties, including the ability of its two nitrogen atoms to act as hydrogen bond acceptors and donors, facilitate specific and robust interactions with biological targets.[1] This often translates to improved pharmacokinetic profiles, such as enhanced aqueous solubility and bioavailability, which are critical for effective drug action.[1] The rigid yet versatile nature of the piperazine ring allows for precise orientation of pharmacophoric groups, enabling the fine-tuning of a compound's activity and selectivity.[1] Consequently, piperazine derivatives have found therapeutic applications as antihistamines, antipsychotics, antidepressants, and anxiolytics.[1][2]

This guide provides a comparative analysis of 2-(4-Benzhydrylpiperazin-1-yl)ethanol, a representative benzhydrylpiperazine, against other notable piperazine-based CNS agents. We will delve into their synthesis, pharmacological profiles, and the underlying structure-activity relationships, supported by experimental data and detailed protocols.

Pharmacological Profiles: A Comparative Overview

Piperazine-based compounds exhibit a broad spectrum of activities within the central nervous system, largely through their interactions with various neurotransmitter receptors.

This compound belongs to the benzhydrylpiperazine class, which has a rich history in the development of antihistamines that act as antagonists at the histamine H1 receptor.[1] Beyond its potential antihistaminic properties, analogues of this compound have shown promise for their anticonvulsant, antidepressant, and anxiolytic-like effects in preclinical studies.[1] Its mechanism of action is thought to involve interactions with dopaminergic and serotonergic systems.[1]

Other Piperazine-Based CNS Agents encompass a diverse range of therapeutic classes:

  • Antipsychotics: Many atypical antipsychotics feature a piperazine ring. These agents typically exhibit antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[3][4][5][6] The arylpiperazine motif is a common feature in this class.

  • Antidepressants and Anxiolytics: Certain piperazine derivatives act as agonists or partial agonists at serotonin 5-HT1A receptors, contributing to their antidepressant and anxiolytic effects.[2][7][8][9][10]

  • Antihistamines: The benzhydrylpiperazine framework is characteristic of many first-generation antihistamines with CNS activity.[1][11][12][13][14]

The following table summarizes the receptor binding affinities of selected piperazine-based CNS agents.

CompoundClassDopamine D2 (Ki, nM)Serotonin 5-HT2A (Ki, nM)Histamine H1 (Ki, nM)Reference
This compound BenzhydrylpiperazineData not availableData not availableData not available
Aripiprazole Atypical Antipsychotic< 0.3Data not availableData not available[15]
Compound 7 Atypical Antipsychotic>50-fold D2 vs D3 selectivityData not availableData not available[15]
Compound 6a D3 vs D2 selective ligand~500-fold D3 vs D2 selectivityData not availableData not available[16]
Ritanserin 5-HT2A AntagonistData not availableHigh affinityData not available[17]
Ketanserin 5-HT2A AntagonistData not availableHigh affinityData not available[17]
Desloratadine AntihistamineData not availableData not availableLong residence time[18][19]
Compound 13 5-HT1A/5-HT2A LigandData not available8-6670-107[9]
Compound 16 5-HT1A/5-HT2A LigandData not available8-6670-107[9]
Compound 4 5-HT1A LigandData not availableData not available0.78[10]
Compound 7 5-HT1A LigandData not availableData not available0.57[10]

Synthesis of this compound

A primary and well-established method for the synthesis of this compound involves the nucleophilic substitution reaction between 1-(2-hydroxyethyl)piperazine and chlorodiphenylmethane.[1]

Synthesis_Workflow reagent1 1-(2-Hydroxyethyl)piperazine reaction Nucleophilic Substitution reagent1->reaction reagent2 Chlorodiphenylmethane reagent2->reaction product This compound reaction->product Base (e.g., K2CO3) Solvent (e.g., Toluene) Heat

Caption: Synthetic pathway for this compound.

Experimental Protocols

Receptor Binding Assays

  • Objective: To determine the binding affinity of test compounds for specific CNS receptors (e.g., Dopamine D2, Serotonin 5-HT2A, Histamine H1).

  • Materials:

    • Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells).

    • Radioligand specific for the receptor (e.g., [3H]spiperone for D2, [3H]ketanserin for 5-HT2A, [3H]mepyramine for H1).[3][20]

    • Test compounds at various concentrations.

    • Incubation buffer (e.g., Tris-HCl with appropriate co-factors).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate cell membranes, radioligand, and varying concentrations of the test compound in the incubation buffer.

    • Allow the binding to reach equilibrium.

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Non-specific binding is determined in the presence of a high concentration of a known non-labeled ligand.

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • Data are analyzed using non-linear regression to determine the IC50 (concentration of test compound that inhibits 50% of specific radioligand binding), which is then converted to the Ki (inhibition constant) using the Cheng-Prusoff equation.

Signaling Pathways

The interaction of piperazine-based CNS agents with their target receptors initiates intracellular signaling cascades. For instance, antagonism of the Dopamine D2 receptor, a Gi-coupled receptor, leads to an increase in cellular levels of cyclic AMP (cAMP).

D2_Signaling_Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine Dopamine->D2R Activates Piperazine_Antagonist Piperazine Antagonist Piperazine_Antagonist->D2R Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates

Caption: Dopamine D2 receptor signaling pathway.

Structure-Activity Relationships (SAR)

The pharmacological activity of piperazine derivatives is highly dependent on the nature of the substituents on the piperazine ring.

  • N1-Substituent: The substituent at the N1 position often plays a crucial role in receptor affinity and selectivity. For arylpiperazines, the nature and substitution pattern of the aryl group significantly influence binding to dopamine and serotonin receptors.[3][4] Electron-donating groups on the aryl ring can enhance binding affinity for the D2 receptor.[4]

  • N4-Substituent: The substituent at the N4 position is critical for modulating the overall properties of the molecule. In the case of this compound, the benzhydryl group is a key feature for its activity, a common characteristic of many H1 antihistamines.[1] The length and nature of the linker between the piperazine ring and a terminal group can also impact activity.

Conclusion

This compound and other piperazine-based compounds represent a rich and diverse class of CNS agents. Their therapeutic potential stems from the versatility of the piperazine scaffold, which allows for the fine-tuning of pharmacological activity through chemical modification. This guide has provided a comparative overview of their properties, highlighting the importance of quantitative data and detailed experimental protocols in understanding their mechanism of action and guiding future drug discovery efforts. Further research is warranted to fully elucidate the pharmacological profile of this compound and its potential as a CNS therapeutic.

References

A Comparative Analysis of the Psychoactive Profiles of BZP and BZPPE: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the psychoactive profiles of 1-benzylpiperazine (BZP) and 1-(3,4-methylenedioxybenzyl)piperazine (BZPPE). While extensive research has characterized the stimulant properties of BZP, a significant data gap exists for BZPPE, limiting a direct, data-driven comparison.

Introduction

BZP is a well-documented psychoactive substance with stimulant effects comparable to amphetamine.[1][2] It has been the subject of numerous in vitro, in vivo, and human clinical studies. In contrast, BZPPE, also known as MDBZP, remains largely uncharacterized, with a notable absence of published preclinical and clinical data regarding its psychoactive profile.[3] This guide synthesizes the available information on BZP and highlights the current knowledge vacuum surrounding BZPPE.

Data Presentation: Quantitative Analysis

A direct quantitative comparison of the psychoactive profiles of BZP and BZPPE is not possible due to the lack of available data for BZPPE. The following table summarizes key pharmacological data for BZP.

ParameterBZPBZPPE
Receptor Binding Affinity (Kᵢ, nM)
Dopamine Transporter (DAT)175Data Not Available
Norepinephrine Transporter (NET)62Data Not Available
Serotonin Transporter (SERT)6050Data Not Available
5-HT₁ₐ ReceptorAgonist activityData Not Available
5-HT₂ₐ ReceptorAgonist activityData Not Available
α₂-AdrenoceptorAntagonistData Not Available
In Vitro Functional Activity (EC₅₀/IC₅₀, nM)
Dopamine Release278Data Not Available
Norepinephrine Release43Data Not Available
Serotonin Release711Data Not Available
Human Subjective Effects (200 mg oral dose) Increased euphoria, sociability, and drug liking[4]Data Not Available
Physiological Effects in Humans (200 mg oral dose) Increased blood pressure and heart rate[5]Data Not Available

Table 1: Summary of Pharmacological Data for BZP. Data for BZPPE is not available in published literature.

Psychoactive Profile of BZP

BZP primarily acts as a releasing agent and reuptake inhibitor of dopamine and norepinephrine, with significantly less activity at the serotonin transporter.[1][6] Its mechanism of action also involves agonist activity at various serotonin receptor subtypes and antagonist activity at α₂-adrenoceptors, contributing to its overall stimulant effect.[1]

Human studies have shown that BZP produces subjective effects similar to dextroamphetamine, including euphoria, increased sociability, and a desire to move.[1][4] Physiologically, BZP administration leads to increases in blood pressure and heart rate.[5]

The Unknown Profile of BZPPE

BZPPE is structurally related to BZP, with the addition of a methylenedioxy group to the benzyl ring. This structural motif is also found in 3,4-methylenedioxymethamphetamine (MDMA), suggesting that BZPPE might possess a unique psychoactive profile, potentially with more pronounced serotonergic effects compared to BZP. However, a World Health Organization report from 2012 stated that the effects of MDBP (BZPPE) are "largely unknown" and that no specific studies have been conducted to determine its abuse or dependence potential.[3] This critical lack of research prevents any definitive comparison with BZP.

Experimental Protocols

To characterize the psychoactive profile of BZPPE and enable a robust comparison with BZP, the following experimental protocols would be essential.

Receptor Binding Assays

Objective: To determine the binding affinities of BZPPE for key monoamine transporters and receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing the target transporters (DAT, NET, SERT) or receptors (e.g., 5-HT receptor subtypes) are prepared from transfected cell lines or rodent brain tissue.

  • Radioligand Binding: Membranes are incubated with a specific radioligand for the target protein and varying concentrations of the test compound (BZPPE).

  • Separation and Counting: Bound and free radioligand are separated by rapid filtration. The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.

In Vitro Neurotransmitter Release and Uptake Assays

Objective: To determine the functional effects of BZPPE on dopamine, norepinephrine, and serotonin release and uptake.

Methodology:

  • Synaptosome Preparation: Synaptosomes are prepared from specific brain regions of rodents (e.g., striatum for dopamine, hippocampus for serotonin).

  • Neurotransmitter Uptake Assay: Synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [³H]dopamine) and varying concentrations of BZPPE. The amount of radioactivity taken up by the synaptosomes is measured.

  • Neurotransmitter Release Assay: Synaptosomes are preloaded with a radiolabeled neurotransmitter. The ability of BZPPE to induce the release of the neurotransmitter into the supernatant is then measured.

  • Data Analysis: The concentration of BZPPE that causes 50% of the maximal effect (EC₅₀ for release) or 50% inhibition of uptake (IC₅₀) is calculated.

In Vivo Microdialysis

Objective: To measure the effects of BZPPE on extracellular neurotransmitter levels in the brains of awake, freely moving animals.

Methodology:

  • Probe Implantation: A microdialysis probe is surgically implanted into a specific brain region (e.g., nucleus accumbens) of an anesthetized rodent.

  • Perfusion and Sampling: After a recovery period, the probe is perfused with artificial cerebrospinal fluid, and dialysate samples are collected at regular intervals.

  • Drug Administration: BZPPE is administered systemically (e.g., via intraperitoneal injection), and dialysate collection continues.

  • Neurochemical Analysis: The concentrations of dopamine, serotonin, and their metabolites in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Changes in extracellular neurotransmitter levels following drug administration are expressed as a percentage of the baseline levels.

Visualizations

Signaling Pathway

BZP BZP / BZPPE DAT Dopamine Transporter (DAT) BZP->DAT Inhibits Reuptake & Promotes Efflux NET Norepinephrine Transporter (NET) BZP->NET Inhibits Reuptake & Promotes Efflux SERT Serotonin Transporter (SERT) BZP->SERT Weakly Interacts DA_NE_Release ↑ Dopamine & Norepinephrine Release DAT->DA_NE_Release NET->DA_NE_Release SERT_Activity Variable Serotonin Activity SERT->SERT_Activity Stimulant_Effects Stimulant Psychoactive Effects DA_NE_Release->Stimulant_Effects SERT_Activity->Stimulant_Effects

Caption: Proposed monoaminergic signaling pathways for BZP and potentially BZPPE.

Experimental Workflow

Start Start: Characterize BZPPE Psychoactivity In_Vitro In Vitro Studies Start->In_Vitro Receptor_Binding Receptor Binding Assays (DAT, NET, SERT, 5-HT) In_Vitro->Receptor_Binding Functional_Assays Neurotransmitter Release/ Uptake Assays In_Vitro->Functional_Assays In_Vivo In Vivo Studies Receptor_Binding->In_Vivo Functional_Assays->In_Vivo Microdialysis Microdialysis in Rodents In_Vivo->Microdialysis Behavioral_Pharm Behavioral Pharmacology (Locomotor Activity, Drug Discrimination) In_Vivo->Behavioral_Pharm Comparison Compare Data with Published BZP Profile Microdialysis->Comparison Behavioral_Pharm->Comparison Conclusion Determine Relative Psychoactive Profile Comparison->Conclusion

Caption: Experimental workflow for characterizing the psychoactive profile of BZPPE.

Logical Relationship

BZP BZP (Known Psychoactive Profile) Structural_Similarity Structural Similarity (Piperazine Core) BZP->Structural_Similarity BZPPE BZPPE (Unknown Psychoactive Profile) BZPPE->Structural_Similarity Methylenedioxy_Group Key Structural Difference: Methylenedioxy Group on Benzyl Ring BZPPE->Methylenedioxy_Group Data_Gap Significant Data Gap (Lack of Experimental Studies) BZPPE->Data_Gap Hypothesized_Effects Hypothesized Altered Psychoactive Profile for BZPPE Methylenedioxy_Group->Hypothesized_Effects Hypothesized_Effects->Data_Gap Requires Experimental Validation

Caption: Logical relationship between BZP, BZPPE, and the current state of research.

Conclusion

While BZP is a well-characterized psychoactive compound with a clear stimulant profile, BZPPE remains an enigmatic substance. The structural similarities between the two, particularly the addition of the methylenedioxy group in BZPPE, suggest the potential for a distinct psychoactive profile, possibly with enhanced serotonergic activity. However, without dedicated in vitro and in vivo studies, any comparison remains speculative. This guide underscores the critical need for further research to elucidate the pharmacological and toxicological properties of BZPPE to better understand its potential effects and public health implications.

References

A Comparative Guide to the Analytical Method Validation for 2-(4-Benzhydrylpiperazin-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the validation of 2-(4-Benzhydrylpiperazin-1-yl)ethanol, a known process impurity in the synthesis of the antihistamine Cetirizine. The selection of a robust and reliable analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines the experimental protocols and performance data for two common analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation: A Comparative Analysis of Analytical Methods

The following table summarizes the key performance parameters of a validated HPLC method for the analysis of Cetirizine and its related impurities, including this compound, and a representative GC-MS method adapted for the analysis of piperazine derivatives.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) > 0.999> 0.99
Accuracy (Recovery %) 98.0 - 102.0%95.0 - 105.0%
Precision (RSD %) < 2.0%< 5.0%
Limit of Detection (LOD) 0.08 - 0.26 µg/mL[1]~0.004 µg/mL[2][3]
Limit of Quantitation (LOQ) 0.28 - 0.86 µg/mL[1]~0.016 µg/mL[2][3]

Note: Data for the HPLC method is based on studies of Cetirizine and its related impurities.[1] Data for the GC-MS method is representative of validated methods for other piperazine derivatives and serves as a comparative benchmark.[2][3]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Cetirizine and Related Impurities

This method is adapted from a validated procedure for the determination of Cetirizine and its process-related impurities.[1]

  • Chromatographic System:

    • Column: Hypersil BDS C18, 5 µm, 4.6 x 250 mm (or equivalent)

    • Mobile Phase: A mixture of 0.05 M dihydrogen phosphate buffer, acetonitrile, methanol, and tetrahydrofuran in a ratio of 12:5:2:1 (v/v/v/v), with the pH adjusted to 5.5.

    • Flow Rate: 1.0 mL/min

    • Detection: UV spectrophotometry at 230 nm

    • Injection Volume: 20 µL

  • Standard and Sample Preparation:

    • Standard Solution: A known concentration of this compound reference standard is prepared in the mobile phase.

    • Sample Solution: The drug substance or formulation is dissolved in the mobile phase to a suitable concentration.

  • Validation Parameters:

    • Specificity: The ability of the method to separate and quantify the analyte in the presence of other components is assessed by analyzing blank samples and samples spiked with known impurities.

    • Linearity: A series of solutions with concentrations ranging from the LOQ to 150% of the expected impurity level are analyzed to establish the linear relationship between concentration and detector response.

    • Accuracy: The accuracy is determined by the recovery of a known amount of the impurity spiked into a placebo or sample matrix.

    • Precision: The precision of the method is evaluated by repeated injections of the same sample (repeatability) and by analyzing different samples on different days (intermediate precision).

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the signal-to-noise ratio of the analyte peak.

Gas Chromatography-Mass Spectrometry (GC-MS) Method (Representative)

This protocol is a representative method for the analysis of piperazine derivatives and can be adapted and validated for this compound.

  • Chromatographic System:

    • Column: A non-polar capillary column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector: Split/splitless injector, with the temperature set to 280°C.

    • Oven Temperature Program: An initial temperature of 150°C, held for 2 minutes, then ramped to 280°C at a rate of 20°C/min, and held for 5 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: 50-550 amu.

  • Sample Preparation:

    • Samples are dissolved in a suitable organic solvent (e.g., methanol, dichloromethane).

    • Derivatization (e.g., with trifluoroacetic anhydride) may be necessary to improve the volatility and chromatographic properties of the analyte.

  • Validation Parameters:

    • The validation parameters (specificity, linearity, accuracy, precision, LOD, and LOQ) are assessed in a similar manner to the HPLC method, with appropriate adjustments for the GC-MS technique.

Mandatory Visualizations

Workflow for Analytical Method Validation

The following diagram illustrates the logical workflow for the validation of an analytical method according to established guidelines.

Analytical_Method_Validation_Workflow cluster_planning Planning & Development cluster_execution Execution of Validation Studies cluster_documentation Documentation & Implementation define_scope Define Scope & Purpose develop_method Develop Analytical Method define_scope->develop_method define_validation_params Define Validation Parameters develop_method->define_validation_params specificity Specificity define_validation_params->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_report Prepare Validation Report robustness->validation_report sop Write Standard Operating Procedure (SOP) validation_report->sop implementation Implement for Routine Use sop->implementation

Caption: A flowchart of the analytical method validation process.

Potential Signaling Pathway Involvement of Benzhydrylpiperazine Derivatives

Benzhydrylpiperazine derivatives have been investigated for their pharmacological activities, including the dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). This pathway is crucial in the inflammatory response.

Signaling_Pathway cluster_cox COX Pathway cluster_lox LOX Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa cox2 COX-2 aa->cox2 lox5 5-LOX aa->lox5 prostaglandins Prostaglandins (e.g., PGE2) cox2->prostaglandins inflammation_pain Inflammation, Pain, Fever prostaglandins->inflammation_pain leukotrienes Leukotrienes (e.g., LTB4) lox5->leukotrienes inflammation_bronchoconstriction Inflammation, Bronchoconstriction leukotrienes->inflammation_bronchoconstriction inhibitor Benzhydrylpiperazine Derivatives inhibitor->cox2 Inhibition inhibitor->lox5 Inhibition

Caption: Dual inhibition of COX-2 and 5-LOX pathways by benzhydrylpiperazine derivatives.

References

A Comparative Guide to 2-(4-Benzhydrylpiperazin-1-yl)ethanol as a Reference Standard for Cetirizine Impurity Profiling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-(4-Benzhydrylpiperazin-1-yl)ethanol with other potential impurities of Cetirizine, offering supporting experimental data for their analytical profiling. The information presented herein is intended to assist researchers and drug development professionals in the selection and application of appropriate reference standards for ensuring the quality and safety of Cetirizine drug products.

Introduction to Cetirizine and its Impurities

Cetirizine is a second-generation antihistamine widely used for the treatment of allergic rhinitis and urticaria.[1] The manufacturing process of Cetirizine, as well as its degradation over time, can lead to the formation of various impurities.[2] These impurities, even in trace amounts, can potentially impact the safety and efficacy of the final drug product. Therefore, rigorous analytical monitoring and control of these impurities are critical for regulatory compliance and patient safety.

This compound is a known process-related impurity of Cetirizine. This guide evaluates its utility as a reference standard in comparison to other known impurities.

Comparative Analysis of Cetirizine Impurities

A variety of impurities have been identified in Cetirizine drug substances and products. These can be broadly categorized as process-related impurities, degradation products, and formulation-related impurities. The selection of appropriate reference standards is crucial for the accurate quantification of these impurities.

Table 1: Key Impurities of Cetirizine and their Classification

Impurity NameCAS NumberClassification
This compound10527-64-7Process-related
Cetirizine Related Compound A (EP/USP)303-26-4Process-related/Degradation
Cetirizine Related Compound B (USP)108983-83-1Process-related
Cetirizine Related Compound C (USP)83881-59-8Process-related
Deschlorocetirizine83881-53-2Process-related
4-Chlorobenzophenone134-85-0Starting Material
Cetirizine N-OxideNot AvailableDegradation Product
Cetirizine Glycerol EsterNot AvailableFormulation-related

Quantitative Performance of Analytical Methods

The performance of an analytical method is critical for the reliable detection and quantification of impurities. Key performance indicators include the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). The following table summarizes the performance of a validated HPLC method for the determination of Cetirizine and its related impurities.

Table 2: Method Validation Data for the Analysis of Cetirizine and its Impurities [3][4]

AnalyteLimit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)
Cetirizine0.100.34
Cetirizine Related Impurities0.08 - 0.260.28 - 0.86

Note: The range for related impurities is based on a study that did not individually list all impurities. The performance for a specific impurity, including this compound, may vary.

Another study reported an LOD of 0.2 µg/mL and an LOQ of 1 µg/mL for cetirizine dihydrochloride using a different HPLC method.[5]

Experimental Protocols

Accurate and reproducible impurity profiling relies on well-defined analytical methods. Below are detailed protocols for the analysis of Cetirizine and its impurities using High-Performance Liquid Chromatography (HPLC).

HPLC Method for Simultaneous Determination of Cetirizine and its Related Impurities[3][4]

This method is suitable for the determination of Cetirizine and its related impurities in oral solutions and tablet formulations.

  • Chromatographic System:

    • Column: Hypersil BDS C18, 5 µm, 4.6 x 250 mm

    • Detector: UV at 230 nm

    • Mobile Phase: 0.05 M dihydrogen phosphate:acetonitrile:methanol:tetrahydrofuran (12:5:2:1, v/v/v/v), pH 5.5

    • Flow Rate: 1 mL/min

    • Injection Volume: 20 µL

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of the reference standard in the mobile phase. Further dilute to the desired concentration.

    • Sample Solution (Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer an accurately weighed portion of the powder, equivalent to about 10 mg of Cetirizine, to a 100-mL volumetric flask. Add about 70 mL of the mobile phase, sonicate for 15 minutes, and dilute to volume with the mobile phase. Filter a portion of this solution through a 0.45-µm filter.

USP Monograph Method for Organic Impurities in Cetirizine Hydrochloride[6]

The United States Pharmacopeia (USP) provides two procedures for the analysis of organic impurities in Cetirizine Hydrochloride.

  • Procedure 1:

    • Column: 4.6-mm x 25-cm; 5-µm packing L1

    • Mobile Phase: Acetonitrile, buffer, and 1 N sulfuric acid (93:5:2)

    • Flow Rate: 2 mL/min

    • Detector: UV at 230 nm

  • Procedure 2:

    • Column: 4.6-mm x 25-cm; 5-µm packing L1

    • Mobile Phase: Gradient elution with Buffer A (solution of tetrabutylammonium hydrogen sulfate and monobasic sodium phosphate) and Buffer B (acetonitrile)

    • Flow Rate: 1.5 mL/min

    • Detector: UV at 220 nm

Visualizing Workflows and Relationships

Logical Workflow for Cetirizine Impurity Profiling

The following diagram illustrates a typical workflow for the identification and quantification of impurities in a Cetirizine drug substance or product.

cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Analysis cluster_3 Reporting drug_substance Cetirizine Drug Substance/Product dissolution Dissolution in appropriate solvent drug_substance->dissolution filtration Filtration dissolution->filtration hplc HPLC Analysis filtration->hplc peak_identification Peak Identification and Quantification hplc->peak_identification reference_standards Reference Standards (e.g., this compound) reference_standards->hplc comparison Comparison with Specification Limits peak_identification->comparison report Impurity Profile Report comparison->report

Caption: Workflow for Cetirizine Impurity Profiling.

Structural Relationship of Cetirizine and Key Impurities

This diagram shows the structural relationship between Cetirizine and some of its key impurities, highlighting the structural similarity of this compound.

cetirizine Cetirizine C₂₁H₂₅ClN₂O₃ impurity_ethanol This compound C₁₉H₂₄N₂O cetirizine->impurity_ethanol Loss of -CH₂COOH and reduction impurity_a Cetirizine Related Compound A C₁₇H₁₉ClN₂ cetirizine->impurity_a Loss of ethoxyacetic acid group impurity_b Cetirizine Related Compound B C₁₉H₂₆Cl₂N₂O impurity_ethanol->impurity_b Chlorination

References

Unlocking Therapeutic Potential: A Comparative Docking Analysis of Benzhydrylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents is a continuous journey of synthesis, evaluation, and optimization. Among the myriad of scaffolds, benzhydrylpiperazine derivatives have emerged as a versatile class of compounds with a broad spectrum of biological activities. This guide provides a comparative overview of recent molecular docking studies on these derivatives, offering insights into their binding interactions with various therapeutic targets. By presenting quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows, this document aims to be a valuable resource for advancing the rational design of next-generation benzhydrylpiperazine-based drugs.

Molecular docking has become an indispensable tool in structure-based drug discovery, providing predictions of the binding modes and affinities of small molecules to macromolecular targets.[1] This computational approach allows for the efficient screening of virtual libraries of compounds and the prioritization of candidates for synthesis and biological testing. In the context of benzhydrylpiperazine derivatives, docking studies have been instrumental in elucidating their mechanisms of action and guiding the design of more potent and selective inhibitors for a range of diseases, including cancer, inflammation, and microbial infections.

Comparative Docking Performance Across Key Therapeutic Targets

Recent research has highlighted the potential of benzhydrylpiperazine derivatives to interact with a diverse array of biological targets. The following tables summarize the key quantitative findings from various comparative docking studies, providing a snapshot of the binding affinities and inhibitory concentrations of representative compounds.

Table 1: Anticancer Activity and Docking Scores
Compound Target Protein (PDB ID) Binding Energy (kcal/mol) Docking Score In Vitro Activity (IC50, µM)
Compound 11 (3-acetylphenyl substituted)CDK2/cyclin A2 (7B7S)Not ReportedNot Reported16.80 (HL-60), 18.50 (Z138), 19.20 (DND-41)[2][3]
Kinase Akt1 PKB alpha (4GV1)Not ReportedNot Reported[2][3]
Compound 9d (para-chloro substituted)COX-2 (3LN1)Not ReportedEncouraging Glide/Dock Scores7.87 (vs 5-LOX)[4]
5-LOX (6N2W)Not ReportedEncouraging Glide/Dock Scores[4]
Compound 9g (4-nitro substituted)COX-2 (3LN1)Not ReportedEncouraging Glide/Dock Scores9.16 (vs 5-LOX)[4]
5-LOX (6N2W)Not ReportedEncouraging Glide/Dock Scores[4]
BS230 (3-(4-chlorobenzoyl)-2-{2-[4-(3,4-dichlorophenyl)-1-piperazinyl]-2-oxoethyl}-4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide)DNA-Topo II complex-66.6 kJ/molNot ReportedStronger cytotoxicity towards cancer cells than Doxorubicin[5][6][7]
Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivative (SA7)Carbonic Anhydrase IX (5FL4)-8.61Not ReportedGood membrane permeability[8][9]
Table 2: Antimicrobial and Enzyme Inhibition Docking Data
Compound Target Enzyme (PDB ID) Binding Energy (kcal/mol) Docking Score In Vitro Activity (IC50, µM or MIC, µg/mL)
2-chloro-6-fluorobenzyl substituted Triazole 7eDNA Gyrase B-22.498Not ReportedSignificant antibacterial activity[10]
2,4-dichlorobenzyl Triazole 7fDNA Gyrase B-22.569Not ReportedSignificant antibacterial activity[10]
2,4-dinitrobenzenesulfonamide derivativesMycobacterium tuberculosis H37RvNot ReportedNot ReportedMIC: 0.78 to >25[11][12]
N-(4-ethylphenyl)4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b)ButyrylcholinesteraseNot ReportedNot Reported0.82[13]
Benzimidazole-piperazine derivative 9L (meta-nitro substituted)UreaseFavorable Binding EnergiesNot Reported0.15[14]

Experimental Protocols for Molecular Docking

The methodologies employed in the cited docking studies generally follow a standardized workflow, which is crucial for the reproducibility and comparison of results. A typical protocol is outlined below.

Protein Preparation

The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). The protein is then prepared for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate bond orders and charges. This step is critical for ensuring the accuracy of the docking calculations.

Ligand Preparation

The 2D structures of the benzhydrylpiperazine derivatives are sketched and converted to 3D structures. Energy minimization is then performed using a suitable force field to obtain a low-energy conformation of each ligand.

Grid Generation and Docking Simulation

A grid box is defined around the active site of the target protein, encompassing the region where the ligand is expected to bind. The docking simulation is then performed using software such as AutoDock, Glide, or GOLD. These programs explore a wide range of possible conformations and orientations of the ligand within the active site and calculate a score or binding energy for each pose. The screening process may involve hierarchical steps like high-throughput virtual screening (HTVS), standard precision (SP) docking, and extra precision (XP) docking.[4]

Analysis and Validation

The resulting docked poses are analyzed to identify the most favorable binding mode. This is typically the pose with the lowest binding energy or the best docking score. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are examined to understand the basis of binding. The docking protocol is often validated by re-docking the co-crystallized ligand into the active site and calculating the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation.[4]

Visualizing the Landscape: Pathways and Workflows

To provide a clearer understanding of the biological context and the research process, the following diagrams have been generated using Graphviz.

G Experimental Workflow for Docking Studies cluster_synthesis Compound Synthesis & Characterization cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Validation s1 Design of Benzhydrylpiperazine Derivatives s2 Chemical Synthesis s1->s2 s3 Purification & Characterization (NMR, MS) s2->s3 d2 Ligand Preparation & Energy Minimization s3->d2 d1 Target Identification & Protein Preparation (PDB) d3 Molecular Docking Simulation d1->d3 d2->d3 d4 Binding Affinity & Interaction Analysis d3->d4 v1 Biological Assays (e.g., IC50 determination) d4->v1 v2 Structure-Activity Relationship (SAR) Analysis v1->v2 v2->s1 Optimization

A typical experimental workflow for comparative docking studies.

G Simplified COX/LOX Inflammatory Pathway cluster_inhibitors Inhibition by Benzhydrylpiperazine Derivatives AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 LOX 5-LOX AA->LOX PGs Prostaglandins (PGs) COX1->PGs TXA2 Thromboxane A2 COX1->TXA2 COX2->PGs Inflammation Inflammation PGs->Inflammation TXA2->Inflammation LTs Leukotrienes (LTs) LOX->LTs LTs->Inflammation Inhibitor Benzhydrylpiperazine Derivatives (e.g., 9d, 9g) Inhibitor->COX2 Inhibitor->LOX

Targeting inflammation via the COX and 5-LOX pathways.

G PI3K/Akt Signaling Pathway in Cancer cluster_inhibition Inhibition by Benzhydrylpiperazine Derivatives RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PIP3->Akt PDK1->Akt phosphorylates mTOR mTOR Akt->mTOR CellSurvival Cell Survival, Proliferation, Growth Akt->CellSurvival mTOR->CellSurvival Inhibitor Benzhydrylpiperazine Derivatives (e.g., Compound 11) Inhibitor->Akt

Inhibition of the pro-survival PI3K/Akt signaling pathway.

Conclusion and Future Directions

The comparative analysis of docking studies reveals the significant potential of benzhydrylpiperazine derivatives as scaffolds for the development of novel therapeutics. The encouraging docking scores and binding energies, coupled with promising in vitro activities, underscore the value of computational approaches in guiding medicinal chemistry efforts. The diverse range of targets, from cancer-related kinases and enzymes involved in inflammation to bacterial proteins, highlights the versatility of this chemical class.

Future research should focus on leveraging the insights gained from these docking studies to design derivatives with improved potency, selectivity, and pharmacokinetic profiles. The synthesis of novel analogs with substitutions predicted to enhance binding interactions, followed by rigorous biological evaluation, will be crucial for translating these in silico findings into tangible clinical candidates. The continued integration of computational and experimental approaches will undoubtedly accelerate the discovery and development of the next generation of benzhydrylpiperazine-based drugs.

References

Navigating Anticonvulsant Discovery: A Comparative Analysis of Pyrrolidine-2,5-dione Analogues In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "BZPPE Analogues" : Initial searches for in vivo anticonvulsant efficacy data on analogues of 2-(4-benzhydrylpiperazin-1-yl)ethanol (BZPPE) did not yield sufficient publicly available research for a comprehensive comparison. Therefore, this guide pivots to a well-researched class of compounds with demonstrated anticonvulsant potential: pyrrolidine-2,5-dione analogues . This class of compounds has been the subject of numerous in vivo studies, providing a robust dataset for comparing anticonvulsant efficacy and neurotoxicity.

This guide provides a comparative overview of the in vivo anticonvulsant efficacy of a series of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide analogues. The data presented is compiled from preclinical studies and is intended for researchers, scientists, and drug development professionals actively involved in the discovery of novel antiepileptic drugs.

Comparative Anticonvulsant Efficacy and Neurotoxicity

The anticonvulsant activity of pyrrolidine-2,5-dione analogues has been extensively evaluated in rodent models of epilepsy. The most common screening tests include the maximal electroshock (MES) test, which is a model of generalized tonic-clonic seizures, the subcutaneous pentylenetetrazole (scPTZ) test, a model for absence seizures, and the 6-Hz psychomotor seizure model, which is considered a model for therapy-resistant focal seizures.[1][2][3][4] Neurotoxicity is typically assessed using the rotarod test to measure motor impairment.

The following table summarizes the in vivo anticonvulsant efficacy (ED₅₀) and neurotoxicity (TD₅₀) of selected 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide analogues. Lower ED₅₀ values indicate higher potency.

Compound IDSubstitution PatternMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)6-Hz (32 mA) ED₅₀ (mg/kg)6-Hz (44 mA) ED₅₀ (mg/kg)Rotarod TD₅₀ (mg/kg)Protective Index (PI = TD₅₀/ED₅₀ MES)
Compound 14 3-CF₃ phenylpiperazine, dimethylamino49.6[1][4]67.4[1][4]31.3[1][4]63.2[1][4]> 300> 6.0
Compound 30 Not specified in snippet45.6[3][5]Not specified39.5[3][5]Not specified162.4[3][5]3.6
Compound 22 Not specified in snippet23.7[6]59.4[6]22.4[6]Not specifiedNot specifiedNot specified
Compound 6 3-(2-chlorophenyl), 4-(4-fluorophenyl)piperazinyl68.30[7]> 10028.20[7]Not specified> 300> 4.4
Compound 33 3-(benzo[b]thiophen-2-yl)27.4[8]> 10030.8[8]Not specified> 200> 7.3
Valproic Acid (VPA) Reference Drug252.74[7]Not specified130.64[7]Not specifiedNot specifiedNot specified

Experimental Protocols

The following are detailed methodologies for the key in vivo experiments cited in this guide.

Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model to identify anticonvulsant drugs effective against generalized tonic-clonic seizures.[9][10][11]

  • Animals: Male albino mice (e.g., CD-1) are typically used.

  • Apparatus: An electroconvulsive shock apparatus with corneal electrodes.

  • Procedure:

    • The test compound is administered to the animals, usually intraperitoneally (i.p.).

    • After a predetermined time for drug absorption, a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes moistened with saline.[9]

    • The animals are observed for the presence or absence of a tonic hindlimb extension.

    • Protection is defined as the abolition of the tonic hindlimb extension phase of the seizure.[9]

    • The ED₅₀, the dose that protects 50% of the animals, is calculated.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

The scPTZ test is a primary screening model for anticonvulsants that are effective against absence seizures.[12][13]

  • Animals: Male albino mice are commonly used.

  • Procedure:

    • The test compound is administered to the animals (i.p.).

    • Following the drug absorption period, a convulsant dose of pentylenetetrazole (PTZ), typically 85 mg/kg for CF-1 mice, is injected subcutaneously in the midline of the neck.[12]

    • The animals are then placed in individual observation cages and monitored for the onset of clonic seizures (characterized by spasms of the forelimbs, hindlimbs, and/or jaw) for a period of 30 minutes.[12]

    • Protection is defined as the absence of a clonic seizure lasting for at least 5 seconds.

    • The ED₅₀ is determined as the dose that protects 50% of the animals from the convulsant effects of PTZ.

6-Hz Psychomotor Seizure Test

The 6-Hz seizure model is used to identify anticonvulsants that may be effective against psychomotor and therapy-resistant focal seizures.[14][15][16]

  • Animals: Male albino mice.

  • Apparatus: An electroconvulsive shock apparatus with corneal electrodes.

  • Procedure:

    • The test compound is administered to the animals (i.p.).

    • After the appropriate drug absorption time, a constant current electrical stimulus (e.g., 32 mA or 44 mA, 6 Hz, 0.2 ms pulse width, for 3 seconds) is delivered through corneal electrodes.[15]

    • The animals are observed for seizure activity, which is characterized by a "stunned" posture, forelimb clonus, and twitching of the vibrissae.[14]

    • An animal is considered protected if it resumes normal exploratory behavior within 10 seconds of the stimulation.[15]

    • The ED₅₀ is calculated as the dose that protects 50% of the animals.

Rotarod Neurotoxicity Test

The rotarod test is used to assess motor coordination and identify any motor impairment (neurotoxicity) caused by the test compounds.[17][18][19]

  • Animals: Male albino mice.

  • Apparatus: A rotating rod apparatus (e.g., Rotarod).

  • Procedure:

    • Prior to drug administration, mice are trained to stay on the rotating rod (e.g., accelerating from 4 to 40 rpm over 300 seconds).[17]

    • The test compound is administered to the trained animals.

    • At the time of peak effect, the mice are placed back on the rotating rod.

    • The latency to fall off the rod is recorded. An inability to remain on the rod for a specified period (e.g., 180 seconds) is considered an indication of neurotoxicity.

    • The TD₅₀, the dose that causes motor impairment in 50% of the animals, is determined.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the in vivo screening of novel anticonvulsant compounds.

Anticonvulsant_Screening_Workflow cluster_preliminary Preliminary Screening cluster_neurotoxicity Neurotoxicity Assessment cluster_data_analysis Data Analysis cluster_outcome Outcome Compound_Admin Compound Administration (i.p. to mice) MES_Test Maximal Electroshock (MES) Test Compound_Admin->MES_Test scPTZ_Test Subcutaneous PTZ (scPTZ) Test Compound_Admin->scPTZ_Test SixHz_Test 6-Hz Seizure Test Compound_Admin->SixHz_Test Rotarod_Test Rotarod Test Compound_Admin->Rotarod_Test ED50_Calc ED₅₀ Calculation MES_Test->ED50_Calc scPTZ_Test->ED50_Calc SixHz_Test->ED50_Calc TD50_Calc TD₅₀ Calculation Rotarod_Test->TD50_Calc PI_Calc Protective Index (PI) Calculation ED50_Calc->PI_Calc TD50_Calc->PI_Calc Lead_Candidate Lead Candidate Identification PI_Calc->Lead_Candidate

References

Evaluating 2-(4-Benzhydrylpiperazin-1-yl)ethanol Derivatives as Dual COX-2/5-LOX Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for safer and more effective anti-inflammatory agents has led to the exploration of dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). This strategy aims to overcome the limitations of traditional non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors by simultaneously blocking the production of prostaglandins and leukotrienes, key mediators of inflammation. This guide provides a comparative evaluation of a series of novel benzhydrylpiperazine-based compounds, focusing on their potential as dual COX-2/5-LOX inhibitors. The data and methodologies presented are based on a pivotal study in the field, offering a comprehensive resource for researchers.

Quantitative Comparison of Inhibitory Activity

A series of benzhydrylpiperazine derivatives were synthesized and evaluated for their in vitro inhibitory activity against COX-2 and 5-LOX enzymes. The half-maximal inhibitory concentrations (IC50) were determined and compared with standard reference drugs, celecoxib (a selective COX-2 inhibitor) and zileuton (a 5-LOX inhibitor).

CompoundSubstitution (R)COX-2 IC50 (µM)5-LOX IC50 (µM)
9d 4-Cl0.25 ± 0.037.87 ± 0.33
9g Not specified in abstractData not in abstract9.16
Celecoxib(Standard)0.36 ± 0.023-
Zileuton(Standard)-14.29 ± 0.173

Data sourced from Saraf et al.[1][2]

Among the synthesized derivatives, compound 9d , which features a 4-chloro substitution on the terminal phenyl ring, demonstrated the most promising dual inhibitory profile.[1][3] It exhibited more potent COX-2 inhibition than the standard drug celecoxib and significantly greater 5-LOX inhibition than zileuton.[1][2] The potent dual inhibitory action of these benzhydrylpiperazine analogues highlights their therapeutic potential in treating inflammatory conditions.[3]

In addition to its in vitro activity, compound 9d showed a significant anti-inflammatory response in a paw edema model, where it inhibited the production of pro-inflammatory mediators such as PGE2, IL-6, and TNF-α, while increasing the concentration of the anti-inflammatory cytokine IL-10.[1][2] Furthermore, it displayed analgesic effects comparable to indomethacin and was found to be devoid of gastrointestinal, liver, kidney, and cardiac toxicity in preclinical models.[1][2]

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the evaluation process, the following diagrams illustrate the arachidonic acid cascade and the experimental workflow for assessing these dual inhibitors.

Arachidonic_Acid_Cascade Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Cellular Stimuli AA Arachidonic Acid PLA2->AA COX2 COX-2 AA->COX2 LOX5 5-LOX AA->LOX5 PGs Prostaglandins (PGG2/PGH2) (Inflammation, Pain, Fever) COX2->PGs LTs Leukotrienes (e.g., LTB4) (Inflammation, Bronchoconstriction) LOX5->LTs COX2_inhibitor COX-2 Inhibitors (e.g., Celecoxib, Compound 9d) COX2_inhibitor->COX2 LOX5_inhibitor 5-LOX Inhibitors (e.g., Zileuton, Compound 9d) LOX5_inhibitor->LOX5

Caption: Arachidonic Acid Cascade and Enzyme Inhibition.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies cluster_analysis Data Analysis Start Design of Benzhydrylpiperazine Derivatives Synth Chemical Synthesis and Purification Start->Synth Characterization Structural Characterization (NMR, HRMS) Synth->Characterization COX2_Assay COX-2 Inhibition Assay Characterization->COX2_Assay LOX5_Assay 5-LOX Inhibition Assay Characterization->LOX5_Assay Cytotoxicity Cytotoxicity Assays COX2_Assay->Cytotoxicity LOX5_Assay->Cytotoxicity Paw_Edema Carrageenan-Induced Paw Edema Cytotoxicity->Paw_Edema Analgesic Analgesic Activity Paw_Edema->Analgesic Toxicity Toxicity Studies Analgesic->Toxicity SAR Structure-Activity Relationship (SAR) Analysis Toxicity->SAR

Caption: Experimental Workflow for Inhibitor Evaluation.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the 2-(4-benzhydrylpiperazin-1-yl)ethanol derivatives.

In Vitro COX-2 Inhibition Assay

The inhibitory activity of the synthesized compounds against ovine COX-2 was determined using a colorimetric COX inhibitor screening assay kit.

  • Preparation of Reagents: All reagents, including the enzyme, heme, and arachidonic acid substrate, were prepared according to the manufacturer's instructions.

  • Incubation: The reaction mixture, containing the enzyme, heme, and the test compound (at various concentrations), was incubated in a 96-well plate.

  • Initiation of Reaction: The reaction was initiated by the addition of arachidonic acid.

  • Measurement: The absorbance was measured at 590 nm using a microplate reader.

  • Calculation of Inhibition: The percentage of inhibition was calculated by comparing the absorbance of the test wells with the control wells. The IC50 value was determined from the dose-response curve.

In Vitro 5-LOX Inhibition Assay

The 5-LOX inhibitory potential of the synthesized compounds was investigated using a 5-LOX inhibitor screening assay kit.

  • Enzyme and Substrate Preparation: The 5-LOX enzyme and the linoleic acid substrate were prepared as per the kit's protocol.

  • Reaction Mixture: The test compounds were pre-incubated with the 5-LOX enzyme in a 96-well plate.

  • Reaction Initiation: The reaction was started by adding the linoleic acid substrate.

  • Detection: The production of the hydroperoxide product was measured colorimetrically at 490 nm.

  • Data Analysis: The percentage of 5-LOX inhibition was calculated, and the IC50 values were determined by plotting the percentage of inhibition against the compound concentration.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

The anti-inflammatory activity of the most potent compounds was evaluated in a rat model of carrageenan-induced paw edema.

  • Animal Grouping: Wistar rats were divided into different groups: control, standard (indomethacin), and test compound groups.

  • Compound Administration: The test compounds and the standard drug were administered orally.

  • Induction of Edema: After a specified time, a 1% solution of carrageenan was injected into the sub-plantar region of the right hind paw of each rat to induce edema.

  • Measurement of Paw Volume: The paw volume was measured at different time intervals using a plethysmometer.

  • Evaluation of Anti-inflammatory Effect: The percentage of inhibition of edema was calculated by comparing the paw volume of the treated groups with the control group.

This guide provides a concise yet comprehensive overview of the evaluation of this compound derivatives as dual COX-2/5-LOX inhibitors. The presented data and methodologies offer a valuable resource for researchers in the field of anti-inflammatory drug discovery and development.

References

Comparative Cross-Reactivity Assessment of 2-(4-Benzhydrylpiperazin-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of 2-(4-Benzhydrylpiperazin-1-yl)ethanol against relevant alternative compounds. Due to the limited publicly available data on the specific binding affinities of this compound, this comparison is based on its structural similarity to well-characterized antihistamines and its documented status as an impurity in the synthesis of Cetirizine.

Introduction

This compound is a piperazine derivative belonging to the benzhydrylpiperazine class of compounds.[1][2] This structural class is well-known for its interaction with histamine H1 receptors, forming the basis for many first and second-generation antihistamines.[3] The subject compound is a known impurity of Cetirizine, a potent and selective second-generation H1 receptor antagonist.[4] Understanding the cross-reactivity of such impurities is crucial for predicting potential off-target effects and ensuring the safety and specificity of pharmaceutical preparations.

This guide compares the anticipated cross-reactivity of this compound with its parent drug, Cetirizine, and the first-generation antihistamine, Hydroxyzine.

Data Presentation: Comparative Binding Affinities

The following table summarizes the reported binding affinities (Ki or IC50 in nM) of Cetirizine and Hydroxyzine for various receptors. For this compound, the primary target is inferred from its chemical structure and relationship to Cetirizine.

TargetThis compound (Predicted)CetirizineHydroxyzine
Histamine H1 Primary Target (Affinity Not Quantified) 6 nM (Ki) [5]10 nM (IC50) [6]
Serotonin 5-HT2AUnknownNo significant affinityAntagonist activity reported
Dopamine D2UnknownNo significant affinityAntagonist activity reported
α1-AdrenergicUnknownNo significant affinityAntagonist activity reported
Muscarinic M1UnknownNo significant affinityLow affinity

Note: The binding affinity of this compound for the H1 receptor is expected to be lower than that of Cetirizine due to the replacement of the carboxyl group with a hydroxyl group, which is a key interaction moiety for high-affinity binding.

Experimental Protocols

The assessment of a compound's cross-reactivity is typically performed using a panel of in vitro binding and functional assays. A standard approach involves screening the test compound against a broad range of receptors, ion channels, transporters, and enzymes.

General Protocol for In Vitro Cross-Reactivity Screening:

A typical in vitro safety pharmacology profiling, such as those offered by commercial services like Eurofins' SafetyScreen™, involves the following steps:

  • Compound Preparation: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial dilutions are then prepared to achieve a range of concentrations for testing.

  • Assay Panel Selection: A panel of relevant targets is selected. For a compound with a known primary target (e.g., H1 receptor), the panel would include the primary target as a positive control and a wide array of other receptors to assess off-target binding. A standard safety panel often includes targets associated with common adverse drug reactions.

  • Radioligand Binding Assays:

    • Principle: These assays measure the ability of the test compound to displace a radiolabeled ligand from its receptor.

    • Procedure:

      • Cell membranes or recombinant proteins expressing the target receptor are incubated with a specific radioligand (e.g., [³H]-mepyramine for the H1 receptor) and varying concentrations of the test compound.

      • After reaching equilibrium, the bound and free radioligand are separated by filtration.

      • The amount of bound radioactivity is quantified using a scintillation counter.

      • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

      • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

  • Enzyme Inhibition Assays:

    • Principle: These assays measure the ability of the test compound to inhibit the activity of a specific enzyme.

    • Procedure: The target enzyme is incubated with its substrate and varying concentrations of the test compound. The formation of the product is measured over time using methods such as spectrophotometry, fluorometry, or mass spectrometry. The IC50 value is then determined.

  • Functional Cellular Assays:

    • Principle: These assays measure the effect of the test compound on the functional response of cells expressing the target receptor (e.g., calcium mobilization, cAMP production).

    • Procedure: Cells are treated with varying concentrations of the test compound, and the cellular response is measured using appropriate detection technologies. This determines whether the compound acts as an agonist, antagonist, or inverse agonist.

  • Data Analysis: The results are typically expressed as percent inhibition at a given concentration or as IC50/EC50/Ki values. A significant interaction is generally considered to be >50% inhibition at a concentration of 1-10 µM.

Mandatory Visualization

Cross_Reactivity_Workflow cluster_0 Compound Preparation cluster_1 In Vitro Screening cluster_2 Data Analysis & Interpretation Test_Compound This compound Stock_Solution Stock Solution (e.g., 10 mM in DMSO) Test_Compound->Stock_Solution Serial_Dilutions Serial Dilutions Stock_Solution->Serial_Dilutions Binding_Assays Radioligand Binding Assays (Receptors, Ion Channels, Transporters) Serial_Dilutions->Binding_Assays Functional_Assays Functional Cellular Assays (Agonism/Antagonism) Serial_Dilutions->Functional_Assays Enzyme_Assays Enzyme Inhibition Assays Serial_Dilutions->Enzyme_Assays IC50_Determination IC50 / Ki Determination Binding_Assays->IC50_Determination Functional_Assays->IC50_Determination Enzyme_Assays->IC50_Determination Selectivity_Profile Selectivity Profile Generation IC50_Determination->Selectivity_Profile Risk_Assessment Off-Target Risk Assessment Selectivity_Profile->Risk_Assessment H1_Signaling_Pathway Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Gq_11 Gq/11 H1R->Gq_11 activates PLC Phospholipase C (PLC) Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., Allergic Inflammation) Ca_release->Cellular_Response PKC_activation->Cellular_Response Antagonist This compound (Antagonist) Antagonist->H1R blocks

References

comparison of different synthetic routes to 2-(4-Benzhydrylpiperazin-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the primary synthetic routes to 2-(4-Benzhydrylpiperazin-1-yl)ethanol, a key intermediate in the synthesis of various pharmaceuticals, including the second-generation antihistamine, Cetirizine. We will delve into two well-established methods, presenting experimental data, detailed protocols, and visual representations of the synthetic pathways to aid researchers in selecting the most suitable route for their needs.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Alkylation of 1-(2-Hydroxyethyl)piperazineRoute 2: Alkylation of 1-Benzhydrylpiperazine
Starting Materials 1-(2-Hydroxyethyl)piperazine, Benzhydryl Halide1-Benzhydrylpiperazine, 2-Haloethanol
Reaction Type Nucleophilic SubstitutionNucleophilic Substitution
Reported Yield 84% - 90.44%[1][2]~90% (for a related compound)[3]
Reported Purity >99.5%[2]High purity achievable[3]
Reaction Conditions Boiling toluene or acetone, 4-14 hours[1]Inert solvent with an acid acceptor[3]
Key Reagents Base (e.g., Triethylamine, Potassium Carbonate)[1]Acid acceptor (e.g., inorganic or organic base)[3]
Purification Acid-base extraction, recrystallization[1][2]Not specified in detail, but likely standard procedures

Synthetic Route Diagrams

The two primary synthetic pathways are depicted below.

Synthetic_Routes cluster_0 Route 1 cluster_1 Route 2 1-(2-Hydroxyethyl)piperazine 1-(2-Hydroxyethyl)piperazine Product1 This compound 1-(2-Hydroxyethyl)piperazine->Product1 Base, Solvent Benzhydryl Halide Benzhydryl Halide Benzhydryl Halide->Product1 1-Benzhydrylpiperazine 1-Benzhydrylpiperazine Product2 This compound 1-Benzhydrylpiperazine->Product2 Acid Acceptor, Solvent 2-Haloethanol 2-Haloethanol 2-Haloethanol->Product2

Figure 1: The two main synthetic routes to this compound.

Route 1: Alkylation of 1-(2-Hydroxyethyl)piperazine with a Benzhydryl Halide

This is a widely recognized and well-documented method for the preparation of the target compound.[4] The reaction involves the nucleophilic substitution of a halide on the benzhydryl group by the secondary amine of 1-(2-hydroxyethyl)piperazine.

Experimental Protocol

The following protocol is adapted from a patented procedure for a structurally similar compound and offers high yields and purity.[1]

Materials:

  • 1-(2-Hydroxyethyl)piperazine

  • p-Chlorobenzhydryl chloride (can be substituted with benzhydryl chloride)

  • Toluene or Acetone

  • Triethylamine (optional, as an acid acceptor)

  • Dilute Hydrochloric Acid

  • Benzene (for extraction)

  • Sodium Hydroxide or Potassium Hydroxide solution

Procedure:

  • A solution of 1-(2-hydroxyethyl)piperazine (0.1 mol), p-chlorobenzhydryl chloride (0.15 mol), and triethylamine (0.17 mol) in toluene (50 ml) is prepared.

  • The reaction mixture is stirred at boiling temperature for 4 hours.

  • After cooling, the solution is concentrated under reduced pressure.

  • The residue is treated with dilute hydrochloric acid and extracted twice with benzene.

  • The intermediate aqueous layer is made alkaline with a sodium or potassium hydroxide solution.

  • The product is extracted with benzene, and the organic layer is washed with water.

  • The solvent is removed by concentration under reduced pressure to yield the final product.

Reported Results:

  • Yield: 87.7%[1]

  • Purity: 100% (as determined by HPLC and TLC methods)[1]

Another patented method starts from diphenylcarbinol, which is converted to the corresponding halide in situ before reacting with 1-(2-hydroxyethyl)piperazine. This process reports a yield of 90.44% for the condensation step and a final purity of over 99.5% after purification via salt formation.[2]

Workflow Diagram

Route1_Workflow start Start reactants Mix 1-(2-Hydroxyethyl)piperazine, Benzhydryl Halide, Base, and Solvent start->reactants reflux Reflux for 4-8 hours reactants->reflux concentrate1 Concentrate under reduced pressure reflux->concentrate1 acid_base Acidify, extract with organic solvent, then basify aqueous layer concentrate1->acid_base extract Extract product with organic solvent acid_base->extract wash Wash organic layer with water extract->wash concentrate2 Concentrate to yield final product wash->concentrate2 end End concentrate2->end

Figure 2: Experimental workflow for Route 1.

Route 2: Alkylation of 1-Benzhydrylpiperazine with a 2-Haloethanol

This route represents the reverse of Route 1, where 1-benzhydrylpiperazine is alkylated with a 2-haloethanol, such as 2-chloroethanol.

Experimental Protocol

While a detailed protocol specifically for this compound was not found in the immediate search results, a patent for the synthesis of the related cetirizine precursor, 2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]-ethanol, describes this approach.[3]

General Procedure (Inferred):

  • 1-Benzhydrylpiperazine is dissolved in an inert solvent (e.g., toluene, xylene).

  • An acid acceptor, such as an inorganic base (e.g., sodium or potassium carbonate) or an organic base (e.g., triethylamine), is added to the mixture.

  • 2-Chloroethanol is added, and the reaction is heated to drive the nucleophilic substitution.

  • Upon completion, the reaction mixture is worked up, likely involving filtration of salts and removal of the solvent, followed by purification of the product.

Reported Results for a Related Compound:

  • Yield: A high yield of 90% is reported for the synthesis of 2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]-ethanol using this method.[3]

Logical Relationship Diagram

Route2_Logic 1-Benzhydrylpiperazine 1-Benzhydrylpiperazine Reaction Nucleophilic Substitution 1-Benzhydrylpiperazine->Reaction 2-Haloethanol 2-Haloethanol 2-Haloethanol->Reaction Acid_Acceptor Acid Acceptor (e.g., K2CO3, Et3N) Acid_Acceptor->Reaction Product This compound Reaction->Product

Figure 3: Logical relationship of reactants in Route 2.

Alternative Route: Reaction with Ethylene Oxide

A third potential synthetic route involves the direct reaction of 1-benzhydrylpiperazine with ethylene oxide. While the reaction of piperazine with ethylene oxide is a common method to produce 1-(2-hydroxyethyl)piperazine, specific experimental conditions and yield data for the direct synthesis of this compound from 1-benzhydrylpiperazine and ethylene oxide were not prominently available in the reviewed literature. This approach would likely require careful control of stoichiometry to minimize the formation of di-ethoxylated byproducts.

Conclusion

Both Route 1 and Route 2 are viable and high-yielding methods for the synthesis of this compound.

  • Route 1 (Alkylation of 1-(2-Hydroxyethyl)piperazine) is well-documented with detailed experimental protocols and has been shown to produce the target compound with very high purity and yields. The availability of multiple patents describing this process suggests it is a robust and scalable method.

  • Route 2 (Alkylation of 1-Benzhydrylpiperazine) also promises high yields, as indicated by the synthesis of a closely related analog. The choice between Route 1 and Route 2 may ultimately depend on the availability and cost of the respective starting materials: 1-(2-hydroxyethyl)piperazine and a benzhydryl halide versus 1-benzhydrylpiperazine and a 2-haloethanol.

For researchers requiring a well-established protocol with predictable and high-purity outcomes, Route 1 appears to be the more thoroughly documented and reliable option based on the available data.

References

A Comparative Guide to 2-[4-(Diphenylmethyl)piperazin-1-yl]ethanol Reference Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commercially available reference materials for 2-[4-(Diphenylmethyl)piperazin-1-yl]ethanol, a critical compound for quality control and impurity profiling in the pharmaceutical industry. This compound is recognized as Cetirizine Related Compound B by the United States Pharmacopeia (USP), highlighting its importance in the manufacturing of the widely used antihistamine, Cetirizine.[1][2] The selection of a high-quality, well-characterized reference standard is paramount for ensuring the accuracy and reliability of analytical data, ultimately contributing to the safety and efficacy of the final drug product.

Comparison of Key Performance Characteristics

The quality of a reference material is defined by a set of key performance characteristics, which are determined through rigorous analytical testing. Below is a comparative summary of typical specifications for 2-[4-(Diphenylmethyl)piperazin-1-yl]ethanol reference materials from three representative suppliers.

FeatureSupplier A (Certified Reference Material)Supplier B (Pharmaceutical Secondary Standard)Supplier C (Research Grade)
Purity (by HPLC) ≥ 99.8%≥ 99.5%≥ 98.0%
Identity Confirmed by ¹H NMR, ¹³C NMR, and MSConfirmed by ¹H NMR and MSConfirmed by ¹H NMR
Water Content (by Karl Fischer) ≤ 0.2%≤ 0.5%Not specified
Residual Solvents (by GC-HS) Meets USP <467> requirementsMeets USP <467> requirementsNot specified
Traceability Traceable to NIST primary materialCharacterized against a primary standardNot specified
Certification ISO 17034, ISO/IEC 17025Manufactured under cGMPN/A
Certificate of Analysis (CoA) Comprehensive CoA with all dataCoA with key analytical dataBasic specification sheet

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of 2-[4-(Diphenylmethyl)piperazin-1-yl]ethanol reference materials.

Purity Determination by High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of the reference material and to identify and quantify any impurities.

  • Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 3.0).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: A solution of the reference material is prepared in the mobile phase at a concentration of approximately 0.5 mg/mL.

  • Quantification: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the chemical structure of the reference material.

  • Instrumentation: A 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Experiments: ¹H NMR and ¹³C NMR spectra are acquired.

  • Sample Preparation: Approximately 10-20 mg of the reference material is dissolved in 0.75 mL of the deuterated solvent.

  • Analysis: The chemical shifts, coupling constants, and integration of the observed signals in the ¹H and ¹³C NMR spectra are compared with the expected structure of 2-[4-(Diphenylmethyl)piperazin-1-yl]ethanol.

Identity Confirmation by Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight of the reference material.

  • Instrumentation: A mass spectrometer, typically coupled with a liquid chromatograph (LC-MS) or with a direct infusion source.

  • Ionization Technique: Electrospray Ionization (ESI) in positive mode.

  • Analysis: The mass-to-charge ratio (m/z) of the molecular ion is determined and compared with the calculated molecular weight of 2-[4-(Diphenylmethyl)piperazin-1-yl]ethanol (C₁₉H₂₄N₂O, MW = 296.41).[1]

Water Content Determination by Karl Fischer Titration
  • Objective: To quantify the amount of water present in the reference material.

  • Instrumentation: A coulometric or volumetric Karl Fischer titrator.

  • Method: A known amount of the reference material is dissolved in a suitable solvent and titrated with a Karl Fischer reagent. The endpoint is detected electrochemically.

  • Calculation: The water content is calculated as a percentage of the total mass of the sample.

Residual Solvent Analysis by Gas Chromatography-Headspace (GC-HS)
  • Objective: To identify and quantify any residual solvents from the manufacturing process.

  • Instrumentation: A gas chromatograph with a headspace autosampler and a flame ionization detector (FID).

  • Method: The reference material is weighed into a headspace vial and heated to a specific temperature to allow volatile solvents to partition into the headspace gas. A sample of the headspace is then injected into the GC.

  • Analysis: The retention times of any observed peaks are compared to those of known solvent standards. The concentration of each solvent is calculated and compared against the limits specified in USP <467>.

Visualizing Key Processes

To further clarify the context and application of this reference material, the following diagrams illustrate a typical workflow and a relevant biological pathway.

cluster_0 Reference Material Characterization Workflow cluster_1 Analytical Techniques synthesis Synthesis of 2-[4-(Diphenylmethyl)piperazin-1-yl]ethanol purification Purification synthesis->purification prelim_analysis Preliminary Analysis (TLC, Melting Point) purification->prelim_analysis full_characterization Full Characterization prelim_analysis->full_characterization certification Certification & Documentation full_characterization->certification hplc Purity (HPLC) full_characterization->hplc nmr Identity (NMR) full_characterization->nmr ms Identity (MS) full_characterization->ms kf Water Content (KF) full_characterization->kf gc Residual Solvents (GC) full_characterization->gc packaging Packaging & Storage certification->packaging

Caption: Workflow for the characterization of a reference material.

cluster_0 Simplified Histamine H1 Receptor Signaling histamine Histamine h1r H1 Receptor histamine->h1r g_protein Gq/11 h1r->g_protein activates plc Phospholipase C g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 ↑ Intracellular Ca²⁺ ip3->ca2 pkc PKC Activation dag->pkc response Allergic Response ca2->response pkc->response cetirizine Cetirizine (Antihistamine) cetirizine->h1r blocks

Caption: Simplified signaling pathway of the H1 receptor, the target of Cetirizine.

References

Safety Operating Guide

Proper Disposal of 2-(4-Benzhydrylpiperazin-1-yl)ethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 2-(4-Benzhydrylpiperazin-1-yl)ethanol, a benzhydrylpiperazine derivative used in pharmaceutical research and development. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a precautionary approach is mandated, treating it as a hazardous substance based on data from structurally similar compounds.

Pre-Disposal Considerations and Hazard Assessment

Key Precautionary Notes:

  • Do not dispose of this compound down the drain. The potential for high aquatic toxicity poses a significant environmental risk.

  • Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and local regulations regarding chemical waste disposal.

  • Waste minimization is a primary goal. Only prepare the amount of solution needed for your experiment to reduce the volume of waste generated.[1]

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of this compound from a laboratory setting.

  • Personal Protective Equipment (PPE): Before handling the chemical waste, ensure you are wearing appropriate PPE, including:

    • Safety goggles

    • Chemical-resistant gloves (e.g., nitrile)

    • Laboratory coat

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

    • Keep it separate from incompatible materials. As a general rule, store acids and bases separately.

  • Containerization:

    • Use a dedicated, properly labeled, and leak-proof waste container. The container material should be compatible with the chemical; high-density polyethylene (HDPE) is often a suitable choice.

    • The container must have a secure screw-top cap to prevent spills and evaporation.

    • Never fill a waste container to more than 90% of its capacity to allow for expansion.

  • Labeling:

    • Clearly label the waste container with the following information:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The concentration and quantity of the waste.

      • The date the waste was first added to the container.

      • The primary hazards (e.g., "Harmful," "Toxic to Aquatic Life").

  • Storage (Satellite Accumulation Area):

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • The SAA should be at or near the point of generation and under the control of the laboratory personnel.

    • Ensure the storage area is secure, well-ventilated, and away from drains and sources of ignition.

  • Waste Pickup and Disposal:

    • Once the waste container is full or has been in storage for the maximum allowable time per your institution's policy, arrange for its collection by your institution's EHS or a licensed hazardous waste disposal contractor.

    • Follow your institution's specific procedures for requesting a waste pickup.

Quantitative Data for a Structurally Similar Compound

The following table summarizes the available hazard and disposal information for Cetirizine Impurity B, a compound structurally related to this compound. This data should be used as a conservative guide for handling and disposal.

Hazard InformationGHS Classification
Acute Oral Toxicity H302: Harmful if swallowed
Hazardous to the Aquatic Environment, Acute Hazard H400: Very toxic to aquatic life
Precautionary Statement (Prevention) P273: Avoid release to the environment.
Precautionary Statement (Response) P391: Collect spillage.
Precautionary Statement (Disposal) P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for making decisions regarding the disposal of this compound.

start Generated this compound Waste assess_hazard Assess Hazard Profile (Assume Hazardous due to lack of specific SDS) start->assess_hazard is_hazardous Is the waste hazardous? assess_hazard->is_hazardous hazardous_waste_stream Treat as Hazardous Waste is_hazardous->hazardous_waste_stream Yes no_drain_disposal Do NOT dispose down the drain is_hazardous->no_drain_disposal Precautionary Principle segregate Segregate from other waste streams hazardous_waste_stream->segregate containerize Properly containerize in a labeled, sealed container segregate->containerize store Store in designated Satellite Accumulation Area (SAA) containerize->store pickup Arrange for EHS/licensed contractor pickup store->pickup end Proper Disposal pickup->end no_drain_disposal->hazardous_waste_stream

References

Essential Safety and Operational Guidance: 2-(4-Benzhydrylpiperazin-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling 2-(4-Benzhydrylpiperazin-1-yl)ethanol in a laboratory setting. Due to a lack of comprehensive safety data for this specific compound, a cautious approach based on handling chemicals of unknown toxicity is strongly recommended. Users are advised to conduct a thorough risk assessment before beginning any work.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is provided below. The absence of specific hazard classifications necessitates treating this compound with a high degree of caution.

PropertyValue
CAS Number 10527-64-7
Molecular Formula C₁₉H₂₄N₂O
Molecular Weight 296.41 g/mol
Boiling Point 180 °C (at 0.01 Torr)[1][2]
Density 1.115 ± 0.06 g/cm³ (Predicted)[1]
Hazard Codes Not available[1]

Personal Protective Equipment (PPE)

Given the lack of specific toxicity data, a comprehensive PPE strategy is crucial to minimize exposure. The following recommendations are based on general best practices for handling research chemicals.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Personal Protective Equipment:

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield to protect against splashes.

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves (e.g., nitrile) at all times. Change gloves immediately if they become contaminated.

    • Lab Coat: A standard laboratory coat should be worn, fully buttoned.

    • Additional Protection: For larger quantities or procedures with a higher risk of splashing, consider a chemical-resistant apron and arm sleeves.

  • Respiratory Protection: If working outside of a fume hood or if aerosolization is possible, a NIOSH-approved respirator may be necessary. The appropriate type of respirator will depend on the potential concentration and should be selected based on a formal risk assessment.

Operational Plan: Handling and Storage

Handling:

  • Avoid direct contact with the skin, eyes, and clothing.

  • Avoid inhalation of any dusts or vapors.

  • Use only in a well-ventilated area, preferably a chemical fume hood.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials (e.g., strong oxidizing agents).

First Aid Measures

In the event of exposure, follow these first aid procedures immediately.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[3][4][5]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3][5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][5][6]

Disposal Plan

Waste Disposal:

  • Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations.

  • Do not allow the chemical to enter drains or waterways.

  • Contaminated materials (e.g., gloves, lab coats, absorbent materials) should be collected in a designated hazardous waste container and disposed of appropriately.

Emergency Procedures: Chemical Spill

The following workflow outlines the immediate steps to be taken in the event of a chemical spill.

Spill_Response_Workflow cluster_Immediate_Actions Immediate Actions cluster_Containment_Cleanup Containment & Cleanup cluster_Final_Steps Final Steps Alert Alert others in the area Evacuate Evacuate the immediate area if the spill is large or volatile Alert->Evacuate If necessary Assess Assess the spill (size, location, substance) Evacuate->Assess PPE Don appropriate PPE Assess->PPE Contain Contain the spill with absorbent material PPE->Contain Neutralize Neutralize if applicable (consult SDS or safety officer) Contain->Neutralize Collect Collect absorbed material into a labeled waste container Neutralize->Collect Decontaminate Decontaminate the spill area Collect->Decontaminate Dispose Dispose of waste according to regulations Decontaminate->Dispose Report Report the incident to the appropriate personnel Dispose->Report

Caption: Workflow for handling a chemical spill.

Disclaimer: This information is intended as a guide for trained professionals and is based on general laboratory safety principles. A comprehensive Safety Data Sheet (SDS) for this compound was not available in the public domain at the time of this writing. The user is solely responsible for conducting a thorough risk assessment and implementing appropriate safety measures.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Benzhydrylpiperazin-1-yl)ethanol
Reactant of Route 2
Reactant of Route 2
2-(4-Benzhydrylpiperazin-1-yl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.